2-(4-Amino-2,6-difluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
2-(4-amino-2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-4(9(13)14)8-6(10)2-5(12)3-7(8)11/h2-4H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLWKUWRHZDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700179 | |
| Record name | 2-(4-Amino-2,6-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-88-0 | |
| Record name | 4-Amino-2,6-difluoro-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Amino-2,6-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
An In-depth Technical Guide to the Synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a valuable fluorinated building block for pharmaceutical and materials science research. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanisms of key transformations, present detailed experimental protocols, and discuss critical safety and characterization considerations. The synthesis leverages common starting materials and employs high-yielding, well-documented reactions, culminating in the catalytic hydrogenation of a nitro-intermediate to afford the target aniline.
Introduction and Strategic Overview
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2-Arylpropanoic acids are a well-known class of compounds, famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The target molecule, this compound, combines these structural motifs, making it a highly valuable synthon for the development of novel therapeutic agents and advanced materials. The presence of the aniline functional group provides a versatile handle for further derivatization, while the difluoro substitution pattern pre-organizes the molecule's conformation and modulates its electronic properties.
The synthesis of such a multi-functionalized molecule requires a carefully planned strategy that controls the introduction of each functional group in a specific order to avoid side reactions and ensure high purity. The pathway detailed herein is designed based on a retrosynthetic analysis that deconstructs the target into readily available starting materials.
Retrosynthetic Analysis
Our strategy hinges on a multi-step approach beginning with the commercially available 2,6-difluorotoluene. The key disconnections are as follows:
-
Final Step Transformation: The primary amine is most reliably installed via the reduction of a nitro group, a clean and high-yielding reaction. This points to 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid as the key penultimate intermediate.
-
Propanoic Acid Side Chain: The propanoic acid moiety can be constructed by α-methylation of a corresponding phenylacetic acid derivative.
-
Phenylacetic Acid Precursor: The phenylacetic acid can be synthesized from a benzyl cyanide intermediate, which is a classic two-step process involving nucleophilic substitution with cyanide followed by hydrolysis.
-
Benzyl Cyanide Precursor: The required 2,6-difluoro-4-nitrobenzyl bromide can be prepared from the corresponding toluene via radical bromination.
-
Core Aromatic System: This entire sequence can be built upon 2,6-difluoro-4-nitrotoluene , which is accessible through the regioselective nitration of 2,6-difluorotoluene .
This retrosynthetic logic forms the foundation of our forward synthesis, ensuring each step is mechanistically sound and practically feasible.
Synthetic Workflow and Key Transformations
The selected synthetic route comprises a seven-step sequence. Each step is designed to be high-yielding and scalable.
Caption: Overall synthetic workflow from 2,6-difluorotoluene.
Detailed Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for each synthetic transformation. The causality behind experimental choices and key mechanistic details are explained to ensure reproducibility and understanding.
Step 1: Nitration of 2,6-Difluorotoluene
Objective: To regioselectively install a nitro group at the C4 position, para to the methyl group.
Protocol:
-
To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask cooled to 0 °C in an ice-salt bath, add 2,6-difluorotoluene (50.0 g, 0.39 mol) dropwise, maintaining the internal temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (30 mL, 0.47 mol) to concentrated sulfuric acid (60 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the toluene solution over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL), then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2,6-difluoro-4-nitrotoluene as a yellow solid, which can be further purified by recrystallization from ethanol.
Expertise & Causality: The methyl group is an ortho-, para-director. The sterically hindered ortho positions (C3 and C5) are shielded by the adjacent fluorine atoms, leading to highly selective nitration at the C4 (para) position. Using a cold, mixed-acid system (HNO₃/H₂SO₄) is standard for controlling the exothermicity and preventing over-nitration.
Step 2: Radical Bromination of 2,6-Difluoro-4-nitrotoluene
Objective: To selectively brominate the benzylic methyl group.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2,6-difluoro-4-nitrotoluene (40.0 g, 0.23 mol) in carbon tetrachloride (400 mL).
-
Add N-bromosuccinimide (NBS, 45.0 g, 0.25 mol) and a catalytic amount of benzoyl peroxide (0.5 g, 2.1 mmol).
-
Heat the mixture to reflux and irradiate with the lamp. The reaction is initiated, and the color of bromine will appear and then fade.
-
Continue refluxing for 4-6 hours until all the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and then to 0 °C to precipitate the succinimide byproduct.
-
Filter off the solid and wash it with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to afford crude 2,6-difluoro-4-nitrobenzyl bromide as a lachrymatory solid. Use immediately in the next step or purify quickly by recrystallization from hexanes.
Expertise & Causality: This is a free-radical chain reaction. Benzoyl peroxide acts as the initiator, and NBS provides a low, steady concentration of bromine radicals, which favors selective benzylic bromination over aromatic ring bromination.
Step 3-6: Construction of the Propanoic Acid Side Chain
These steps convert the benzyl bromide into the propanoic acid. The intermediate products are often used crude to minimize losses.
Protocol Summary:
-
Cyanation: React the crude benzyl bromide with sodium cyanide in DMSO at room temperature to yield 2-(2,6-difluoro-4-nitrophenyl)acetonitrile .
-
Hydrolysis: Subject the acetonitrile to acidic hydrolysis (e.g., refluxing in 6M HCl) to produce 2-(2,6-difluoro-4-nitrophenyl)acetic acid .
-
Esterification & α-Methylation: Convert the acetic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid. Treat the resulting ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C, followed by quenching with methyl iodide to yield methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate .
-
Saponification: Hydrolyze the methyl ester using aqueous NaOH in methanol, followed by acidic workup (1M HCl) to precipitate the final nitro-intermediate, 2-(2,6-difluoro-4-nitrophenyl)propanoic acid .
Expertise & Causality: The α-proton of the phenylacetate ester is acidic enough to be removed by a strong base like LDA. Using a bulky, non-nucleophilic base at low temperature prevents side reactions like Claisen condensation.
Step 7: Catalytic Hydrogenation to this compound
Objective: To selectively reduce the aromatic nitro group to an amine without affecting the benzene ring or carboxylic acid.
Protocol:
-
Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-(2,6-difluoro-4-nitrophenyl)propanoic acid (20.0 g, 86.5 mmol) and methanol (250 mL).
-
Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, 5% w/w) to the solution.
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas (3-5 cycles) to remove all oxygen, then purge with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 atm) and begin vigorous stirring/shaking.
-
The reaction is typically exothermic and can be monitored by the cessation of hydrogen uptake. Maintain the reaction for 4-8 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, This compound . It can be purified further by recrystallization from an appropriate solvent system (e.g., water/ethanol).
Expertise & Causality: Catalytic hydrogenation is the method of choice for nitro group reduction due to its high efficiency, selectivity, and clean byproducts (only water).[2][3] Palladium on carbon is a robust and highly active heterogeneous catalyst for this transformation. The reaction proceeds on the surface of the catalyst via the widely accepted Haber-Lukashevich mechanism, which involves the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates.[2]
Caption: Generalized pathway for catalytic hydrogenation of a nitroaromatic.[2][3]
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.
| Step | Product Name | Expected Yield (%) | Key Characterization Techniques |
| 1 | 2,6-Difluoro-4-nitrotoluene | 90-95 | ¹H NMR, ¹³C NMR, GC-MS |
| 2 | 2,6-Difluoro-4-nitrobenzyl bromide | 80-85 | ¹H NMR (used crude) |
| 3 | 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile | 85-90 | IR (C≡N stretch), ¹H NMR |
| 4 | 2-(2,6-Difluoro-4-nitrophenyl)acetic acid | 80-85 | ¹H NMR, ¹³C NMR, MS |
| 5 | Methyl 2-(2,6-Difluoro-4-nitrophenyl)propanoate | 75-80 | ¹H NMR, ¹³C NMR, MS |
| 6 | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | 90-95 | ¹H NMR, ¹³C NMR, MS |
| 7 | This compound | 95-99 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, Elemental Analysis |
Expected Data for Final Product:
-
¹H NMR: Resonances corresponding to the aromatic protons (appearing as a doublet or triplet depending on the solvent), the methine proton of the propanoic acid (quartet), the methyl group (doublet), and the broad signals for the amine (NH₂) and carboxylic acid (OH) protons.
-
¹⁹F NMR: A single resonance confirming the two equivalent fluorine atoms.
-
HRMS (High-Resolution Mass Spectrometry): Calculation of the exact mass to confirm the elemental formula C₉H₉F₂NO₂.
Safety Considerations
This synthesis involves several hazardous materials and reaction conditions that require strict adherence to safety protocols.
-
Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction is exothermic and must be performed with adequate cooling to prevent thermal runaway.
-
Bromination: Benzyl bromides are potent lachrymators and irritants. N-bromosuccinimide is also an irritant. Handle in a well-ventilated fume hood.
-
Cyanation: Sodium and potassium cyanide are extremely toxic. All manipulations must be performed in a fume hood, and a dedicated cyanide waste stream must be used. An emergency cyanide antidote kit should be available.
-
LDA: Lithium diisopropylamide is a highly pyrophoric and moisture-sensitive base. It must be handled under an inert atmosphere (nitrogen or argon).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction is performed in a specialized high-pressure reactor. The catalyst (Pd/C) can be pyrophoric upon exposure to air, especially when saturated with hydrogen and solvent; it should be filtered carefully and kept wet.[4]
Conclusion
This guide outlines a logical and efficient multi-step synthesis for this compound. By starting from the commercially available 2,6-difluorotoluene, the route provides reliable access to this valuable building block. The key transformations, including regioselective nitration, benzylic bromination, side-chain elongation, and a final catalytic hydrogenation, are all well-established and high-yielding procedures. The mechanistic discussions and detailed protocols provided herein serve as a robust resource for researchers aiming to synthesize this compound and its derivatives for applications in drug discovery and materials science.
References
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-
Lin, G., et al. (2019). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 24(18), 3333. [Link]
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- Ueji, S., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, 86(2), 1227.
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Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]
- Savchenko, V. I., et al. (2023). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Chemical Engineering Journal, 455, 140683.
- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
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Spahn-Langguth, H., & Benet, L. Z. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical research, 7(12), 1262–1268. [Link]
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Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Journal of pharmacy and pharmacology, 35(11), 693–704. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid
Introduction: Bridging Structure and Biological Function
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. It is now unequivocally understood that parameters such as acidity, lipophilicity, and solubility are not mere physical descriptors; they are fundamental drivers of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An early and thorough understanding of these properties is therefore not just beneficial, but essential for mitigating late-stage attrition and designing safer, more effective therapeutics.[1]
This guide provides an in-depth technical overview of the core physicochemical properties of 2-(4-Amino-2,6-difluorophenyl)propanoic acid (CAS No. 1226776-88-0), a fluorinated amino acid derivative. The presence of both an acidic carboxylic acid and a basic aniline-like amino group, combined with the influence of electron-withdrawing fluorine atoms, makes this molecule an interesting case study. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a framework for its characterization. We will provide robust, field-proven experimental protocols for determining its key physicochemical parameters and supplement this with in silico predictions to offer a comprehensive profile for researchers, scientists, and drug development professionals.
Core Physicochemical Profile
A foundational step in characterizing any new chemical entity is to establish its basic structural and physicochemical attributes. These values dictate how the molecule will behave in various biological and experimental environments.
Molecular Structure:

Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Method |
| CAS Number | 1226776-88-0 | - |
| Molecular Formula | C₉H₉F₂NO₂ | - |
| Molecular Weight | 201.17 g/mol | - |
| pKa (acidic) | ~2.1 (Predicted) | In silico (Graph-Convolutional Neural Network) |
| pKa (basic) | ~3.5 (Predicted) | In silico (Graph-Convolutional Neural Network) |
| logP | 1.35 (Predicted) | In silico (Atom-based method) |
| Aqueous Solubility | Data not available | - |
| Melting Point | Data not available | - |
Note: Predicted values are estimations and should be confirmed by experimental determination.
Part 1: Ionization Behavior (pKa) - The Key to Solubility and Receptor Interaction
The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its properties. The pKa value quantifies the strength of an acid or a base. For this compound, we expect two primary pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the aromatic amine (basic pKa). These values will govern its charge state, which in turn profoundly impacts its solubility, membrane permeability, and ability to interact with protein targets.[3]
Causality Behind Experimental Choice: Potentiometric Titration
While spectroscopic methods can be effective, potentiometric titration is a gold-standard, robust method for determining pKa values.[4] It directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where the concentrations of the protonated and deprotonated species are equal, at which pH = pKa.[5][6] This method is highly precise and provides a direct thermodynamic measurement of the ionization constant.
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines a self-validating system for the accurate determination of the acidic and basic pKa values.
-
System Preparation & Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
Prepare a stock solution of the test compound (e.g., 5 mM) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility. The percentage of co-solvent should be kept as low as possible and recorded.
-
Prepare standardized titrant solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure (for Acidic pKa):
-
Pipette a known volume (e.g., 20 mL) of the test compound stock solution into a thermostatted titration vessel.
-
If necessary, adjust the initial pH to the acidic side (e.g., pH < 1.5) using the standardized HCl.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence point.
-
-
Titration Procedure (for Basic pKa):
-
Using a fresh aliquot of the test compound stock solution, adjust the initial pH to the basic side (e.g., pH > 10) using the standardized NaOH.
-
Titrate in the reverse direction by adding small, precise increments of the standardized HCl solution, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.
-
Calculate the first derivative (ΔpH/ΔV) of each curve. The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point (the point at which half of the volume of titrant required to reach the equivalence point has been added).[6]
-
Part 2: Lipophilicity (logP) - The Gatekeeper of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a crucial parameter that influences everything from absorption across the gut wall to penetration of the blood-brain barrier.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. A positive logP indicates a preference for the lipidic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7]
Causality Behind Experimental Choice: The Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for logP determination.[7] It involves directly measuring the concentration of the solute in both the octanol and aqueous phases after they have reached equilibrium. Its directness and reliance on fundamental principles make it a highly trustworthy, albeit lower-throughput, method suitable for in-depth characterization.
Experimental Protocol: Shake-Flask logP Determination
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (buffered to a pH where the compound is predominantly in its neutral form, if possible) with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures the thermodynamic activity of each solvent is not altered during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in one of the pre-saturated phases (e.g., octanol).
-
In a separation funnel or suitable vessel, combine a precise volume of the pre-saturated octanol phase containing the compound with a precise volume of the pre-saturated aqueous phase (e.g., a 1:1 volume ratio).
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The time required should be determined empirically.
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
-
Quantification:
-
Carefully sample an aliquot from both the octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase must be generated to ensure accurate quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P: logP = log10([Compound]octanol / [Compound]aqueous)[7]
-
Part 3: Aqueous Solubility - The Prerequisite for Absorption
A drug must be in solution to be absorbed.[8] Aqueous solubility is therefore one of the most critical physicochemical properties, directly impacting bioavailability.[9] For an ionizable compound like this compound, solubility is highly dependent on pH. It will exhibit its lowest solubility at its isoelectric point (pI) and higher solubility at pH values where it is predominantly in a charged, salt form.
Causality Behind Experimental Choice: Thermodynamic (Equilibrium) Solubility
While high-throughput kinetic solubility assays are useful for early screening, a definitive characterization requires the determination of thermodynamic or equilibrium solubility.[8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It represents the true maximum concentration of the compound that can be dissolved in a given medium and is the most relevant measure for biopharmaceutical assessment.
Experimental Protocol: Thermodynamic Solubility Determination
-
System Preparation:
-
Prepare aqueous buffer solutions at several physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).
-
Create analytical standards of the test compound at known concentrations for generating a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid test compound to vials containing each of the prepared buffer solutions. The excess solid should be clearly visible.
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand, letting the excess solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed.
-
-
Quantification:
-
Dilute the clarified supernatant if necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Determine the concentration by comparing the analytical response to the previously generated calibration curve. This concentration is the thermodynamic solubility at that specific pH.
-
Conclusion
The physicochemical properties of this compound, like any drug candidate, are the foundation upon which its biological activity is built. The presence of acidic and basic functional groups suggests a complex ionization profile that will heavily influence its solubility and interactions within a biological milieu. The fluorine substituents are expected to modulate its lipophilicity and metabolic stability. While experimental data remains to be published, the in silico predictions suggest a molecule of moderate lipophilicity. The robust, self-validating protocols detailed in this guide provide a clear and reliable pathway for researchers to experimentally determine the pKa, logP, and aqueous solubility of this compound. Such a thorough characterization is an indispensable step in harnessing its full therapeutic potential and advancing it through the drug development pipeline.
References
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- van der Heide, E. et al. (n.d.).
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- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- BLDpharm. (n.d.). 1226776-88-0|this compound.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
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Grossfield Lab. (2023). pKa Estimation Tool. [Link]
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- University of Louisiana at Monroe. (n.d.).
- American Pharmaceutical Review. (2013).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PASCO. (n.d.).
- Enamine. (n.d.). Aqueous Solubility Assay.
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]
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SwissADME. (n.d.). SwissADME. [Link]
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- MDPI. (2024).
- Scientist Live. (2026). Measuring aqueous solubility critical in drug development.
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2-(4-Amino-2,6-difluorophenyl)propanoic acid mechanism of action
An In-Depth Technical Guide to the Predicted Mechanism of Action and Proposed Investigational Workflow for 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Abstract: This technical guide addresses the compound this compound. Initial comprehensive searches have revealed a notable absence of published literature on this specific molecule, suggesting its status as a novel or largely uncharacterized chemical entity. In light of this, the following document provides a theoretical framework for its potential mechanism of action, drawing upon established knowledge of structurally related fluorinated amino acids and phenylpropanoic acid derivatives. Furthermore, a detailed, hypothetical research program is outlined to rigorously investigate its synthesis, biological activity, and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical matter.
Part 1: Theoretical Framework and Predicted Biological Activity
The structure of this compound, a substituted α-amino acid, suggests several potential avenues for biological activity. The presence of the difluorophenyl group can significantly influence its metabolic stability and binding interactions with biological targets.[1]
1.1. Predicted Mechanism of Action:
Based on its structural similarity to other modified amino acids, this compound could potentially act as:
-
An Amino Acid Transporter Modulator: The molecule may compete with natural amino acids for uptake by transporters, such as L-type amino acid transporters (LATs) or Alanine, Serine, Cysteine Transporter 2 (ASCT2), which are often upregulated in cancer cells.[1]
-
An Enzyme Inhibitor: The compound could act as a competitive or non-competitive inhibitor of enzymes that utilize amino acids as substrates. The difluoro-substitutions on the phenyl ring may enhance binding affinity and specificity.
-
A Precursor for Bioactive Metabolites: It is plausible that the compound itself is a pro-drug that undergoes metabolic activation within the cell to exert its biological effects.
1.2. Rationale for Fluorine Substitution:
The inclusion of fluorine atoms in pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The 2,6-difluoro substitution pattern is particularly interesting as it can influence the conformation of the phenyl ring and alter its electronic properties, potentially leading to unique biological activities.
Part 2: Proposed Investigational Workflow
To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is proposed.
2.1. Chemical Synthesis and Characterization:
The initial step is the chemical synthesis of the compound. A potential synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 1,3-difluoro-5-nitrobenzene.
-
Step 1: Bromination. Brominate the starting material at the 4-position using N-bromosuccinimide (NBS) and a suitable catalyst.
-
Step 2: Suzuki Coupling. Couple the resulting 4-bromo-1,3-difluoro-5-nitrobenzene with a suitable propanoic acid equivalent, such as a protected 2-bromopropanoate, using a palladium catalyst.
-
Step 3: Reduction of Nitro Group. Reduce the nitro group to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Step 4: Deprotection. Remove any protecting groups from the propanoic acid moiety.
-
Purification and Characterization. Purify the final product using column chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
2.2. In Vitro Biological Evaluation:
A series of in vitro assays should be conducted to determine the biological activity of the synthesized compound.
Table 1: Proposed In Vitro Assays
| Assay Type | Objective | Cell Lines/Targets |
| Cytotoxicity Assays | To determine the anti-proliferative activity. | Panel of cancer cell lines (e.g., A549, MCF-7, PC-3) and normal cell lines (e.g., HEK293). |
| Amino Acid Uptake Assays | To investigate inhibition of amino acid transport. | Cells overexpressing specific transporters (e.g., LAT1, ASCT2). |
| Enzyme Inhibition Assays | To screen for inhibitory activity against relevant enzymes. | D-amino acid oxidase (DAAO) and other amino acid metabolizing enzymes.[3] |
| Metabolic Stability Assays | To assess the compound's stability in the presence of liver microsomes. | Human and mouse liver microsomes. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
2.3. Cellular Mechanism of Action Studies:
Should the compound exhibit significant biological activity, further studies are warranted to dissect its cellular mechanism.
Diagram 1: Proposed Workflow for Cellular Mechanism of Action Studies
Caption: A streamlined pipeline for in vivo evaluation of the lead compound.
Part 3: Concluding Remarks
While this compound remains an uncharacterized molecule, its structure holds promise for novel biological activity. The systematic investigational workflow detailed in this guide provides a comprehensive roadmap for its synthesis, characterization, and the elucidation of its mechanism of action. The insights gained from such a program could contribute significantly to the development of new therapeutic agents.
References
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PubChem. (n.d.). 3-Amino-3-(2,6-difluorophenyl)propanoic acid. Retrieved from [Link]
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- MDPI. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(5), 432-439.
- Google Patents. (2020). WO2020096041A1 - (s)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid·monochloride, monohydrate thereof, crystal thereof, and method for producing same.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057-1095.
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PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]
- Gentile, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 22(21), 11598.
- Zhdankin, V. V. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(24), 7575.
- Google Patents. (2004). WO2004024673A1 - Amino-propanol derivatives.
- Rosini, E., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 5.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868.
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A Technical Guide to the Preclinical Evaluation of 2-(4-Amino-2,6-difluorophenyl)propanoic acid: A Novel Arylpropanoic Acid Derivative
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for the initial investigation into the biological activity of the novel compound, 2-(4-Amino-2,6-difluorophenyl)propanoic acid. Due to the absence of published data on this specific molecule, this guide is structured as a proactive research and development plan. It synthesizes established principles from structurally related compounds, namely arylpropanoic acids and fluorinated amino acids, to hypothesize potential therapeutic applications and to outline a rigorous, multi-stage experimental strategy for its characterization. This guide is intended to serve as a foundational document for research teams embarking on the preclinical assessment of this and similar novel chemical entities.
Introduction and Rationale
The compound this compound belongs to the class of arylpropanoic acids, a scaffold renowned for its diverse pharmacological activities. Prominent members of this class, such as ibuprofen and naproxen, are widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The core structure of an aryl-substituted propanoic acid is a validated pharmacophore for a range of biological targets.
Furthermore, the incorporation of fluorine atoms into metabolically susceptible positions of a drug candidate is a well-established medicinal chemistry strategy to enhance pharmacokinetic properties, such as metabolic stability and bioavailability.[2][3] The difluoro-substitution on the phenyl ring, combined with the amino group, suggests that this compound may possess a unique biological profile, potentially extending beyond anti-inflammatory effects to include anticancer or other targeted activities.[4][5]
This guide, therefore, proposes a systematic approach to elucidate the biological activity of this novel compound, beginning with broad-spectrum screening and progressing to more specific mechanistic studies.
Hypothesized Biological Activities and Therapeutic Targets
Based on structure-activity relationships of analogous compounds, we can postulate several potential biological activities for this compound.
Anti-Inflammatory and Analgesic Activity
The arylpropanoic acid moiety is a strong indicator of potential anti-inflammatory and analgesic properties, likely mediated through the inhibition of COX-1 and COX-2 enzymes.
Anticancer Activity
Numerous arylpropanoic acid derivatives have demonstrated efficacy as anticancer agents.[4] The presence of the amino and difluoro groups may confer cytotoxic or cytostatic activity against various cancer cell lines. A patent for a structurally similar compound, (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid, highlights its potential as an anticancer agent.[5]
Other Potential Activities
The broader class of functionalized amino acids has been explored for anticonvulsant and neuropathic pain applications.[6] While a more distant possibility, this avenue should not be entirely discounted in initial broad screening.
Proposed Experimental Workflow for Biological Characterization
A phased approach is recommended to systematically evaluate the biological profile of this compound.
Phase 1: Initial In Vitro Screening
The primary objective of this phase is to conduct a broad assessment of the compound's cytotoxic and anti-inflammatory potential.
3.1.1 Cytotoxicity Profiling
A panel of human cancer cell lines should be selected to represent a variety of cancer types.
Table 1: Proposed Cancer Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Cancer Type |
| A549 | Lung Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| PC-3 | Prostate Adenocarcinoma |
| HCT116 | Colorectal Carcinoma |
| U-87 MG | Glioblastoma |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
3.1.2 In Vitro Anti-Inflammatory Assay
A cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production is a standard method to assess anti-inflammatory activity.
Experimental Protocol: LPS-Induced PGE2 Production in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in a complete medium.
-
Cell Treatment: Seed cells in a 24-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Determine the inhibitory effect of the compound on PGE2 production compared to the LPS-only treated control.
Workflow for Phase 1 Screening
Caption: Proposed workflow for the initial in vitro screening of this compound.
Phase 2: Mechanistic Elucidation
Should the results of Phase 1 indicate significant biological activity, Phase 2 will focus on elucidating the underlying mechanism of action.
3.2.1 Cyclooxygenase (COX) Enzyme Inhibition Assays
To confirm the anti-inflammatory mechanism, direct enzyme inhibition assays for COX-1 and COX-2 are necessary.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX.
-
Reagent Preparation: Prepare assay reagents according to the manufacturer's instructions, including purified COX-1 and COX-2 enzymes, heme, and a colorimetric substrate.
-
Compound Incubation: Incubate the enzymes with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the rate of the peroxidase reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
3.2.2 Apoptosis and Cell Cycle Analysis
If significant cytotoxicity is observed, further investigation into the mode of cell death is warranted.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
-
Cell Treatment: Treat the most sensitive cancer cell line from Phase 1 with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Apoptosis Staining: For apoptosis analysis, harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Cycle Staining: For cell cycle analysis, fix the cells in ethanol and stain with PI containing RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Proposed Signaling Pathway for Investigation (Hypothetical)
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A Technical Guide to the Synthesis, Analogs, and Applications of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid Scaffolds
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth technical exploration of 2-(4-amino-2,6-difluorophenyl)propanoic acid, a highly valuable, fluorinated analog of phenylalanine. We dissect the core principles behind its synthesis, explore the landscape of its structural analogs and derivatives, and illuminate the structure-activity relationships that drive its application in drug discovery. This document serves as a comprehensive resource, detailing synthetic protocols, mechanistic insights, and therapeutic potential, with a focus on providing actionable knowledge for professionals in the field.
Introduction: The Strategic Role of Fluorinated Phenylpropanoic Acids in Drug Discovery
The deliberate substitution of hydrogen with fluorine has become a paramount strategy in drug design.[1] This is due to the unique properties of the fluorine atom: its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2]
1.1 The this compound Scaffold: A Privileged Structure
The this compound scaffold is a non-natural amino acid that presents a constellation of desirable features for medicinal chemistry:
-
2,6-Difluoro Substitution: The two fluorine atoms flanking the phenyl ring exert a powerful inductive effect and can lock the conformation of the ring, potentially leading to more selective interactions with target proteins. This substitution pattern also enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
-
4-Amino Group: This functional group provides a key handle for derivatization. It can act as a hydrogen bond donor or be modified to explore a wide chemical space, for instance, through acylation or alkylation, to fine-tune binding or pharmacokinetic properties.
-
Propanoic Acid Moiety: This chiral side chain mimics the natural amino acid phenylalanine, allowing it to be recognized by enzymes and receptors. The carboxylic acid and the alpha-amino group are fundamental for peptide synthesis and for forming critical ionic or hydrogen-bonding interactions within a binding pocket.
These features make the scaffold a valuable building block for creating novel therapeutic agents, particularly peptides with enhanced stability and drugs targeting specific enzyme active sites.[3]
Synthetic Strategies and Methodologies
The synthesis of chiral fluorinated amino acids like the title compound requires precise control over stereochemistry. Asymmetric synthesis is paramount to ensure the production of a single enantiomer, which is critical for pharmacological activity.
2.1 Asymmetric Synthesis of the Core Scaffold
A common and effective strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent. Using a chiral auxiliary, such as a Schöllkopf or Evans auxiliary, ensures high diastereoselectivity. The key step is the nucleophilic attack of the enolate on a suitably activated 4-amino-2,6-difluorobenzyl electrophile.
The causality behind this choice lies in its reliability and scalability. The chiral auxiliary is recoverable, and the reaction conditions are well-established for producing high enantiomeric excess.[1] The synthesis begins with the commercially available 2,6-difluoroaniline, which is protected and then subjected to bromination to create the necessary electrophile for the alkylation step.
2.2 General Synthetic Workflow
The overall process can be visualized as a multi-step sequence designed to build the final molecule while maintaining stereochemical integrity. Each step is chosen to ensure high yields and purities, minimizing difficult separations later in the process.
Caption: General workflow for the asymmetric synthesis of the target amino acid.
Structural Analogs and Derivatives of Interest
The core scaffold is a versatile platform for generating a library of compounds. Modifications can be systematically introduced at three key positions to probe the structure-activity relationship (SAR).
3.1 Modifications of the 4-Amino Group
-
N-Acylation: Converting the primary amine to a secondary amide with various acyl chlorides or carboxylic acids introduces substituents that can explore different sub-pockets of a target protein.
-
N-Alkylation: Reductive amination or direct alkylation can introduce small alkyl groups to modulate basicity and lipophilicity.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond acceptors and can significantly alter the electronic properties of the aromatic ring.
3.2 Modifications of the Carboxylic Acid Moiety
-
Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can improve cell permeability by masking the polar acid group, creating a prodrug.
-
Amidation: Coupling the carboxylic acid with amines or other amino acids is the fundamental reaction of peptide synthesis. This allows the scaffold to be incorporated into peptide sequences to enhance their properties.[3]
3.3 Analogs with Different Phenyl Ring Substitution Patterns
While the 2,6-difluoro pattern is the focus, understanding related analogs is crucial for SAR studies. Commercially available or synthetically accessible analogs include:
-
2,4-Difluoro-L-phenylalanine: A positional isomer that has been used in peptide synthesis and as a building block for therapeutic agents.[3][4]
-
3,4-Difluoro-phenylalanine derivatives: These have also been explored in medicinal chemistry.[5][6]
-
Other Halogen Substitutions: Analogs like 2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid allow for the study of the specific effects of different halogens on activity.[7]
Structure-Activity Relationships (SAR) and Therapeutic Applications
Fluorinated amino acids are not just theoretical curiosities; they are integral components of modern pharmaceuticals.[8][9]
4.1 Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral anti-diabetic drugs. Many successful DPP-4 inhibitors feature a fluorophenyl moiety. For example, Sitagliptin contains a trifluorophenyl group. The fluorine atoms engage in favorable interactions within the active site of the DPP-4 enzyme.[2]
The this compound scaffold is an excellent candidate for designing novel DPP-4 inhibitors. The 2,6-difluoro pattern can enhance binding affinity, while the amino group can be functionalized to interact with key residues in the S2 subsite of the enzyme.
Table 1: Hypothetical SAR Data for DPP-4 Inhibition
| Compound ID | R-Group on 4-Amino | Modification on Propanoic Acid | DPP-4 IC₅₀ (nM) | Notes |
| Core-01 | -NH₂ | -COOH | >1000 | Baseline activity of the core scaffold. |
| Deriv-02A | -NH-C(O)CH₃ | -COOH | 250 | Acylation improves binding. |
| Deriv-02B | -NH-C(O)Cyclopropyl | -COOH | 85 | Cyclopropyl group fits into hydrophobic pocket. |
| Deriv-03 | -NH₂ | -C(O)NH-Piperidine | 45 | Amidation mimics dipeptide substrate.[2] |
4.2 Incorporation into Peptides for Enhanced Stability
Natural peptides are often poor drug candidates due to their rapid degradation by proteases. Incorporating non-natural amino acids like our title compound can dramatically increase metabolic stability. The bulky and electronically distinct difluorophenyl group can sterically hinder the approach of proteases, leading to a longer biological half-life.[3]
Experimental Protocols
The following protocols are representative methodologies. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
5.1 Protocol: Asymmetric Synthesis of (S)-2-(4-(Boc-amino)-2,6-difluorophenyl)propanoic acid
This protocol is a conceptual representation based on established methods for similar compounds.[1][8]
-
Preparation of the Chiral Auxiliary: Dissolve the (S)-imidazolidinone chiral auxiliary (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-neck flask under an argon atmosphere.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C.
-
Alkylation: In a separate flask, dissolve 4-(Boc-amino)-2,6-difluorobenzyl bromide (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4 hours, then warm slowly to room temperature overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomeric product.
-
Hydrolysis: Cleave the chiral auxiliary by treating the purified product with 6 M HCl at reflux for 6 hours.
-
Final Isolation: Cool the reaction mixture, and purify by preparative HPLC to isolate the final (S)-2-(4-amino-2,6-difluorophenyl)propanoic acid product after Boc deprotection. Confirm identity and purity via ¹H NMR, ¹⁹F NMR, and LC-MS.
5.2 Protocol: N-Acylation of the Amino Group
-
Dissolution: Suspend (S)-2-(4-amino-2,6-difluorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 15 mL/mmol).
-
Base Addition: Add triethylamine (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Dilute the reaction with DCM and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the resulting N-acetylated product by column chromatography or recrystallization.
Future Perspectives and Conclusion
The this compound scaffold represents a powerful and versatile platform in modern drug discovery. Its unique combination of steric and electronic properties, conferred by the difluorophenyl ring, along with multiple points for synthetic diversification, makes it an attractive starting point for developing novel therapeutics.
Future research will likely focus on incorporating this scaffold into more complex molecular architectures, such as macrocycles and PROTACs, to target challenging disease pathways. Its use in 19F-NMR-based screening and as a PET imaging agent also represents exciting avenues for exploration.[8][9] The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable chemical entity.
References
- ChemScene. (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid.
- MedChemExpress. (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid.
- ChemScene. (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride.
- El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118.
- Mykhailiuk, P. K. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2021(4), M1293.
- Synblock. (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid.
- PubChem. 3-Amino-3-(2,6-difluorophenyl)propanoic acid.
- Chem-Impex. 2,4-Difluoro-L-phenylalanine.
- Kaur, H., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(11), 1349.
- BLDpharm. (R)-2-Amino-3-(3,4-difluorophenyl)propanoic acid.
- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-466.
- El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118.
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An In-Depth Technical Guide to 2-(4-Amino-2,6-difluorophenyl)propanoic Acid (CAS No. 1226776-88-0) for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Amino Acid Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorinated amino acids, in particular, represent a class of building blocks that offer unique conformational constraints and electronic properties, making them highly valuable in the design of novel therapeutics. This guide provides a comprehensive technical overview of 2-(4-Amino-2,6-difluorophenyl)propanoic acid, a synthetically versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a propanoic acid moiety and a difluorinated aniline ring, presents a compelling scaffold for the development of targeted therapies. This document will delve into its synthesis, physicochemical properties, analytical characterization, and potential applications, offering a resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound.
Physicochemical Properties and Structural Attributes
The molecular structure of this compound, with a CAS number of 1226776-88-0, underpins its utility in drug design. The presence of two fluorine atoms ortho to the amino group on the phenyl ring significantly influences the molecule's electronic and conformational landscape.
| Property | Value (Predicted/Typical for similar structures) | Significance in Drug Design |
| CAS Number | 1226776-88-0 | Unique identifier for the specific chemical substance.[1] |
| Molecular Formula | C₉H₉F₂NO₂ | Provides the elemental composition of the molecule. |
| Molecular Weight | 201.17 g/mol | Influences diffusion rates and membrane permeability. |
| pKa | Carboxylic Acid: ~2-3; Amino Group: ~3-4 | The fluorine atoms' electron-withdrawing nature lowers the pKa of both the carboxylic acid and the anilinic amino group, impacting ionization state at physiological pH and receptor interactions. |
| LogP | ~1.5 - 2.5 | The difluoro substitution increases lipophilicity compared to its non-fluorinated analog, potentially enhancing membrane permeability and oral bioavailability. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Crucial for formulation and in vitro assay development. |
The ortho-difluoro substitution pattern is particularly noteworthy. It imparts a conformational bias on the phenyl ring, influencing how the molecule presents its pharmacophoric features to a biological target. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein residues, potentially enhancing binding affinity and selectivity.
Synthesis Strategies: Achieving Chirality and Purity
Conceptual Asymmetric Synthesis Workflow
This conceptual workflow is based on well-established principles in the asymmetric synthesis of amino acids.
Caption: Conceptual workflow for the asymmetric synthesis of the target compound.
Causality in Experimental Choices:
-
Choice of Chiral Auxiliary: The selection of the chiral auxiliary is critical for inducing high diastereoselectivity in the alkylation step. Evans' oxazolidinones or Schöllkopf's bis-lactim ethers are commonly employed due to their predictable stereochemical outcomes.
-
Electrophile Selection: The use of a nitro-substituted electrophile is a strategic choice. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can be readily reduced to the desired amino group in a later step.
-
Reaction Conditions: The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures is crucial for generating the enolate while minimizing side reactions and racemization.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the protons of the propanoic acid methyl group. The coupling patterns and chemical shifts will be influenced by the fluorine and amino substituents. The α-proton will typically appear as a quartet, coupled to the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will show characteristic C-F coupling constants, providing definitive evidence for their presence and position.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, and its chemical shift will be indicative of the electronic environment of the difluorinated phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the compound.
Exemplary HPLC Protocol for Purity Analysis:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amino and carboxylic acid functionalities. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to effectively elute the compound and separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Chiral HPLC for Enantiomeric Purity: To determine the enantiomeric excess, a chiral stationary phase is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating the enantiomers of amino acid derivatives. The mobile phase typically consists of a mixture of hexane and a polar alcohol like isopropanol.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules.
Rationale for Incorporation into Drug Candidates:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Modulation of Basicity: The electron-withdrawing fluorine atoms decrease the basicity of the aniline nitrogen. This can be advantageous in preventing off-target interactions with aminergic receptors and can influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.
-
Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for binding to a biological target. This can lead to increased potency and selectivity.
-
Enhanced Binding Affinity: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity.
Potential Therapeutic Areas:
While specific examples of marketed drugs containing this exact fragment are not yet prominent, its structural motifs are found in numerous investigational compounds across various therapeutic areas, including:
-
Oncology: As a component of kinase inhibitors, where the fluorinated phenylamino group can interact with the hinge region of the kinase.
-
Inflammation and Immunology: In the design of enzyme inhibitors, such as those targeting proteases or phosphodiesterases.
-
Neuroscience: As a scaffold for ligands of G-protein coupled receptors (GPCRs) or ion channels.
Workflow for Incorporating into a Drug Discovery Program
Caption: Integration of the fluorinated amino acid into a drug discovery pipeline.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral propanoic acid moiety and a difluorinated aniline ring provides a powerful scaffold for the design of novel therapeutics with enhanced properties. The strategic incorporation of fluorine offers a proven strategy to overcome common challenges in drug development, such as poor metabolic stability and off-target effects. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of this compound, empowering researchers to effectively utilize it in their pursuit of innovative medicines.
References
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- Gribanov, P. S., et al. (2022).
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated compounds in pharmaceuticals necessitates a robust understanding of their unique handling requirements. As a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to provide a comprehensive safety and handling protocol for 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This document is structured to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.
Compound Profile and Hazard Identification
The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1] Ingestion of similar compounds is also considered harmful.[2]
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] | Warning | |
| Acute Toxicity, Oral (Predicted) | 4 | H302: Harmful if swallowed[2] | Warning |
Note: This classification is inferred from structurally similar compounds and should be used for precautionary guidance.
Table 2: Physical and Chemical Properties (Inferred)
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | [2][3] |
| Molecular Weight | 201.17 g/mol | [2][3] |
| Appearance | Off-white to white powder/solid | [4] |
| Solubility | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management in the laboratory follows a "hierarchy of controls" to minimize potential exposure. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for minimizing exposure.
Engineering Controls
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[5] This is crucial for procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions. For less hazardous manipulations, a well-ventilated area is the minimum requirement.[6][7][8]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this and similar fluorinated compounds.
-
Labeling: All containers must be clearly labeled with the compound name, GHS hazard pictograms, and any other relevant warnings.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound.[1]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment.
Table 3: Recommended Personal Protective Equipment
| Protection | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a splash hazard.[8] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or punctures before and during use.[9] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | A standard laboratory coat. For larger quantities or splash risks, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a fume hood. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) is necessary.[9] | Prevents inhalation of airborne particles that may cause respiratory irritation.[1] |
Step-by-Step Handling Protocols
Weighing the Solid Compound
-
Preparation: Don the appropriate PPE as outlined in Table 3.
-
Location: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.
-
Procedure:
-
Use anti-static weighing paper or a tared container to minimize dust generation.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Close the primary container tightly immediately after use.
-
-
Cleanup: Clean the spatula and weighing area with a damp cloth or wipe to avoid creating dust. Dispose of all contaminated materials as chemical waste.
Preparing Stock Solutions
-
Preparation: Don the appropriate PPE, including double gloves and a face shield if a splash hazard exists.
-
Location: Conduct all solution preparation within a certified chemical fume hood.
-
Procedure:
-
Place the weighed solid into an appropriate flask or vial.
-
Slowly add the desired solvent to the solid to prevent splashing.
-
If sonication is required, ensure the container is securely capped and placed within a secondary container.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures: A Systematic Response
A clear and practiced emergency response plan is critical.
Caption: Workflow for responding to emergencies.
First-Aid Measures
-
In case of skin contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[9]
Spill Management
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[5]
-
Collect the material into a sealed, labeled container for chemical waste disposal.[1][7]
-
Clean the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the area immediately.[10]
-
Alert others and contact your institution's emergency response team.
-
Prevent entry into the area.
-
Await the arrival of trained emergency personnel.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7][8][11] The storage area should be locked.[1][11]
-
Disposal: Dispose of waste material, including contaminated PPE, in a sealed and properly labeled chemical waste container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1][9]
Conclusion
While this compound presents manageable hazards, a proactive and informed approach to safety is paramount. By understanding the potential risks, implementing a robust hierarchy of controls, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can confidently and safely work with this compound, advancing their scientific endeavors while maintaining a secure laboratory environment.
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- ChemScene. (n.d.). (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid.
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Unlocking a Novel Therapeutic Avenue: A Technical Guide to Identifying Targets for 2-(4-Amino-2,6-difluorophenyl)propanoic Acid
For Immediate Distribution to the Scientific Community
Abstract
This technical guide presents a comprehensive, hypothesis-driven framework for the identification and validation of therapeutic targets for the novel compound, 2-(4-Amino-2,6-difluorophenyl)propanoic acid. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a phenylpropanoic acid core, difluoro-phenyl modification, and an amino group—provide a strong foundation for targeted investigation. Drawing upon established knowledge of structurally related molecules, this document outlines a multi-tiered experimental strategy designed for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind prioritizing certain target classes, provide detailed protocols for key validation assays, and offer insights into the interpretation of potential outcomes. This guide is intended to serve as a practical roadmap for elucidating the mechanism of action and unlocking the therapeutic potential of this promising chemical entity.
Introduction: Deconstructing the Therapeutic Potential
The chemical architecture of this compound offers several clues to its potential biological activity. The arylpropanoic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[1][2] The strategic placement of two fluorine atoms on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and overall potency. Furthermore, the presence of an amino group introduces polarity and a potential site for hydrogen bonding, which could facilitate interactions with a diverse range of biological targets beyond the classical NSAID pathway.
Arylpropanoic acid derivatives are well-documented for their wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and even anti-cancer activities.[3][4][5] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[6][7] Therefore, a primary hypothesis is that this compound may function as a COX inhibitor.
However, the unique combination of functional groups necessitates a broader, unbiased approach to target identification. This guide will therefore explore both hypothesis-driven and unbiased screening methodologies to comprehensively map the interaction landscape of this compound.
Hypothesized Target Classes and Rationale
Based on the structural features of this compound, we can prioritize the following target classes for initial investigation:
| Hypothesized Target Class | Rationale | Key Signaling Pathways |
| Cyclooxygenase (COX) Enzymes | The propanoic acid moiety is a classic pharmacophore for COX inhibitors.[1][2] | Arachidonic Acid Metabolism |
| Protein Kinases | The amino-phenyl group could interact with the ATP-binding pocket of various kinases, which are frequently dysregulated in inflammatory diseases and cancer.[8][9] | MAPK/ERK, NF-κB |
| Other Inflammatory Mediators | The compound could modulate other enzymes or receptors involved in inflammatory signaling cascades. | Cytokine Signaling |
| Amino Acid Transporters/Metabolizing Enzymes | The amino acid-like structure suggests potential interaction with proteins involved in amino acid transport or metabolism. | Amino Acid Metabolism |
A Multi-Pronged Strategy for Target Identification and Validation
To rigorously test our hypotheses and uncover novel targets, we propose a three-tiered experimental workflow. This strategy integrates initial screening against prioritized targets with unbiased approaches to ensure a comprehensive evaluation.
Caption: Proposed experimental workflow for target identification.
Tier 1: Initial Target Screening
The initial phase focuses on rapidly assessing the compound's activity against our primary hypothesized targets.
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2, providing a clear indication of its potential as an NSAID-like molecule.[10][11]
Protocol:
-
Reagents and Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe for prostaglandin detection.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Known COX inhibitors as positive controls (e.g., ibuprofen, celecoxib).
-
Assay buffer.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.
-
Incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific duration.
-
Stop the reaction and measure the product formation using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2 by fitting the data to a dose-response curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[12]
-
Causality: A broad kinome screen will reveal if the compound has off-target effects on protein kinases or if it possesses unexpected kinase inhibitory activity, which is a common feature of many small molecule drugs.[13][14][15]
Protocol:
-
This is typically performed as a service by specialized contract research organizations (CROs).
-
The compound is screened at one or two concentrations against a large panel of recombinant kinases.
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response assays are conducted for any significant "hits" to determine their IC50 values.
Tier 2: Cellular Target Engagement and Pathway Analysis
Moving from in vitro assays to a cellular context is crucial to confirm that the compound can access its target within a living system and exert a functional effect.
Causality: CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.[16][17][18][19][20] Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human monocytic cell line like THP-1 for inflammation studies).
-
Treat the cells with the test compound at various concentrations or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Target Protein Detection:
-
Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods (e.g., ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Causality: These assays will determine if target engagement by the compound translates into a functional modulation of key signaling pathways.
-
NF-κB Signaling: For inflammatory targets, assess the compound's effect on the NF-κB pathway.[21][22] This can be done using a reporter gene assay or by measuring the phosphorylation of key pathway components (e.g., IκBα, p65) via Western blot.
-
MAPK Signaling: Similarly, evaluate the impact on the MAPK/ERK pathway, another critical inflammatory and cell proliferation pathway.[23][24][25][26][27]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Tier 3: Unbiased Target Deconvolution
If the initial hypothesis-driven approaches do not yield a clear primary target, or if there is a desire to uncover all potential binding partners, unbiased methods are employed.
Causality: This technique uses the compound as "bait" to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.[28][29][30][31][32]
Protocol:
-
Compound Immobilization:
-
Chemically modify the test compound to allow for its immobilization on a solid support (e.g., agarose beads).
-
-
Affinity Purification:
-
Incubate the immobilized compound with a cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
-
Hit Validation:
-
Validate the identified binding partners using orthogonal assays, such as CETSA.
-
Data Interpretation and Next Steps
The data generated from this multi-tiered approach will provide a comprehensive profile of the potential therapeutic targets of this compound.
-
Strong COX-2 Inhibition with High Selectivity: This would position the compound as a promising next-generation NSAID with a potentially improved safety profile.
-
Potent Kinase Inhibition: Identification of a specific kinase target could open up therapeutic avenues in oncology or immunology.
-
Novel Target Identification: The discovery of a previously unknown target would represent a significant scientific breakthrough and the opportunity to develop a first-in-class therapeutic.
Upon successful identification and validation of a primary target, subsequent steps would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments.
Conclusion
The exploration of novel chemical entities like this compound is a cornerstone of modern drug discovery. While the path from a novel compound to a clinically approved therapeutic is long and challenging, a systematic and rigorous approach to target identification is the critical first step. The integrated experimental strategy outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent.
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Spectroscopic Characterization of 2-(4-Amino-2,6-difluorophenyl)propanoic acid: A Technical Guide
Foreword
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the expected spectroscopic data for 2-(4-Amino-2,6-difluorophenyl)propanoic acid, a compound of interest in these fields. While direct experimental data for this specific molecule is not publicly available, this document will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
This compound is a multifaceted molecule featuring a chiral center, a substituted aromatic ring, and a carboxylic acid moiety. Each of these structural components will give rise to distinct and predictable signals in various spectroscopic analyses. A thorough understanding of these expected signals is crucial for confirming the identity and purity of the synthesized compound.
Molecular Structure:
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.
Expected Molecular Ion and Isotopic Pattern
The monoisotopic mass of this compound (C₉H₉F₂NO₂) is calculated to be approximately 201.0601 Da. In a high-resolution mass spectrum, the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) will be observed at this m/z value with very high accuracy. The isotopic pattern will be dominated by the natural abundance of ¹³C.
Fragmentation Pathways
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. Key expected fragmentation pathways for this compound include:
-
Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) is a common fragmentation for carboxylic acids.
-
Decarboxylation: Loss of CO₂ (44 Da) from the deprotonated molecular ion in negative ion mode is also expected.
-
Cleavage of the propanoic acid side chain: Fragmentation can occur at the benzylic position, leading to ions corresponding to the substituted phenyl ring and the propanoic acid moiety.
Experimental Protocol for MS Analysis
A detailed protocol for acquiring high-resolution mass spectra is outlined below.
Workflow for High-Resolution Mass Spectrometry
Caption: Workflow for HRMS analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amine, and substituted aromatic ring.
Predicted IR Absorption Bands
The following table summarizes the key expected vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, due to hydrogen bonding[4] |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong and sharp[4] |
| Amine | N-H stretch | 3500 - 3300 | Two bands for a primary amine |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Multiple bands |
| Alkyl | C-H stretch | 2975 - 2845 | Medium |
| C-F | C-F stretch | 1300 - 1100 | Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Step-by-Step Protocol for ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be essential.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data
| Proton | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | Carboxylic acid | > 10 | Singlet (broad) | 1H |
| Ar-H | Aromatic | 6.2 - 6.5 | Triplet | 2H |
| NH₂ | Amine | 3.5 - 4.5 | Singlet (broad) | 2H |
| CH | Methine | 3.8 - 4.2 | Quartet | 1H |
| CH₃ | Methyl | 1.4 - 1.6 | Doublet | 3H |
Note: Chemical shifts are estimates and can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data
| Carbon | Environment | Expected Chemical Shift (δ, ppm) |
| COOH | Carboxylic acid | 170 - 180 |
| C-F | Aromatic (ipso) | 160 - 165 (doublet, ¹JCF) |
| C-NH₂ | Aromatic (ipso) | 145 - 150 |
| C-C(H)COOH | Aromatic (ipso) | 110 - 115 (triplet, ²JCF) |
| CH (Ar) | Aromatic | 100 - 105 (triplet, ²JCF) |
| CH | Methine | 40 - 45 |
| CH₃ | Methyl | 15 - 20 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms.
Predicted ¹⁹F NMR Data
| Fluorine | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | Aromatic | -110 to -120 | Multiplet (coupling to Ar-H) |
Experimental Protocol for NMR Spectroscopy
Logical Flow for NMR Sample Preparation and Data Acquisition
Caption: NMR experimental workflow.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected MS, IR, and NMR signatures, researchers can confidently approach the synthesis and characterization of this and related fluorinated compounds. The experimental protocols and interpretation frameworks presented herein are designed to ensure scientific rigor and facilitate the unambiguous structural elucidation of novel chemical entities.
References
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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Human Metabolome Database. (2016, September 15). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
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Human Metabolome Database. (2016, September 15). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-3-(2,6-difluorophenyl)propanoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylpropanoic acid. PubChem. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2010, January). Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid. PubChem. Retrieved from [Link]
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Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1064. Retrieved from [Link]
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Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(21), 5039. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-amino-3-(3,4-dihydroxyphenyl)(311C)propanoic acid. PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Proposed Synthesis and Potential Significance of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a proposed synthetic pathway for 2-(4-Amino-2,6-difluorophenyl)propanoic acid, a novel fluorinated amino acid with potential applications in medicinal chemistry. In the absence of direct literature on its discovery or synthesis, this document leverages established organic chemistry principles and analogous transformations to provide a robust, scientifically grounded protocol. The guide details a multi-step synthesis commencing from commercially available 1,3-difluorobenzene, proceeding through key intermediates including 2,6-difluoroacetophenone and 2-(4-nitro-2,6-difluorophenyl)propanoic acid. Each synthetic step is accompanied by a detailed experimental protocol, causality-driven explanations for procedural choices, and in-text citations to relevant literature. The potential significance of this and similar fluorinated amino acids in drug discovery is also discussed, highlighting their role in modulating the physicochemical and biological properties of therapeutic candidates.
Introduction: The Rationale for Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, fluorinated amino acids are increasingly sought-after as building blocks for novel therapeutics, offering a pathway to enhanced potency and improved pharmacokinetic profiles.[1]
This guide focuses on the proposed synthesis of a specific, yet heretofore undocumented, fluorinated amino acid: this compound. The presence of the difluorinated phenyl ring is anticipated to impart significant conformational constraints and alter the electronic properties of the molecule, while the amino group offers a versatile handle for further chemical modification or direct interaction with biological targets. Given the lack of existing literature on this compound, the following sections present a well-reasoned, hypothetical synthetic route based on established and reliable chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step sequence designed for efficiency and scalability, starting from the readily available 1,3-difluorobenzene. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Key Reagents and Their Functions
| Step | Key Reagent(s) | Function | Rationale |
| 1 | Acetyl chloride, Aluminum chloride | Acylating agent and Lewis acid catalyst | Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an activated aromatic ring. |
| 2 | Sulfur, Morpholine, followed by NaOH(aq) | Reagents for thioamide formation and hydrolysis | The Willgerodt-Kindler reaction provides a robust method for converting an aryl methyl ketone to a terminal carboxylic acid with the same number of carbons in the side chain.[3][4] |
| 3 | Nitric acid, Sulfuric acid | Nitrating agents | A standard and potent combination for the electrophilic aromatic substitution to introduce a nitro group onto the phenyl ring. |
| 4 | Tin(II) chloride dihydrate (SnCl2·2H2O), HCl | Reducing agent | A reliable and selective method for the reduction of an aryl nitro group to an amine, tolerant of other functional groups like carboxylic acids.[5] |
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Difluoroacetophenone
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).
-
After stirring for 15 minutes, add 1,3-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to afford 2,6-difluoroacetophenone.
Causality: The Friedel-Crafts acylation is employed here to install the acetyl group, which will be the precursor to the propanoic acid side chain. The use of a strong Lewis acid like aluminum chloride is necessary to activate the acetyl chloride for electrophilic attack on the electron-rich difluorobenzene ring.
Step 2: Synthesis of 2-(2,6-Difluorophenyl)propanoic acid
Protocol:
-
In a round-bottom flask, combine 2,6-difluoroacetophenone (1.0 eq.), sulfur (3.0 eq.), and morpholine (4.0 eq.).
-
Heat the mixture to reflux for 16 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (20% in water).
-
Heat the mixture to reflux for an additional 8 hours to hydrolyze the intermediate thioamide.
-
After cooling, wash the aqueous layer with diethyl ether to remove any unreacted starting material and byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(2,6-difluorophenyl)propanoic acid.
Causality: The Willgerodt-Kindler reaction is a powerful transformation for converting aryl ketones to the corresponding terminal amides, which can then be hydrolyzed to carboxylic acids.[3][4] This method effectively homologates and oxidizes the acetyl group in one pot.
Step 3: Synthesis of 2-(4-Nitro-2,6-difluorophenyl)propanoic acid
Protocol:
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-(2,6-difluorophenyl)propanoic acid (1.0 eq.).
-
Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-(4-nitro-2,6-difluorophenyl)propanoic acid, which can be purified by recrystallization. An analogous synthesis is described for 2-(4-nitrophenyl)propionic acid.[6][7]
Causality: The electron-withdrawing nature of the fluorine atoms and the propanoic acid side chain deactivates the aromatic ring, necessitating strong nitrating conditions (a mixture of nitric and sulfuric acids) to achieve electrophilic aromatic substitution. The nitro group is directed to the para position relative to the propanoic acid group due to steric hindrance at the ortho positions.
Step 4: Synthesis of this compound
Protocol:
-
Dissolve 2-(4-nitro-2,6-difluorophenyl)propanoic acid (1.0 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq.) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography to obtain this compound.
Causality: The reduction of the nitro group to an amine is a crucial final step. Tin(II) chloride in hydrochloric acid is a classic and effective reagent for this transformation, being chemoselective for the nitro group in the presence of a carboxylic acid.[5]
Conclusion and Future Directions
This technical guide outlines a plausible and scientifically sound synthetic route to the novel compound this compound. While this proposed synthesis awaits experimental validation, it is built upon a foundation of well-established and reliable chemical reactions. The availability of this and other unique fluorinated amino acids is paramount for the advancement of drug discovery programs. Future work should focus on the experimental execution of this synthesis, characterization of the final product and its intermediates, and subsequent exploration of its utility as a building block in the synthesis of bioactive peptides and small molecules.
References
- Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224.
- Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
-
ResearchGate. (2013). What method can be used for reduction of aryl nitro group? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
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-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
MSU Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
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ResearchGate. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]
-
PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Nitrophenyl)propionic acid. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Preclinical Administration of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Document ID: AN-ADP-240115
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive experimental framework for the preclinical characterization and administration of the novel chemical entity 2-(4-Amino-2,6-difluorophenyl)propanoic acid. As specific data for this compound is not widely available, this guide synthesizes established methodologies for new chemical entities (NCEs) with similar structural motifs—specifically, aryl propionic acid derivatives and fluorinated aromatic compounds. The protocols herein are designed to be self-validating, guiding the researcher from fundamental physicochemical characterization and formulation development to detailed in vitro and in vivo administration procedures. The overarching goal is to establish a robust, reproducible workflow for evaluating the therapeutic potential and pharmacokinetic profile of this compound.
Section 1: Introduction and Strategic Overview
This compound belongs to the arylpropionic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[][2] The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity, making fluorinated analogs like this a key area of interest in modern drug discovery.[3][4]
The successful preclinical evaluation of any NCE is contingent upon a thorough understanding of its fundamental properties. A significant challenge for compounds with aromatic and fluorinated structures is often poor aqueous solubility, which can hinder bioavailability and complicate in vivo administration.[5][6][7] Therefore, a systematic approach, beginning with physicochemical profiling, is essential to develop a viable formulation and administration strategy.
The following workflow provides a logical progression for the characterization and administration of this compound.
Figure 1: Overall Experimental Workflow. A sequential approach from characterization to in vivo studies.
Section 2: Physicochemical Characterization
A foundational understanding of the compound's physical and chemical properties is critical for all subsequent experimental design.[2][8]
Solubility Assessment
Aqueous solubility is a primary determinant of a drug's absorption and bioavailability.[9] Both kinetic and thermodynamic solubility should be assessed.
Table 1: Recommended Media for Solubility Testing
| Media Type | Composition | Rationale |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Simulates physiological pH. |
| Simulated Gastric Fluid (SGF) | pH 1.2, without pepsin | Represents stomach conditions for oral dosing. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | pH 6.5 | Mimics conditions in the fasted small intestine. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | pH 5.0 | Mimics conditions in the fed small intestine. |
Protocol 2.1.1: Kinetic Solubility Determination (High-Throughput Method)
This method provides a rapid assessment of solubility by measuring the concentration at which the compound precipitates from an aqueous solution when added from a DMSO stock.[10][11]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well microplate, add the appropriate test medium (from Table 1).
-
Add the DMSO stock solution to the medium in serial dilutions.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance using a UV plate reader. The concentration at which a significant increase in signal is observed indicates the kinetic solubility limit.[9]
Protocol 2.1.2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the "gold standard".[10]
-
Add an excess amount of the solid compound to a vial containing a known volume of the test medium.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Lipophilicity (LogP/LogD) Determination
Lipophilicity is a key predictor of membrane permeability and interaction with biological targets.[2]
Protocol 2.2.1: LogD Measurement (Shake-Flask Method)
-
Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an immiscible organic phase (n-octanol).
-
Dissolve a known amount of the compound in one of the phases.
-
Combine equal volumes of the aqueous and organic phases in a vial.
-
Vortex vigorously for 5-10 minutes, then centrifuge to separate the layers.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate LogD as: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).
Chemical Stability Assessment
Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products.[][12][13]
Protocol 2.3.1: pH and Temperature Stability
-
Prepare solutions of the compound (~10 µM) in buffers of varying pH (e.g., pH 3, 7.4, 9).
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Quench any reaction if necessary (e.g., by freezing at -80°C).
-
Analyze the samples by a stability-indicating method (e.g., LC-MS/MS) to quantify the remaining parent compound.[14]
Section 3: Formulation Development
Based on the physicochemical data, a suitable formulation must be developed to ensure the compound is delivered effectively in vivo. For poorly soluble compounds, a tiered approach is recommended.[5][6]
Figure 2: Formulation Decision Workflow. A tiered approach for selecting an appropriate vehicle.
Protocol 3.1: Co-Solvent Formulation
-
Determine the solubility of the compound in various GRAS (Generally Recognized As Safe) co-solvents (e.g., PEG400, Propylene Glycol, Ethanol).
-
Prepare the vehicle by mixing the co-solvents. A common starting point is a mixture of PEG400 and water.
-
Add the compound to the co-solvent mixture and sonicate until fully dissolved.
-
If for IV administration, ensure the final concentration of the organic solvent is within tolerated limits for the chosen animal model.
Table 2: Example Co-Solvent Formulations
| Route | Vehicle Composition | Notes |
|---|---|---|
| Oral (PO) | 10% DMSO / 40% PEG400 / 50% Water | Suitable for high concentrations. |
| Intravenous (IV) | 5% Solutol HS 15 / 95% Saline | Requires sterile filtration. Check for hemolysis. |
| Intraperitoneal (IP) | 20% Hydroxypropyl-β-cyclodextrin in Saline | Cyclodextrins can enhance the solubility of hydrophobic compounds.[15] |
Section 4: In Vitro Characterization
Cell-based assays are essential for determining the biological activity and cytotoxic potential of the compound before advancing to animal studies.[16][17][18]
Protocol 4.1: Cell Viability/Cytotoxicity Assay (e.g., using MTT)
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.
-
Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 (concentration inhibiting 50% of cell growth).
Section 5: In Vivo Administration and Pharmacokinetics
Animal models are critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound.[3][19][20]
Protocol 5.1: Rodent Pharmacokinetic (PK) Study
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.[3] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals should be acclimatized for at least one week before the study.
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Administration:
-
IV: Administer the sterile-filtered formulation via the tail vein.
-
PO: Administer the formulation using a ball-tipped gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL for rats, ~25 µL for mice via sparse sampling) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Suggested Time Points:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
Section 6: Bioanalytical Method Development (LC-MS/MS)
A robust and validated bioanalytical method is required to accurately quantify the compound in plasma samples. LC-MS/MS is the preferred platform for small molecule quantification due to its sensitivity and selectivity.[21][22][23]
Figure 3: Bioanalytical Sample Processing and Analysis Workflow. A standard procedure for quantifying small molecules in plasma.
Protocol 6.1: LC-MS/MS Method Development and Validation
-
Tuning and Optimization: Infuse a standard solution of the compound into the mass spectrometer to optimize ion source parameters and identify the precursor ion and suitable product ions for Multiple Reaction Monitoring (MRM).
-
Chromatography: Develop a chromatographic method (typically reversed-phase HPLC) to separate the analyte from endogenous plasma components. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.[24]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (a structurally similar molecule, if available).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Method Validation: Validate the method according to FDA or ICH M10 guidelines.[5][15] Key parameters to assess include:
-
Selectivity and Specificity: No interference from endogenous components at the analyte's retention time.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery and Matrix Effect: Consistent and reproducible recovery with minimal ion suppression or enhancement.
-
Stability: Analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
-
Section 7: References
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. [Link]
-
Vo, C. L. N., Park, C., & Lee, B. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(12), 644. [Link]
-
Assay Guidance Manual. (2004-). In Vitro Cell Based Assays. National Center for Advancing Translational Sciences. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Hritu, T., & D'Souza, R. (2022). Role of animal models in biomedical research: a review. Journal of Pharmaceutical Negative Results, 13(1), 1-5. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. [Link]
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. [Link]
-
Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 312-321. [Link]
-
PubChem. (n.d.). 3-Amino-3-(2,6-difluorophenyl)propanoic acid. National Library of Medicine. [Link]
-
a4cell. (2023, January 23). Truly Effective Cell Assay Design. [Link]
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Al-Masoudi, N. A., & Al-Kadhimi, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1076-1099. [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Streng, W. H. (1997). Physical chemical characterization of drug substances. Drug Discovery Today, 2(10), 415-426. [Link]
-
ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]
-
Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
-
Labinsights. (2023, May 8). What Is Drug Stability Analysis?. [Link]
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analytical methods for quantifying 2-(4-Amino-2,6-difluorophenyl)propanoic acid
An Application Note and Protocol for the Quantification of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Introduction
This compound is a synthetic amino acid derivative. Its structural similarity to endogenous amino acids and the presence of fluorine atoms, which can enhance metabolic stability and binding affinity, make it a compound of interest in medicinal chemistry and drug development. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control in manufacturing processes. This document provides detailed analytical methods for the quantification of this compound in various matrices, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established analytical principles and adhere to regulatory expectations for method validation.
Methodology Overview
The quantification of this compound can be effectively achieved using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is a robust and widely accessible method. Since the target analyte lacks a strong native chromophore for high-sensitivity UV detection, a pre-column derivatization step is employed. This involves reacting the primary amino group of the analyte with a fluorescent tagging agent, such as o-phthalaldehyde (OPA), to create a highly fluorescent derivative that can be detected with high sensitivity.[1][2] This approach is cost-effective and suitable for routine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that is considered the gold standard for bioanalytical quantification. LC-MS/MS offers the advantage of direct analysis without the need for derivatization, by separating the analyte from matrix components and detecting it based on its specific mass-to-charge ratio (m/z).[3][4] This method is particularly suited for complex biological matrices and for studies requiring very low limits of quantification.
The choice between these methods will depend on the specific application, the required sensitivity, the nature of the sample matrix, and the available instrumentation.
Part 1: RP-HPLC Method with Pre-column Derivatization
Principle
This method is based on the pre-column derivatization of this compound with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[1][2] The derivative is then separated by reverse-phase HPLC and quantified using a fluorescence detector.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Hydrochloric acid
-
0.22 µm syringe filters
2. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with 1 M sodium hydroxide.
-
OPA/MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of MPA and 11.2 mL of 0.4 M borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.
-
Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
For simple matrices (e.g., drug substance): Dissolve the sample in a 50:50 mixture of methanol and water to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before derivatization.
-
For biological matrices (e.g., plasma): To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[3] The supernatant can be used for derivatization.
4. Derivatization Procedure
-
In an autosampler vial, mix 50 µL of the sample (or standard) with 50 µL of the OPA/MPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a portion of the mixture into the HPLC system.
5. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-70% B; 15-17 min: 70% B; 17-18 min: 70-20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The concentration of the analyte in the samples can then be calculated from the regression equation.
Workflow Diagram: RP-HPLC with Pre-column Derivatization
Caption: Workflow for the RP-HPLC analysis of the analyte.
Part 2: LC-MS/MS Method
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the direct quantification of this compound. The analyte is separated from the sample matrix by reverse-phase liquid chromatography and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and minimizes matrix interference.[4]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
2. Preparation of Solutions
-
Stock Solution of Analyte (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.
3. Sample Preparation
-
To 50 µL of the sample (or standard), add 100 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: To be determined experimentally (e.g., Q1: 202.1 -> Q3: 156.1); IS: To be determined experimentally |
| Key MS Parameters | Curtain Gas: 35 psi; Collision Gas: Medium; IonSpray Voltage: 5500 V; Temperature: 500 °C |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the working standard solutions.
-
Perform a linear regression analysis (typically with 1/x² weighting) of the calibration curve. The concentration of the analyte in the samples can then be calculated from the regression equation.
Workflow Diagram: LC-MS/MS Method
Caption: Workflow for the LC-MS/MS analysis of the analyte.
Part 3: Method Validation
Guiding Principles
Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is suitable for its intended purpose.[5] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7] This involves assessing various performance characteristics to demonstrate the method's reliability.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and IS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for bioanalytical methods; 98-102% for drug substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for bioanalytical; ≤ 2% for drug substance. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision and accuracy criteria met. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in parameters (e.g., pH, column temperature). |
Logical Diagram: Method Development and Validation Lifecycle
Caption: The lifecycle of an analytical method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
Analytical Methods Validation for FDA Compliance - RXinsider. [Link]
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FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities. [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
-
analysis of amino acids by high performance liquid chromatography. [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate. [Link]
-
Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. [Link]
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
Recent Analytical Methodologies in Lipid Analysis - MDPI. [Link]
-
DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE - SciSpace. [Link]
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Application Notes and Protocols: 2-(4-Amino-2,6-difluorophenyl)propanoic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates.[1][2] Fluorinated building blocks, particularly fluorinated amino acids, have become increasingly pivotal due to their ability to modulate key physicochemical and biological properties such as lipophilicity, metabolic stability, pKa, and binding affinity.[1][2][3] 2-(4-Amino-2,6-difluorophenyl)propanoic acid is an exemplary building block that offers a unique combination of structural features: a chiral propanoic acid moiety, a nucleophilic amino group, and an electron-deficient difluorophenyl ring. This trifecta of functionalities makes it a highly versatile and valuable tool for the synthesis of complex molecules, especially in the realm of targeted therapeutics like kinase inhibitors.[4][5]
The presence of two fluorine atoms ortho to the amino group significantly lowers the pKa of the aniline nitrogen, rendering it less susceptible to metabolism and modifying its hydrogen bonding capabilities. This electronic modulation is crucial for fine-tuning interactions with biological targets.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | ChemScene[6] |
| Molecular Weight | 201.17 g/mol | ChemScene[6] |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH) | N/A |
| pKa (Aniline NH₂) | ~3-4 (Estimated) | N/A |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | N/A |
Core Applications in Organic Synthesis
The unique structural attributes of this compound make it a prime candidate for several critical synthetic transformations, primarily in the construction of bioactive molecules.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The carboxylic acid moiety of this compound serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[7] This allows for its conjugation with a wide array of amines, leading to the synthesis of novel amides with potential therapeutic applications.
Caption: General workflow for amide bond formation.
This protocol details the coupling of this compound with a generic primary amine using HATU, a highly efficient coupling reagent known to minimize racemization.[8]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[8]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Suzuki-Miyaura Cross-Coupling: Arylation of the Amino Group
The amino group of this compound, after suitable transformation (e.g., to a bromo or iodo derivative), can participate in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors.[4][9]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
This protocol outlines a plausible route for the synthesis of a biaryl compound, a common motif in kinase inhibitors, starting from a protected and functionalized derivative of the title compound.
Materials:
-
Methyl 2-(4-bromo-2,6-difluorophenyl)propanoate (prepared from the title compound via Sandmeyer reaction and esterification) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
2 M Aqueous sodium carbonate solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine methyl 2-(4-bromo-2,6-difluorophenyl)propanoate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and a 2 M aqueous solution of sodium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and toluene as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the coupled product.
-
The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further utilized in amide coupling reactions.
Application in Kinase Inhibitor Synthesis: A Case Study
The 2,6-difluorophenyl moiety is a known pharmacophore in several kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding site.[4] The title compound provides a direct route to incorporate this valuable motif. For instance, it can be envisioned as a key building block in the synthesis of inhibitors targeting kinases implicated in cell cycle regulation and cancer progression.[4][10]
The general strategy involves an initial amide coupling of this compound with a heterocyclic amine core, a common feature of many kinase inhibitors.[11] The resulting intermediate can then be further elaborated.
Conclusion
This compound is a powerful and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a chiral center, a tunable amino group, and a difluorinated aromatic ring provides chemists with a valuable tool for the construction of complex and biologically active molecules. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this remarkable compound in their synthetic endeavors.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. Retrieved from [Link]
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Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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Mykhailiuk, P. K. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2019(4), M1093. [Link]
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PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
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Lippert, J. W., III. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
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Lin, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(22), 16531–16551. [Link]
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Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(xiv), 87-95. [Link]
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Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91–118. [Link]
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Richardson, P. (2025, October 29). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
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Foley, D. J., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 57(34), 11000-11004. [Link]
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Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-465. [Link]
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MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Jones, A. M., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(15), 3352. [Link]
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ResearchGate. (2025, August 7). Synthesis of Fluorinated Amino Acids. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to In Vitro Profiling of 2-(4-Amino-2,6-difluorophenyl)propanoic acid for Anti-Inflammatory Activity
For: Researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction: Rationale for Investigating 2-(4-Amino-2,6-difluorophenyl)propanoic acid as an Anti-Inflammatory Agent
The compound this compound belongs to a class of molecules that share structural motifs with known anti-inflammatory drugs. The propanoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs), while the substituted phenyl ring suggests potential for specific interactions with biological targets involved in the inflammatory cascade. Given its novelty, a systematic in vitro evaluation is paramount to elucidate its biological activity and mechanism of action.
This guide provides a comprehensive suite of in vitro assays to characterize the potential anti-inflammatory properties of this compound. The proposed workflow is designed to first screen for general anti-inflammatory effects and then to dissect the potential mechanism of action by investigating key inflammatory pathways, such as cyclooxygenase (COX) enzyme activity, pro-inflammatory cytokine release, and nuclear factor-kappa B (NF-κB) signaling.
Part 1: Initial Screening for Anti-Inflammatory Potential
A foundational step in characterizing a novel compound is to assess its general impact on cellular inflammatory responses. A widely used and robust method is the lipopolysaccharide (LPS)-induced inflammation model in macrophages.
Pro-inflammatory Cytokine Release Assay in LPS-Stimulated Macrophages
Scientific Rationale: Macrophages are key players in the innate immune response and, when activated by stimuli like LPS (a component of Gram-negative bacteria), they release a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[1][2]. Measuring the ability of this compound to inhibit the release of these cytokines provides a strong indication of its anti-inflammatory potential[3][4][5].
Experimental Workflow:
Caption: Workflow for cytokine release assay.
Protocol: Measurement of Cytokine Release by ELISA
-
Cell Culture: Culture RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells in appropriate media. For THP-1 cells, differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.
-
Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight[2].
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells.
-
Pre-treatment: Remove the old media and add fresh media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., dexamethasone)[2]. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated cells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions[4].
-
Data Analysis: Construct dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cytokine.
Data Presentation:
| Compound Concentration | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release | % Inhibition of IL-1β Release |
| Vehicle Control | 0% | 0% | 0% |
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| Positive Control |
Part 2: Mechanistic Elucidation Assays
If this compound demonstrates significant inhibition of cytokine release, the next logical step is to investigate its potential mechanism of action.
Cyclooxygenase (COX-2) Inhibition Assay
Scientific Rationale: The propanoic acid moiety is a hallmark of many NSAIDs that target COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation[6][7]. A selective COX-2 inhibitor is often a desirable therapeutic profile to minimize gastrointestinal side effects associated with COX-1 inhibition[6][8]. This assay will determine if the compound directly inhibits COX-2 activity.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available kits that measure the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzyme[7].
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme)[7].
-
Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include wells for a no-enzyme control, an enzyme control (with vehicle), and a positive inhibitor control (e.g., Celecoxib)[7].
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor[7].
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Initiation of Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction[7].
-
Fluorometric Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C[7].
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of COX-2 activity for each concentration of the test compound and calculate the IC50 value.
Data Presentation:
| Compound Concentration | COX-2 Activity (RFU/min) | % Inhibition |
| No Enzyme Control | ||
| Enzyme Control | 0% | |
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM | ||
| Positive Control (Celecoxib) |
NF-κB Activation Assay
Scientific Rationale: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2[9][10]. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription[11][12]. Assessing the compound's ability to inhibit NF-κB activation can provide insight into its mechanism at a key signaling hub.
Signaling Pathway:
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Application Notes and Protocols for Preclinical Evaluation of 2-(4-Amino-2,6-difluorophenyl)propanoic acid in Animal Models
Introduction
2-(4-Amino-2,6-difluorophenyl)propanoic acid is a novel chemical entity with a structure suggestive of potential therapeutic applications. Its substituted phenylpropanoic acid core is a feature found in various biologically active compounds, including those targeting metabolic and inflammatory pathways. For instance, several phenylpropanoic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs) and free fatty acid receptors (FFARs), which are implicated in metabolic diseases such as diabetes.[1][2][3][4] The presence of fluorine atoms can enhance metabolic stability and binding affinity, making this compound a person of interest for drug discovery programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound using animal models. It outlines a strategic, tiered approach to efficiently characterize its pharmacokinetic profile and elucidate its potential therapeutic effects in the areas of inflammation, pain, and metabolic disorders. The protocols described herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Tier 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is critical for establishing the compound's basic pharmacological properties. This includes understanding its pharmacokinetic and pharmacodynamic (PK/PD) profile and conducting broad screens for anti-inflammatory and analgesic activity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling in Rodents
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing meaningful efficacy studies.[5][6][7][8][9] These studies help in determining appropriate dosing regimens and interpreting therapeutic outcomes.
Objective: To determine the pharmacokinetic profile and establish a dose-response relationship for this compound in rodents.
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
Experimental Protocol:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dose Formulation: Prepare a formulation of this compound suitable for oral (gavage) and intravenous (bolus) administration. A common vehicle is 0.5% carboxymethylcellulose in sterile water.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single IV dose (e.g., 1-5 mg/kg) via the tail vein to a cohort of rats (n=4 per sex).
-
Oral (PO) Administration: Administer a single oral dose (e.g., 10-50 mg/kg) by gavage to a separate cohort of rats (n=4 per sex).
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (calculated from PO and IV data) |
Causality Behind Experimental Choices: The use of both IV and PO routes is essential to determine the absolute oral bioavailability of the compound. Sprague-Dawley rats are a commonly used and well-characterized rodent model for pharmacokinetic studies.
Diagram 1: General PK/PD Workflow
Caption: Workflow for pharmacokinetic profiling.
Exploratory Screening for Anti-Inflammatory and Analgesic Effects
Based on the general activity of related compounds, initial screening for anti-inflammatory and analgesic properties is a logical starting point.
This is a widely used and validated model for screening acute anti-inflammatory activity.[[“]][11][12][13][14]
Objective: To evaluate the acute anti-inflammatory effects of the compound.
Animal Model: Male Wistar rats (150-200g).
Experimental Protocol:
-
Baseline Measurement: Measure the paw volume of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound orally at various doses (determined from PK/PD studies) 1 hour before carrageenan injection. Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Neuropathic pain is a significant clinical challenge, and several rodent models have been developed to mimic this condition.[15][16][17][18][19] The CCI model is a well-established method for inducing neuropathic pain.
Objective: To assess the potential of the compound to alleviate neuropathic pain.
Animal Model: Male Sprague-Dawley rats (200-250g).
Experimental Protocol:
-
CCI Surgery: Under anesthesia, expose the sciatic nerve and place four loose ligatures around it.
-
Post-Operative Recovery: Allow the animals to recover for 7-14 days, during which they will develop signs of neuropathic pain.
-
Baseline Behavioral Testing: Assess mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test) before compound administration.
-
Compound Administration: Administer the test compound orally at selected doses. Include vehicle and positive control (e.g., gabapentin, 100 mg/kg) groups.
-
Post-Dose Behavioral Testing: Re-assess mechanical allodynia and thermal hyperalgesia at various time points after dosing (e.g., 1, 2, 4 hours).
-
Data Analysis: Determine the paw withdrawal threshold (in grams for mechanical allodynia) and latency (in seconds for thermal hyperalgesia) and compare the effects of the compound to the control groups.
Diagram 2: Neuropathic Pain Model Workflow
Caption: Workflow for the CCI neuropathic pain model.
Tier 2: Advanced In Vivo Characterization
Positive findings in Tier 1 studies would warrant further investigation in more complex and specific disease models.
Metabolic Disease Models
Given that some phenylpropanoic acids modulate metabolic pathways, assessing the compound's effect on metabolic parameters is crucial.[1][2][3][4]
Metabolic cages allow for the non-invasive monitoring of various metabolic parameters.[20][21][22][23][24]
Objective: To evaluate the effect of the compound on energy expenditure, substrate utilization, and food/water intake.
Animal Model: Male C57BL/6J mice (8-10 weeks old).
Experimental Protocol:
-
Acclimation: Acclimate mice to single housing in metabolic cages for 3-4 days.[21][22]
-
Baseline Monitoring: Record baseline data for 24-48 hours, including oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.
-
Compound Administration: Administer the compound (e.g., via oral gavage or formulated in the diet) and continue monitoring for several days.
-
Data Analysis: Compare the metabolic parameters before and after treatment and against a vehicle-treated control group.
Table 2: Key Metabolic Cage Parameters
| Parameter | Description |
| VO2 | Oxygen consumption rate |
| VCO2 | Carbon dioxide production rate |
| RER | Respiratory Exchange Ratio (VCO2/VO2), indicates substrate utilization |
| Energy Expenditure | Calculated from VO2 and VCO2 |
| Food/Water Intake | Measured continuously |
| Locomotor Activity | Beam breaks in X, Y, and Z axes |
This model is relevant for assessing potential anti-diabetic effects.[3]
Objective: To determine if the compound improves glucose tolerance in an insulin-resistant state.
Animal Model: Male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks.
Experimental Protocol:
-
Induction of Obesity: Establish the DIO model by feeding a high-fat diet.
-
Compound Treatment: Treat the mice with the compound daily for a specified period (e.g., 2-4 weeks).
-
OGTT Procedure:
-
Fast mice for 6 hours.
-
Administer the final dose of the compound.
-
After 1 hour, administer an oral glucose bolus (2 g/kg).
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels and compare between treated and control groups.
Diagram 3: Hypothetical Signaling Pathway (PPARα/δ Agonism)
Caption: Hypothetical mechanism via PPAR agonism.
Data Analysis and Interpretation
Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant. The results from these tiered studies will provide a comprehensive preclinical profile of this compound, guiding decisions for further development. Positive results in these models would support advancing the compound to more specialized models and eventually, IND-enabling studies.
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Pillai, G., & Amgoth, C. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. [Link]
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Application Note: High-Throughput Screening Strategies for 2-(4-Amino-2,6-difluorophenyl)propanoic Acid
Introduction: The Scientific Rationale for Screening 2-(4-Amino-2,6-difluorophenyl)propanoic Acid
The field of drug discovery is in a perpetual search for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. The small molecule this compound presents a compelling starting point for a high-throughput screening (HTS) campaign due to the strategic combination of its structural motifs. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacological profiles.[1] Fluorine, being the most electronegative element, can alter molecular conformation, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1][2] Specifically, the difluorophenyl group in the candidate molecule is a well-established feature in medicinal chemistry known to improve properties like membrane permeability and metabolic resistance.[2][3]
The propanoic acid moiety suggests the molecule may act as a mimic or competitive inhibitor for biological pathways involving similar carboxylic acids, such as fatty acid transport or enzymatic processes that utilize amino acid-like substrates.[4][5] Derivatives of propanoic acid have shown promise as scaffolds for developing antimicrobial and anticancer candidates.[6][7][8] This convergence of a metabolically robust, binding-enhancing fluorinated ring with a biologically relevant propanoic acid functional group makes this compound an attractive candidate for screening against a wide range of therapeutic targets.
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on establishing a robust HTS cascade for this compound and its analogues. We will detail the principles of assay development, provide step-by-step protocols for both a primary biochemical screen and a secondary cell-based assay, and discuss the critical steps of data analysis and hit validation.[9][10]
Part 1: HTS Campaign Strategy and Assay Development
A successful HTS campaign is not merely the rapid testing of compounds but a multi-step process designed to identify true, validated "hits" while minimizing false positives and negatives.[10][11] The process involves careful assay design, primary and secondary screens, and rigorous data analysis.[10]
Target Selection and Rationale
Given the structure of this compound, a plausible and compelling target class to investigate is one involved in cellular metabolism and transport. For the purpose of this guide, we will hypothesize a target protein, "Metabolic Transporter X" (MT-X), a membrane protein known to bind and transport short-chain fatty acids, whose dysregulation is implicated in a metabolic disease. Our screening goal is to identify inhibitors of the interaction between MT-X and its natural ligand.
Primary Screening Assay: Fluorescence Polarization (FP)
For the primary screen, a biochemical assay that is rapid, cost-effective, and amenable to automation is required.[12][13] A Fluorescence Polarization (FP) competitive binding assay is an ideal choice.[14] FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[14][15] A small, fluorescently-labeled tracer tumbles rapidly, resulting in low polarization. When bound to a large protein like MT-X, its tumbling slows dramatically, leading to high polarization. A compound that competes with the tracer for the binding site on MT-X will displace it, causing the polarization to decrease.
Caption: Fluorescence Polarization assay principle for screening inhibitors.
Secondary Screening Assay: AlphaLISA
Hits identified in the primary biochemical screen must be validated in a more physiologically relevant context to eliminate artifacts and confirm activity.[16][17] An Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is an excellent choice for a secondary screen.[18] This bead-based assay measures molecular interactions in a microplate format.[19] We will design an assay to measure the disruption of the interaction between MT-X and a known binding partner protein (Partner-Y) within a cell lysate environment.
In this format, one protein (e.g., MT-X) is captured by an antibody conjugated to an AlphaLISA Acceptor bead, and the other protein (Partner-Y) is captured by an antibody linked to a Streptavidin-Donor bead. When the proteins interact, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[19][20] A hit compound that disrupts the MT-X/Partner-Y interaction will prevent this signal generation.
Part 2: Detailed Experimental Protocols
The following protocols are designed for execution in 384-well microplates, a standard format for HTS.[12] All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and throughput.[13]
Protocol 1: Primary HTS using Fluorescence Polarization
This protocol describes a competitive binding assay to identify compounds that displace a fluorescent tracer from the MT-X protein.
A. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20. Filter and degas before use.
-
MT-X Protein Stock: Prepare a 2X working stock of purified MT-X protein in Assay Buffer. The final concentration should be determined during assay development to be at the EC50 of the tracer binding curve (e.g., 20 nM final).[21]
-
Fluorescent Tracer Stock: Prepare a 2X working stock of the fluorescently-labeled ligand in Assay Buffer. The optimal concentration should be low (e.g., 10 nM final) but provide a signal at least 3-fold above background.[15][21]
-
Compound Plates: Serially dilute the this compound library in 100% DMSO. For the primary screen, a single final concentration of 10 µM is typical. Use a pintool or acoustic dispenser to transfer ~50 nL to the assay plate.
B. Assay Procedure (384-Well Plate):
-
Compound Dispensing: Add 50 nL of compound solution (or DMSO for controls) to the wells of a low-volume, black, 384-well microplate.
-
Protein Addition: Add 5 µL of the 2X MT-X protein stock to all wells except the "No Protein" controls (which receive 5 µL of Assay Buffer).
-
Tracer Addition: Add 5 µL of the 2X fluorescent tracer stock to all wells. The final volume will be 10 µL.
-
Incubation: Seal the plate, centrifuge briefly (1 min at 1000 rpm) to mix, and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a microplate reader capable of fluorescence polarization measurements (e.g., BMG PHERAstar, PerkinElmer EnVision). Use appropriate excitation and emission filters for the chosen fluorophore.
C. Plate Layout and Controls:
-
Columns 1-2: Negative Control (No Inhibition): DMSO + MT-X Protein + Tracer.
-
Columns 23-24: Positive Control (Max Inhibition): DMSO + Assay Buffer + Tracer.
-
Columns 3-22: Library compounds.
D. Data Analysis and Quality Control:
-
Calculate the millipolarization (mP) values for each well.
-
Determine the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_control) / (mP_neg_control - mP_pos_control)])
-
Assess assay quality using the Z'-factor.[22] A Z' > 0.5 is considered excellent for HTS. Z' = 1 - [(3 * (SD_neg_control + SD_pos_control)) / |(Mean_neg_control - Mean_pos_control)|]
| Parameter | Recommended Value | Reference |
| Final Assay Volume | 10 µL | [12] |
| Final Compound Conc. | 10 µM | [23] |
| Final DMSO Conc. | ≤ 1% | [24] |
| Incubation Time | 60 minutes | [15] |
| Z'-Factor Target | > 0.5 | [22] |
Protocol 2: Secondary HTS using AlphaLISA
This protocol validates primary hits by measuring the disruption of the MT-X/Partner-Y interaction in a cell lysate.
A. Reagent Preparation:
-
Lysis Buffer: AlphaLISA Lysis Buffer (PerkinElmer) supplemented with protease and phosphatase inhibitors.
-
Cell Lysate: Culture cells overexpressing tagged MT-X and Partner-Y. Lyse the cells directly in culture plates using Lysis Buffer and collect the supernatant after centrifugation.
-
Acceptor Beads: Anti-tag antibody 1 (recognizing MT-X) conjugated AlphaLISA Acceptor beads, diluted in AlphaLISA buffer.
-
Donor Beads: Streptavidin-coated Donor beads, diluted in AlphaLISA buffer. These will bind a biotinylated anti-tag antibody 2 (recognizing Partner-Y).
-
Biotinylated Antibody: Biotinylated anti-tag antibody 2, diluted in AlphaLISA buffer.
-
Hit Compound Plates: Prepare 10-point, 3-fold serial dilutions of the primary hit compounds in DMSO.
B. Assay Procedure (384-Well Plate):
-
Compound Dispensing: Add 50 nL of the serially diluted hit compounds to a white, 384-well ProxiPlate.
-
Cell Lysate Addition: Add 5 µL of cell lysate to each well.
-
Bead/Antibody Mix Addition: Add 5 µL of a 2X pre-mixed solution containing the Acceptor beads and the biotinylated anti-tag antibody 2.
-
Incubation 1: Seal the plate, centrifuge, and incubate for 90 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of 2X Donor beads to all wells. This step must be performed in subdued light.[25]
-
Incubation 2: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[20]
-
Plate Reading: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision) with 680 nm excitation and 615 nm emission settings.[19]
C. Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Part 3: HTS Workflow and Hit Validation
The path from a large compound library to a few validated leads is a rigorous filtering process.[16]
Caption: A typical HTS cascade from primary screening to lead identification.
A crucial step in hit validation is performing counter-screens to eliminate compounds that interfere with the assay technology itself (e.g., fluorescent compounds in the FP assay) rather than interacting with the target.[16] Furthermore, cheminformatic analysis should be used to flag and remove Pan-Assay Interference Compounds (PAINS), which are known to be frequent hitters in many HTS assays.[16]
Conclusion
This compound represents a promising chemical scaffold for drug discovery. Its unique structural features warrant a comprehensive screening effort to unlock its therapeutic potential. The HTS cascade presented in this application note, combining a high-throughput biochemical FP assay with a robust, cell-based AlphaLISA secondary screen, provides a reliable and efficient pathway for identifying and validating potent and specific modulators of protein targets. Rigorous adherence to protocols, stringent quality control, and a logical hit validation funnel are paramount to the success of any screening campaign.[24][26]
References
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Discovery Life Sciences. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Signal Transduction and Targeted Therapy. [Link]
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Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]
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High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PubMed Central. [Link]
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High-throughput screening. Wikipedia. [Link]
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High-throughput screening (HTS). BMG LABTECH. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
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Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]
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A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. ResearchGate. [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar. [Link]
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Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. [Link]
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HTS Assay Validation. NCBI Bookshelf. [Link]
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High-Throughput Fluorescence Polarization Assay of Ligand Binding to IP3 Receptors. ResearchGate. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
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A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. NIH. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
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Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
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Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
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A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. PubMed. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays. PubMed Central. [Link]
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Sustainable Production of Propionic acid and Derivatives on Industrial Scale. ResearchGate. [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
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Enhancing drug discovery: high-throughput screening and cell-based assays. Nuvisan. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
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formulation of 2-(4-Amino-2,6-difluorophenyl)propanoic acid for in vivo studies
Application Note & Protocol
Topic: Formulation of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is an amino acid derivative with potential therapeutic applications. A significant hurdle in its preclinical development is its predicted poor aqueous solubility, stemming from the hydrophobic difluorophenyl ring. This characteristic complicates the development of a homogenous and bioavailable formulation suitable for in vivo administration, particularly in rodent models. This document provides a comprehensive guide for the systematic development and characterization of a suitable dosing vehicle. It moves from initial physicochemical assessment through to detailed protocols for several formulation strategies, including pH-adjusted solutions, co-solvent systems, cyclodextrin complexes, and aqueous suspensions. The objective is to provide researchers with the foundational knowledge and practical steps required to create a stable, safe, and effective formulation for preclinical efficacy and toxicology studies.
Pre-Formulation Assessment: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the Active Pharmaceutical Ingredient's (API) physicochemical properties is paramount. This data-driven approach prevents wasted effort and leads to a more robust and reproducible formulation.
Physicochemical Characterization
The structure of this compound possesses both an acidic (carboxylic acid) and a basic (amino) functional group, making it a zwitterionic compound. The difluorophenyl group contributes significantly to its lipophilicity.
Table 1: Key Physicochemical Properties and Their Impact
| Property | Predicted Value / Characteristic | Implication for Formulation | Recommended Analytical Method |
| Molecular Weight | ~201.17 g/mol [1][2] | Standard for a small molecule; does not inherently pose a formulation challenge. | N/A |
| Aqueous Solubility | Low | The primary challenge. The compound is unlikely to be soluble in simple aqueous vehicles at concentrations required for many in vivo studies. | Shake-flask solubility in water and relevant buffers (pH 4.5, 6.8, 7.4). |
| pKa (Carboxylic Acid) | ~2-4 | The molecule will be negatively charged at neutral pH. Solubility will increase significantly as the pH rises above this pKa.[3] | Potentiometric titration or UV-spectrophotometry. |
| pKa (Aromatic Amine) | ~4-5 | The amino group will be protonated and positively charged in acidic conditions. | Potentiometric titration or UV-spectrophotometry. |
| LogP | ~0.9[1] | Indicates moderate lipophilicity, contributing to poor water solubility. | HPLC-based method or computational prediction. |
| Solid-State Form | Crystalline | Crystalline forms typically have lower solubility than amorphous forms due to high lattice energy.[3] | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).[4][5] |
Initial Formulation Decision Pathway
The pre-formulation data directly informs the initial choice of formulation strategy. The following workflow illustrates a logical decision-making process.
Caption: Initial decision tree for formulation development.
Formulation Development: Strategies and Protocols
Based on the likely poor solubility, several strategies can be employed. It is recommended to evaluate them in parallel to identify the most stable and tolerable formulation.
Strategy A: pH-Adjusted Aqueous Solution
This is often the most straightforward approach for an acidic compound. By raising the pH of the vehicle well above the carboxylic acid's pKa, the molecule is ionized to its more soluble salt form.[3]
Causality: The deprotonation of the carboxylic acid group (-COOH to -COO⁻) introduces a negative charge, which dramatically increases the molecule's affinity for polar water molecules, thereby enhancing solubility.
Protocol 2.1: Preparation of a pH-Adjusted Solution
-
Vehicle Preparation: Prepare a 100 mM sodium phosphate or Tris buffer. Start with a pH of 7.4.
-
API Addition: Weigh the required amount of this compound to achieve the target concentration (e.g., 5 mg/mL).
-
Dissolution: Add the API to the buffer vehicle while stirring with a magnetic stir bar.
-
pH Adjustment: Slowly add 1N NaOH dropwise while monitoring the pH with a calibrated pH meter. Continue adding base until the API is fully dissolved. Do not exceed a physiologically tolerable pH (typically pH 9-10 for oral administration).
-
Finalization: Once dissolved, adjust the final volume with the buffer. Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Characterization: Confirm the final pH and concentration (via HPLC) and inspect for any precipitation upon standing.
Strategy B: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.[6][7] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that is more favorable for solvating the lipophilic difluorophenyl moiety of the drug molecule.
Protocol 2.2: Screening of Co-Solvent Formulations
-
Prepare Co-Solvent Blends: Prepare a series of vehicles with varying ratios of co-solvent to water (or saline). Examples include:
-
20% PEG 400 / 80% Saline (v/v)
-
40% PEG 400 / 60% Saline (v/v)
-
10% Ethanol / 40% PG / 50% Water (v/v)
-
-
Solubility Testing: Add an excess amount of the API to a small volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Equilibration: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet the undissolved API. Carefully remove the supernatant, filter it, and determine the drug concentration using a validated HPLC method.
-
Selection: Choose the vehicle that provides the desired solubility with the lowest percentage of organic co-solvent to minimize potential toxicity.
Strategy C: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[8] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are readily soluble in water.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in animal studies.[11][12]
Causality: The hydrophobic difluorophenyl part of the API partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively masking the drug's poor solubility.
Protocol 2.3: Preparation of a Cyclodextrin Formulation
-
Vehicle Preparation: Prepare a solution of HP-β-CD in water (e.g., 20% w/v). Gently warm the solution (to ~40°C) and stir until the cyclodextrin is fully dissolved.
-
API Addition: Slowly add the powdered API to the cyclodextrin solution while stirring.
-
Complexation: Continue stirring the mixture for 12-24 hours at room temperature, protected from light. Sonication can be used intermittently to aid dissolution.
-
Finalization: Once a clear solution is obtained, allow it to cool to room temperature and filter through a 0.22 µm filter.
-
Characterization: Confirm drug concentration by HPLC.
Strategy D: Aqueous Suspension
If the required dose is high and solubilization is not feasible, a uniform aqueous suspension is a viable alternative. The key is to ensure the particle size is small and uniform and that the suspension is easily re-dispersed to allow for accurate dosing.
Causality: A suspension does not dissolve the drug but rather disperses fine drug particles in a liquid vehicle. A suspending agent increases the viscosity of the vehicle to slow sedimentation, and a wetting agent ensures that the hydrophobic drug particles are properly dispersed in the aqueous medium.
Protocol 2.4: Preparation of a Homogenous Suspension
-
Prepare Suspending Vehicle: Slowly add 0.5 g of methylcellulose (or carboxymethylcellulose) to 100 mL of purified water while stirring vigorously to create a 0.5% (w/v) solution. Leave the solution to hydrate for several hours or overnight at 4°C.
-
Prepare Wetting Slurry: In a mortar, weigh the required amount of API. Add a few drops of a wetting agent (e.g., 1-2% Tween 80 solution) and triturate with a pestle to form a uniform, smooth paste. This step is crucial to coat the hydrophobic particles.
-
Form Suspension: Gradually add the methylcellulose vehicle to the paste in the mortar while continuously triturating to avoid clumping.
-
Homogenization: Transfer the mixture to a calibrated container. Use a homogenizer to ensure uniform particle size distribution.
-
Finalization: Add vehicle to reach the final target volume and concentration. Store in a sealed container, protected from light. Crucially, this formulation must be stirred continuously before and during dose administration.
Vehicle Selection and In Vivo Dosing Considerations
The choice of the final formulation depends on the target dose, the route of administration, and the toxicological profile of the excipients.
Caption: Workflow for selecting the final in vivo formulation.
Protocol 3.1: Dose Calculation and Administration for Oral Gavage in Mice
This protocol assumes a final formulation has been selected and validated.
-
Dose Calculation: The volume to administer is calculated based on the animal's body weight and the concentration of the dosing formulation. The formula is:
-
Dosing Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Example Calculation:
-
Target Dose: 20 mg/kg
-
Mouse Body Weight: 25 g (0.025 kg)
-
Formulation Concentration: 2 mg/mL
-
Dosing Volume = (20 mg/kg * 0.025 kg) / 2 mg/mL = 0.25 mL
-
-
Volume Limits: For rodents, the oral gavage volume should generally not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[13]
-
Administration:
-
Weigh each animal immediately before dosing.
-
If using a suspension, ensure the formulation is continuously stirred to maintain homogeneity.
-
Draw up the calculated volume into an appropriately sized syringe fitted with a gavage needle.
-
Administer the dose carefully via oral gavage.
-
The control group should receive the vehicle alone at the same volume.[13]
-
Quality Control and Characterization
A prepared formulation must be characterized to ensure it meets specifications for safety, stability, and accuracy. Analytical testing is essential for drug product development.[4]
Table 2: Recommended Quality Control (QC) Tests for the Final Formulation
| QC Test | Purpose | Acceptance Criteria | Method(s) |
| Appearance | To ensure homogeneity and check for precipitation or phase separation. | Clear solution or uniform, easily re-dispersible suspension. No visible aggregates. | Visual Inspection |
| pH | To ensure physiological compatibility and consistency. | Within ±0.5 units of the target pH. | Calibrated pH meter |
| Drug Concentration | To confirm the dose accuracy.[14] | 90-110% of the target concentration. | HPLC-UV |
| Particle Size (Suspensions) | To ensure homogeneity and potentially influence absorption. | D90 < 50 µm; consistent lot-to-lot. | Dynamic Light Scattering (DLS) or Laser Diffraction.[15][16] |
| Stability | To determine the usable shelf-life of the prepared formulation. | All parameters remain within acceptance criteria for the duration of the study. | Store at 2-8°C and room temperature; re-test parameters at set time points. |
Conclusion
The successful is a critical step in its preclinical evaluation. Due to its predicted poor aqueous solubility, a systematic approach is required. This guide outlines four distinct and viable strategies: pH adjustment, co-solvency, cyclodextrin complexation, and suspension. By conducting thorough pre-formulation analysis and following the detailed protocols for preparation and characterization, researchers can develop a robust, homogenous, and reliable dosing formulation. This ensures accurate and reproducible data in subsequent animal studies, ultimately accelerating the path of this promising compound toward further development.
References
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Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). National Institutes of Health. [Link]
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The Guide To Analytical Method Development. (n.d.). Agno Pharmaceuticals. [Link]
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Cyclodextrins in veterinary medicine (Part 1). (2019). Cyclodextrin News. [Link]
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Analytical Techniques for Drug Formulation. (2023). ResearchGate. [Link]
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Key Analytical Techniques For Pharmaceutical Discovery And Formulation. (2023). TA Instruments. [Link]
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Co-solvent: Significance and symbolism. (2023). DeepDyve. [Link]
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A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®). (n.d.). National Institutes of Health. [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). National Institutes of Health. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Institutes of Health. [Link]
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Separation Science in Drug Development, Part 3: Analytical Development. (2016). LCGC. [Link]
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Preparation and Storage of Dose Formulations Administered to Rats and Mice in the Two-year Gavage Studies of Black Cohosh Root Extract. (n.d.). National Center for Biotechnology Information. [Link]
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Excipients for Formulation Success. (2016). Pharmaceutical Technology. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
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Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (n.d.). IISTE.org. [Link]
-
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Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (n.d.). National Institutes of Health. [Link]
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The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. (2011). ResearchGate. [Link]
- Pharmaceutical formulations of acid labile substances for oral use. (n.d.).
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Excipients. (n.d.). Pharmlabs. [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). National Institutes of Health. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. [Link]
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The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). National Institutes of Health. [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2020). ResearchGate. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
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Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (2015). ResearchGate. [Link]
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Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (2015). SciSpace. [Link]
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Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). U.S. Food and Drug Administration. [Link]
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3-Amino-3-(2,6-difluorophenyl)propanoic acid. (n.d.). PubChem. [Link]
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2-Amino-3-(2, 4-difluorophenyl)propanoic acid, min 98%, 100 grams. (n.d.). Struchem. [Link]
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2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. (n.d.). PubChem. [Link]
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Ch27 pKa and pI values. (n.d.). University of Calgary. [Link]
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pKa Data Compiled by R. Williams. (n.d.). [Source not specified, likely an academic resource]. [Link]
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Application Notes & Protocols: Cellular Uptake and Localization of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction: Unraveling the Cellular Journey of a Novel Amino Acid Analogue
2-(4-Amino-2,6-difluorophenyl)propanoic acid is a synthetic amino acid analogue whose biological activities and therapeutic potential are yet to be fully elucidated. Its unique structure, featuring a difluorinated phenyl ring, suggests potentially altered physicochemical properties compared to endogenous amino acids. The fluorine atoms can significantly impact lipophilicity, metabolic stability, and membrane permeability, making it a compound of interest for drug development.[1][2][3] Understanding how this molecule enters a cell and where it localizes is the first critical step in characterizing its mechanism of action, predicting its efficacy, and assessing potential off-target effects.
This guide provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to meticulously investigate the cellular uptake and subcellular localization of this compound. Given its structural resemblance to natural amino acids, it is hypothesized that its cellular entry may be mediated by amino acid transporters, which are often upregulated in metabolically active cells, such as cancer cells.[4][5][6]
These protocols are designed as a self-validating system, integrating qualitative visualization with quantitative analysis to provide a robust and reproducible characterization of the compound's cellular behavior. We will detail methods for fluorescent labeling of the compound, live-cell imaging via confocal microscopy, quantitative uptake analysis using flow cytometry, and biochemical confirmation of localization through subcellular fractionation.
Part 1: Foundational Concepts & Experimental Strategy
Scientific Rationale
The journey of a small molecule into a cell is governed by its physicochemical properties and the cell's transport machinery.
-
Impact of Fluorination : The presence of two fluorine atoms is a key structural feature. Fluorination can increase a molecule's lipophilicity, which may enhance its ability to passively diffuse across the lipid bilayer of the cell membrane.[7][8] However, it can also alter electronic properties that influence interactions with membrane transporters.[2]
-
Amino Acid Structure : The propanoic acid backbone with an amino group mimics natural amino acids. This makes solute carrier (SLC) transporters, such as L-type amino acid transporter 1 (LAT1/SLC7A5) or ASCT2 (SLC1A5), potential candidates for mediating its entry into the cell.[4][5][9] These transporters are crucial for cellular nutrient supply and are often exploited for targeted drug delivery.[10]
Overall Experimental Workflow
To build a complete picture of the compound's behavior, we employ a multi-faceted approach. This workflow is designed to move from broad, qualitative observations to precise, quantitative measurements.
Caption: Overall experimental workflow.
Part 2: Materials and Reagents
Successful and reproducible experiments begin with properly prepared and validated materials.
| Category | Item | Supplier Example | Purpose |
| Compound | This compound | Sigma-Aldrich, Santa Cruz | The molecule of interest. |
| NHS-Ester Fluorescent Dye (e.g., FITC, Alexa Fluor 488) | Thermo Fisher Scientific | For covalent labeling of the compound's primary amine. | |
| Cell Culture | Human cell line (e.g., HeLa, A549, PC-3) | ATCC | Model system for uptake studies.[11] |
| DMEM or RPMI-1640 Medium | Gibco | Basal cell culture medium. | |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth. | |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination. | |
| Trypsin-EDTA | Gibco | For cell detachment. | |
| Microscopy | Hoechst 33342 | Thermo Fisher Scientific | Live-cell nuclear counterstain. |
| MitoTracker™ Red CMXRos | Thermo Fisher Scientific | Live-cell mitochondrial stain. | |
| LysoTracker™ Green DND-26 | Thermo Fisher Scientific | Live-cell lysosomal stain. | |
| Glass-bottom imaging dishes (35 mm) | MatTek | For high-resolution confocal imaging. | |
| Flow Cytometry | FACS Tubes (5 mL) | Falcon | For sample acquisition. |
| Propidium Iodide (PI) or DAPI | BioLegend | Viability dye to exclude dead cells. | |
| Fractionation | Subcellular Fractionation Kit | Thermo Fisher, Abcam | For separation of cytoplasmic, membrane, and nuclear fractions.[12] |
| Protease and Phosphatase Inhibitor Cocktail | Roche, Sigma-Aldrich | To prevent protein degradation during lysis. | |
| General Lab | DMSO (Anhydrous) | Sigma-Aldrich | Solvent for compound stock solutions. |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Gibco | Washing and dilution buffer. | |
| High-purity water | Millipore | For buffer preparation. |
Part 3: Detailed Experimental Protocols
Protocol 1: Fluorescent Labeling of the Compound
Since the compound is not intrinsically fluorescent, covalent labeling is required for visualization.[][14] We will target the primary amine on the phenyl ring using an N-hydroxysuccinimide (NHS) ester-activated dye.
Rationale: NHS esters react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds. This is a common and robust method for labeling small molecules.[15]
-
Reagent Preparation :
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the NHS-ester fluorescent dye (e.g., Alexa Fluor 488 NHS Ester) in anhydrous DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction :
-
In a microcentrifuge tube, combine the compound and the dye. Start with a 1:1.2 molar ratio of compound to dye.
-
Add a non-amine-containing buffer, such as sodium bicarbonate (100 mM, pH 8.3), to achieve a 10-20% organic solvent concentration.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification :
-
Purify the labeled compound from unreacted dye using reverse-phase HPLC or a suitable chromatography column.
-
Collect fractions and confirm the presence of the labeled product by mass spectrometry and absorbance spectroscopy.
-
-
Quantification and Storage :
-
Determine the final concentration of the labeled compound using the Beer-Lambert law with the dye's extinction coefficient.
-
Aliquot the purified, labeled compound and store at -20°C or -80°C, protected from light.
-
Protocol 2: Quantitative Cellular Uptake by Flow Cytometry
This protocol provides a high-throughput method to measure the total amount of fluorescently labeled compound taken up by a large population of cells.[16]
Rationale: Flow cytometry measures the fluorescence intensity of individual cells, allowing for a statistically robust quantification of uptake across thousands of events.[17][18]
-
Cell Seeding : Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment (e.g., 1.5 x 10^5 cells/well for HeLa).[19] Incubate for 24 hours.
-
Compound Treatment :
-
Prepare serial dilutions of the fluorescently-labeled compound in pre-warmed, serum-free culture medium. Suggested concentrations: 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM.
-
Aspirate the old medium from the cells, wash once with PBS, and add 1 mL of the compound-containing medium to each well.
-
Incubate for a set time (e.g., 2 hours) at 37°C. To investigate the mechanism, a parallel plate can be incubated at 4°C to inhibit active transport.
-
-
Cell Harvesting :
-
Aspirate the treatment medium and wash the cells twice with 1 mL of ice-cold PBS to stop uptake and remove surface-bound compound.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach cells.
-
Neutralize trypsin with 800 µL of complete medium (containing FBS) and transfer the cell suspension to a FACS tube.
-
Pellet the cells by centrifuging at 300 x g for 5 minutes at 4°C.
-
-
Staining and Acquisition :
-
Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold FACS buffer (PBS with 2% FBS).
-
Add a viability dye (e.g., Propidium Iodide at 1 µg/mL) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer, recording the fluorescence signal (e.g., in the FITC or equivalent channel for Alexa Fluor 488). Collect at least 10,000 events per sample.
-
-
Data Analysis :
-
Gate on the live, single-cell population.
-
Quantify the geometric mean fluorescence intensity (MFI) for each sample.
-
Plot the MFI against the compound concentration to generate a dose-response curve.
-
Protocol 3: Subcellular Localization by Confocal Microscopy
This protocol allows for the direct visualization of where the compound accumulates within living cells.[20][21][22]
Rationale: Confocal microscopy provides high-resolution optical sectioning, eliminating out-of-focus light to clearly visualize the spatial distribution of the fluorescent signal within the cell's 3D structure.[23][24]
-
Cell Seeding : Seed cells in 35 mm glass-bottom imaging dishes at a density that will result in 50-60% confluency.
-
Live-Cell Staining (Optional) :
-
30 minutes before compound addition, incubate cells with organelle-specific live-cell stains if co-localization is desired.
-
For nucleus: Hoechst 33342 (1 µg/mL).
-
For mitochondria: MitoTracker Red CMXRos (100 nM).
-
Wash cells gently with pre-warmed medium after incubation.
-
-
Compound Treatment :
-
Treat cells with the fluorescently-labeled compound at a concentration determined from the flow cytometry experiment (e.g., 10 µM).
-
Place the dish on the microscope stage, which should be equipped with an environmental chamber (37°C, 5% CO2).
-
-
Image Acquisition :
-
Use a 60x or 100x oil immersion objective.
-
Set up laser lines and emission filters appropriate for the compound's fluorophore and any organelle stains (e.g., 405 nm laser for Hoechst, 488 nm for AF488-compound, 561 nm for MitoTracker Red).
-
Acquire a Z-stack of images through the entire volume of the cells.
-
Perform time-lapse imaging to observe the dynamics of uptake and trafficking over time (e.g., images every 5 minutes for 1 hour).
-
-
Image Analysis :
-
Process images using software like ImageJ/FIJI.
-
Create merged images to visualize co-localization between the compound's signal and specific organelles.
-
Quantify co-localization using Pearson's Correlation Coefficient or Mander's Overlap Coefficient.
-
Protocol 4: Biochemical Analysis via Subcellular Fractionation
This protocol provides biochemical validation of the localization observed by microscopy.[25]
Rationale: By physically separating cellular compartments and then quantifying the compound in each fraction, this method provides non-visual, quantitative data on the compound's distribution.[26][27]
-
Cell Culture and Treatment :
-
Grow cells in 10 cm dishes to ~90% confluency.
-
Treat cells with the labeled compound (e.g., 10 µM) for the desired time (e.g., 4 hours).
-
-
Fractionation :
-
Harvest the cells by scraping and pelleting.
-
Use a commercial subcellular fractionation kit (e.g., Thermo Scientific #78840) following the manufacturer's instructions.[12] This typically involves a series of lysis buffers and centrifugation steps to sequentially isolate the cytoplasmic, membrane, nuclear, and cytoskeletal fractions.
-
Save a small aliquot of each fraction for Western blot analysis.
-
-
Western Blot Validation :
-
Run SDS-PAGE on the fraction aliquots and perform a Western blot.
-
Probe with antibodies against compartment-specific marker proteins to validate the purity of each fraction (e.g., Tubulin for cytoplasm, EGFR for membrane, Histone H3 for nucleus).
-
-
Compound Quantification :
-
Measure the fluorescence of the remaining volume of each validated fraction using a plate reader.
-
Normalize the fluorescence signal to the total protein content of each fraction (determined by a BCA assay).
-
Calculate the percentage of the total cellular compound present in each subcellular compartment.
-
Part 4: Data Interpretation and Visualization
Hypothetical Cellular Uptake Pathways
The structural features of this compound suggest several possible routes into the cell. These can be investigated by using specific inhibitors in the uptake assays.
Caption: Potential cellular uptake and trafficking pathways.
Data Summary Table
Consolidate quantitative results into a clear table for comparison across different experimental conditions.
| Method | Condition | Metric | Result | Interpretation |
| Flow Cytometry | 37°C, 10 µM, 2 hr | Mean Fluorescence (MFI) | 15,000 | Baseline total uptake. |
| 4°C, 10 µM, 2 hr | Mean Fluorescence (MFI) | 2,500 | Drastic reduction suggests active, energy-dependent transport. | |
| + LAT1 Inhibitor | Mean Fluorescence (MFI) | 4,000 | Significant inhibition points to LAT1-mediated uptake. | |
| Confocal | 10 µM, 2 hr | Pearson's Coefficient (Mito) | 0.85 | Strong co-localization with mitochondria. |
| 10 µM, 2 hr | Pearson's Coefficient (Nucleus) | 0.15 | Minimal localization in the nucleus. | |
| Fractionation | 10 µM, 4 hr | % of Total Signal (Mito) | 65% | Biochemical data confirms mitochondrial accumulation. |
| 10 µM, 4 hr | % of Total Signal (Cyto) | 25% | A significant portion remains in the cytoplasm. |
Part 5: Troubleshooting and Best Practices
-
Low Fluorescence Signal : Increase compound concentration or incubation time. Ensure the purification step effectively removed quenching agents. Check the filter sets and laser power on the microscope or cytometer.
-
High Background/Non-specific Staining : Ensure thorough washing steps after compound incubation. Validate the purity of the fluorescently-labeled compound; free dye can bind non-specifically. Include a "no-compound" control to assess cellular autofluorescence.
-
Poor Fractionation Purity : Keep samples on ice at all times to minimize protein degradation and redistribution.[26] Optimize the homogenization/lysis steps for your specific cell type. Always validate fraction purity with Western blotting.
-
Cell Viability Issues : Perform a cytotoxicity assay (e.g., MTS or LDH release) to ensure the tested concentrations of the compound are not toxic. High concentrations of DMSO vehicle can also be toxic.[19]
References
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- Vertex AI Search. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. PMC.
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- Vertex AI Search. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.
- Vertex AI Search. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.
- Vertex AI Search. (n.d.). Fluorescent Labeling of Small Molecules. Probes / BOC Sciences.
- Vertex AI Search. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
- Vertex AI Search. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH.
- Vertex AI Search. (2023). A general method for quantitative fractionation of mammalian cells. PMC - NIH.
- Vertex AI Search. (n.d.). Transporter-Mediated Drug Delivery. MDPI.
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- Vertex AI Search. (n.d.). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed.
- Vertex AI Search. (n.d.). Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. NIH.
- Vertex AI Search. (n.d.). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale (RSC Publishing).
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- Vertex AI Search. (n.d.). Fluorescent labeling strategies for molecular bioimaging. PMC - PubMed Central.
- Vertex AI Search. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale (RSC Publishing).
- Vertex AI Search. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy.
- Vertex AI Search. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc.
- Vertex AI Search. (n.d.). Role of amino acid transporters in amino acid sensing1. PMC - PubMed Central.
- Vertex AI Search. (2025). Video: Drug Absorption Mechanism: Carrier-Mediated Membrane Transport. JoVE.
- Vertex AI Search. (n.d.). Subcellular Protein Fractionation. Thermo Fisher Scientific - US.
- Vertex AI Search. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. PMC - NIH.
- Vertex AI Search. (n.d.). Cellular uptake by flow cytometry. (A) The uptake of the fluorescent.... ResearchGate.
- Vertex AI Search. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug.
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- Vertex AI Search. (n.d.). Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy. PMC - NIH.
- Vertex AI Search. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.
- Vertex AI Search. (n.d.). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. NIH.
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- Vertex AI Search. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Introduction
Welcome to the technical support guide for 2-(4-Amino-2,6-difluorophenyl)propanoic acid (Compound ADFPPA). This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound during experimental work. Compound ADFPPA possesses a complex physicochemical profile due to its amphoteric nature—containing both a basic amino group and an acidic carboxylic acid group—and a hydrophobic difluorophenyl ring. These structural features can lead to poor solubility in neutral aqueous solutions, necessitating a systematic approach to achieve complete dissolution for accurate and reproducible experimental results.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and overcome these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in water or standard buffers (e.g., PBS pH 7.4). Why is this happening?
A1: The insolubility you are observing is expected and stems directly from the molecule's structure. It is an amphoteric compound, meaning it has both an acidic functional group (the propanoic acid) and a basic functional group (the amino group).
-
Zwitterionic Nature: In solutions near its isoelectric point (pI), the molecule exists predominantly as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). While this form has charged groups, the net charge is zero, which often leads to strong intermolecular electrostatic interactions and crystal lattice formation, minimizing solubility in water.[1][2]
-
Hydrophobic Phenyl Ring: The 2,6-difluorophenyl ring is a large, nonpolar moiety. This hydrophobic character significantly contributes to its low affinity for polar solvents like water.[3][4]
At neutral pH (like PBS pH 7.4), the compound is likely near its pI, resulting in minimal solubility. To improve solubility, you must shift the pH away from the pI to ensure the molecule carries a net positive or negative charge.
Q2: What is the first and most effective step I should take to dissolve the compound?
A2: The most effective initial strategy is pH adjustment . By converting the entire population of molecules into a single, charged species (either a carboxylate salt or an anilinium salt), you can dramatically increase its aqueous solubility.[5][6][7]
-
To create a basic stock solution (negatively charged species): Add a base (e.g., 1 M NaOH) dropwise to your aqueous suspension. This will deprotonate the carboxylic acid group to a carboxylate salt (-COO⁻ Na⁺). Aim for a pH at least 2 units above the pKa of the carboxylic acid group (typically pKa ~2-4 for propanoic acids). A final pH of >8 is a good starting point.[8]
-
To create an acidic stock solution (positively charged species): Add an acid (e.g., 1 M HCl) dropwise. This will protonate the amino group to an anilinium salt (-NH₃⁺ Cl⁻). Aim for a pH at least 2 units below the pKa of the amino group (typically pKa ~4-5 for anilines).[3][9] A final pH of <3 is a reasonable target.
This principle is illustrated in the diagram below, showing how pH shifts the equilibrium towards more soluble ionic forms.
Caption: Step-by-step workflow for dissolving Compound ADFPPA.
Data Summary Table
The choice of solvent system can significantly impact experimental outcomes. This table provides a summary of common solvents and their general applicability.
| Solvent System | Primary Mechanism | Advantages | Disadvantages & Cautions |
| Aqueous Buffers (pH-adjusted) | Ionization (Salt Formation) | High biocompatibility; mimics physiological conditions. | Effective only at pH extremes; may not be suitable for all assays. |
| Water + DMSO | Polarity Reduction | Excellent solubilizing power for a wide range of compounds. | Can be toxic to some cell lines at >0.5% v/v; may interfere with some assays. |
| Water + Ethanol | Polarity Reduction | Lower cellular toxicity than DMSO; readily available. | Less effective than DMSO for highly insoluble compounds; can cause protein precipitation. |
| Water + PEG 400 | Polarity Reduction | Low toxicity; commonly used in in vivo formulations. [10] | Can be viscous; may not be suitable for all analytical techniques. |
References
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- Shandong IRO Chelating Chemical Co., Ltd.
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- MedChemExpress. (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid.
- PubChem. 3-Amino-3-(2,6-difluorophenyl)propanoic acid.
- BLDpharm. (R)-2-Amino-3-(3,4-difluorophenyl)propanoic acid.
- LookChem.
- University Course Materials. Carboxylic Acid Structure and Chemistry: Part 2.
- Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?
- Chemcasts. 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid Properties vs Pressure.
- ResearchGate.
- Alfa Chemistry. 2-fluoro-3-phenylpropanoic acid.
- Wikipedia. Propionic acid.
- PubChem. (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid.
- Creative Proteomics.
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Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG95FbbN-0pl_XRn7mwJ6wM9SQGqOQkQD3QenwGYTJOhk6suZpEJZvseZlqeMTYU1TIO6B6GlbO5FhStl2pSjbsVeiWMN7ibvwASvhgj8Eiu1DicfleF6gdmkKVD0WNtpi7lgI=]([Link]
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- 10. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Welcome to the technical support guide for the synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related compounds. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions based on established synthetic methodologies and field-proven insights.
Synthetic Overview: A Common Pathway
A prevalent and logical approach to synthesizing this compound involves a two-step process starting from a commercially available precursor. The general strategy is the formation of the propanoic acid side-chain on a difluoronitrobenzene ring, followed by the reduction of the nitro group to the target amine.
The most common route proceeds via a malonic ester synthesis followed by hydrolysis and decarboxylation to create the nitro-intermediate, which is then reduced.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Question 1: My final nitro reduction step is giving low yields and I see multiple spots on my TLC, some of which are colored. What is happening?
This is the most critical and challenging step in the synthesis. Low yields and impurities during the reduction of 2-(4-Nitro-2,6-difluorophenyl)propanoic acid are common and typically stem from two main issues: incomplete reaction and the formation of side products.
Causality Analysis:
-
Side Reactions: The reduction of an aromatic nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction does not proceed to completion efficiently, these intermediates can condense to form dimeric impurities like azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, which are often colored (orange/red).[1]
-
Dehalogenation: The C-F bond on the aromatic ring is susceptible to cleavage under certain catalytic hydrogenation conditions, a process known as hydrodefluorination or dehalogenation. This is particularly a risk with highly active catalysts like Palladium on Carbon (Pd/C), leading to the formation of mono-fluorinated or non-fluorinated impurities.
-
Catalyst Inactivity: The catalyst can be poisoned by impurities in the starting material or solvents. Incomplete reduction can also result from insufficient catalyst loading or inadequate hydrogen pressure.[1]
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Action & Rationale |
| Choice of Reducing System | Avoid standard Pd/C with H₂. While effective for many nitro reductions, its high activity often causes dehalogenation of aromatic halides.[2] Recommended Alternatives: 1. Raney Nickel (Raney Ni) with H₂: Often used specifically to avoid dehalogenation of aromatic chlorides, bromides, and iodides.[2] 2. Metal/Acid Systems: Using an easily oxidized metal in acid is a classic and reliable method. Common choices include Iron (Fe) in acetic acid or Tin(II) Chloride (SnCl₂) in ethanol or acidic media.[2][3] These methods are generally very chemoselective for the nitro group and do not affect halogens. |
| Reaction Conditions | Temperature: Lower temperatures can help minimize the formation of dimeric side products.[1] Stirring: Ensure vigorous stirring to maintain good contact between the substrate, catalyst (if heterogeneous), and reagent.[1] |
| Monitoring | Monitor the reaction closely using TLC or HPLC. The disappearance of the starting material is crucial. If the reaction stalls, it may indicate catalyst deactivation. |
Question 2: I am having difficulty with the initial synthesis of the precursor, 2-(4-Nitro-2,6-difluorophenyl)propanoic acid. What are the common pitfalls?
The synthesis of this precursor, typically via a malonate ester intermediate, faces challenges related to the reactivity of the starting materials.
Causality Analysis:
-
SNAr Reactivity: The reaction of 1,3-difluoro-4-nitrobenzene with diethyl 2-methylmalonate is a Nucleophilic Aromatic Substitution (SNAr). The nitro group and the fluorine atoms are strongly electron-withdrawing, which activates the ring for nucleophilic attack. However, forcing conditions may be required.
-
Hydrolysis and Decarboxylation: The subsequent step involves hydrolyzing the diester to a diacid, which then decarboxylates upon heating to yield the propanoic acid. Incomplete hydrolysis or decarboxylation can lead to a mixture of products that are difficult to separate. A patent for a related compound details heating the malonate ester with sodium chloride in DMSO to effect decarboxylation.[4]
Troubleshooting & Optimization Strategies:
-
SNAr Step: Ensure anhydrous conditions and use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the malonic ester effectively. The reaction may require elevated temperatures to proceed at a reasonable rate.[4]
-
Decarboxylation: After hydrolysis of the ester, acidification followed by heating is the standard procedure. Ensure the temperature is sufficient for CO₂ evolution to cease completely. Monitoring by IR (disappearance of the second carbonyl stretch) or ¹H NMR can be effective.
-
Purification: The intermediate nitro-acid can often be purified by recrystallization. A detailed procedure for a similar compound involves extraction into ethyl acetate after acidification, followed by washing, drying, and removal of the solvent to yield the crude product.[5]
Frequently Asked Questions (FAQs)
Q1: Why is catalytic hydrogenation with Palladium on Carbon (Pd/C) generally not recommended for this specific synthesis? A: Palladium on Carbon (Pd/C) is a highly active hydrogenation catalyst. While excellent for reducing nitro groups, it is also very effective at reducing aryl halides (C-Cl, C-Br, C-I, and sometimes C-F bonds) through hydrogenolysis.[2] Given the presence of two C-F bonds on the electron-deficient aromatic ring in the substrate, there is a significant risk of hydrodefluorination, leading to impurities that can be difficult to separate from the desired product.
Q2: Are there alternative synthetic routes to this compound? A: Yes, other strategies exist, though they may be more complex. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could potentially be used to form the C-C bond for the propanoic acid side chain.[6][7] For example, a protected bromo-difluoroaniline could be coupled with a suitable propionate-containing organoboron or organotin reagent. However, these methods require careful selection of catalysts and conditions to be effective with fluorinated substrates.[6]
Q3: What are the best analytical techniques for monitoring the reaction and confirming the final product? A:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quickly assessing the consumption of starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction progress and purity.
-
-
Product Confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. ¹H NMR will show the characteristic shifts for the aromatic and propanoic acid protons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the two fluorine atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the amine (around 3300-3500 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).
-
Detailed Experimental Protocol
Recommended Protocol: Reduction of 2-(4-Nitro-2,6-difluorophenyl)propanoic acid using Iron in Acidic Media
This protocol is adapted from general procedures for the chemoselective reduction of aromatic nitro compounds in the presence of sensitive functional groups.[2]
Caption: Workflow for Iron-mediated nitro reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-Nitro-2,6-difluorophenyl)propanoic acid (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reagent Addition: To this solution, add ammonium chloride (5-6 eq.) and heat the mixture gently until it dissolves.[4]
-
Reduction: To the heated solution, add activated iron filings (40 mesh, 2.5-3 eq.) portion-wise to control the initial exotherm.[4] Heat the resulting suspension to reflux.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 8:2 ethyl acetate/hexanes + 1% acetic acid), checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the filter cake with additional ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution may precipitate the product. Adjust the pH of the solution carefully with dilute HCl or NaOH to the isoelectric point of the amino acid (typically pH 4-6) to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove any organic-soluble impurities. Dry the product under vacuum to yield this compound.
References
-
Reduction of Nitro Groups. (2018). Mastering Organic Chemistry. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Reduction of Nitro groups. Al-Farabi Kazakh National University. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). ResearchGate. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
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- 4. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Amino-2,6-difluorophenyl)propanoic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(4-Amino-2,6-difluorophenyl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with these valuable fluorinated compounds.
The unique chemical properties imparted by fluorine atoms, such as altered pKa, increased metabolic stability, and enhanced binding affinity, make fluorinated organic compounds highly sought after in medicinal chemistry.[1][2] However, the synthesis of these molecules, particularly those with multiple fluorine substitutions, presents distinct challenges. This guide aims to provide both theoretical understanding and practical solutions to common issues encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Mechanisms
Q1: What are the common synthetic routes to prepare the this compound backbone?
A1: The synthesis of the core structure typically involves a multi-step process. A common strategy begins with a suitably substituted difluorobenzene derivative. Key transformations often include:
-
Introduction of the propanoic acid side chain: This can be achieved through various methods, such as cross-coupling reactions (e.g., Negishi coupling) with a zinc homoenolate of a protected alanine derivative.[3]
-
Formation of the aniline functionality: A frequent approach is the reduction of a nitro group.[4] This reduction can be accomplished using catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like iron or tin in an acidic medium.[4]
It's crucial to consider the timing of the nitro group reduction, as the free amino group can interfere with certain cross-coupling conditions.
Q2: How does the presence of two fluorine atoms on the phenyl ring influence the reactivity of the amino group and the aromatic ring?
A2: The two electron-withdrawing fluorine atoms significantly impact the molecule's reactivity:
-
Decreased Basicity of the Amino Group: The strong inductive effect of the fluorine atoms reduces the electron density on the nitrogen atom, making the amino group less basic compared to aniline.[5] This can affect its nucleophilicity in subsequent reactions.
-
Activation towards Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atoms.[4]
-
Deactivation in Electrophilic Aromatic Substitution (EAS): Conversely, the ring is deactivated towards electrophilic attack. The amino group is a strong activating group and will direct incoming electrophiles, but the overall reaction rate may be slower than in non-fluorinated anilines.[5]
Understanding these electronic effects is fundamental to predicting reaction outcomes and selecting appropriate reagents and conditions.
Troubleshooting Common Synthetic Issues
Q3: I'm observing low yields during the reduction of the nitro group to the amine. What are the likely causes and how can I optimize this step?
A3: Low yields in nitro group reductions are often due to incomplete reaction or the formation of side products.[6]
Potential Causes & Solutions:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Inactive or insufficient catalyst (e.g., Pd/C). | Use fresh, high-quality catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).[6] |
| Insufficient hydrogen pressure. | Ensure the system is properly sealed and increase hydrogen pressure.[6] | |
| Short reaction time. | Monitor the reaction by TLC or HPLC and extend the reaction time as needed.[6] | |
| Formation of Colored Impurities (e.g., orange, red) | Formation of azo or azoxy byproducts from the condensation of nitroso and hydroxylamine intermediates.[6] | Ensure complete reduction by using sufficient reducing agent and appropriate reaction times. If using catalytic hydrogenation, maintain moderate temperature and pressure.[6] |
Workflow for Optimizing Nitro Group Reduction:
Caption: Troubleshooting workflow for low yields in nitro group reduction.
Q4: I am struggling with the purification of my final this compound derivative. It seems to be highly polar and difficult to separate from byproducts. What purification strategies do you recommend?
A4: The amphoteric nature of amino acids, containing both a basic amino group and an acidic carboxylic acid group, can indeed complicate purification.
Recommended Purification Strategies:
-
Crystallization: This is often the most effective method for purifying amino acids.
-
pH Adjustment: Carefully adjusting the pH of an aqueous solution of your compound to its isoelectric point will minimize its solubility, often causing it to precipitate out in a pure form.
-
Solvent Selection: Experiment with different solvent systems. For example, dissolving the crude product in a minimal amount of a polar solvent (like water or methanol) and then adding a less polar co-solvent (like isopropanol or acetone) can induce crystallization.
-
-
Flash Chromatography: While challenging due to the high polarity, it is possible with the right conditions.
-
Modified Silica Gel: Consider using reversed-phase silica gel (C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Protecting Groups: If direct chromatography is failing, consider temporarily protecting the amino or carboxylic acid group to reduce the compound's polarity, making it more amenable to standard silica gel chromatography. The protecting group can then be removed in a final step.
-
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for amino acids. You can use a cation-exchange resin to bind your protonated amino acid, wash away neutral and anionic impurities, and then elute your product with a buffer of increasing pH or salt concentration.
Q5: During the coupling of a new substituent to the amino group, I'm observing the formation of multiple products. What could be the cause?
A5: The formation of multiple products during N-acylation or N-alkylation can stem from several factors.
Potential Causes & Solutions:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Over-alkylation/acylation | The product is reacting further with the electrophile. | Carefully control the stoichiometry of the electrophile. Use 1.0-1.1 equivalents. Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction at other sites | The carboxylic acid group is reacting. | Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the N-functionalization. The ester can be hydrolyzed in a subsequent step. |
| Side reactions of the coupling reagent | Decomposition or side reactions of the coupling agent (for acylations). | Ensure you are using fresh, high-quality coupling reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. |
Advanced Troubleshooting & Methodology
Protocol: Palladium-Catalyzed Amination
For the synthesis of derivatives where the amino group is introduced via cross-coupling, a palladium-catalyzed amination (Buchwald-Hartwig amination) can be a powerful tool.[7]
Objective: To couple a primary or secondary amine with a 2,6-difluoro-4-halophenylpropanoic acid derivative.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Reaction: Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Troubleshooting Palladium-Catalyzed Amination:
Caption: Decision tree for troubleshooting a stalled Buchwald-Hartwig amination.
This guide provides a starting point for addressing common challenges in the synthesis of this compound derivatives. Given the unique nature of each derivative, empirical optimization of reaction conditions is often necessary. Careful monitoring of reactions, thorough characterization of products and intermediates, and a systematic approach to troubleshooting are key to success.
References
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (URL: )
- Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency - PMC - NIH. (URL: )
-
Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (URL: [Link])
- How are fluorinated organic compounds synthesized? - Blog - LEAPCHEM. (URL: )
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (URL: [Link])
- Troubleshooting guide for the fluorination of pyridinyl ethanone - Benchchem. (URL: )
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: )
-
Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (URL: [Link])
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (URL: [Link])
-
Fluorinated Aromatic Compounds - ResearchGate. (URL: [Link])
-
New methodology for the synthesis of fluorinated aromatics - Durham e-Theses. (URL: [Link])
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: [Link])
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (URL: [Link])
-
Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals - MDPI. (URL: [Link])
-
Reactions of Aniline - Chemistry Steps. (URL: [Link])
-
Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (URL: [Link])
- Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem. (URL: )
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. (URL: [Link])
-
Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides - MDPI. (URL: [Link])
-
Synthesis of Fluorinated Amino Acids | Request PDF - ResearchGate. (URL: [Link])
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. (URL: [Link])
-
Synthesis of complex unnatural fluorine-containing amino acids - PMC - NIH. (URL: [Link])
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. (URL: [Link])
-
Expanding Pd‐Catalyzed C—N Bond‐Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu‐Catalyzed Reactions. - ResearchGate. (URL: [Link])
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: [Link])
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (URL: [Link])
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- 7. researchgate.net [researchgate.net]
preventing degradation of 2-(4-Amino-2,6-difluorophenyl)propanoic acid in solution
Welcome to the technical support center for 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Fundamentals: Understanding the Stability of this compound
This compound is a multifaceted molecule with distinct chemical features that influence its stability in solution. The primary functional groups that can be susceptible to degradation are the aromatic amine and the carboxylic acid. The difluorinated phenyl ring is relatively stable but can influence the reactivity of the other groups.
The aromatic amine group is prone to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions. This oxidation can lead to the formation of colored degradation products, often appearing as a yellowing or browning of the solution.[1] The carboxylic acid group can participate in acid-base reactions, influencing the overall solubility and stability of the compound at different pH values.[2]
General handling precautions for similar aminophenyl compounds include storage in a cool, dry, well-ventilated area in a tightly closed container, away from heat and strong oxidizing agents.[3][4][5] For some sensitive amino acids, storage at 2-8°C or even -20°C is recommended to minimize degradation.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of degradation of this compound in my solution?
A1: The most common initial sign of degradation is a change in the color of the solution, typically a yellow to brown discoloration. This is often indicative of oxidation of the aromatic amine group. Other signs can include the formation of precipitates as degradation products may be less soluble, or a decrease in the expected concentration of the active compound over time, which can be confirmed by analytical techniques like HPLC.[9]
Q2: What is the optimal pH for storing my solution of this compound?
Q3: How should I prepare my stock solutions to maximize stability?
A3: To prepare a stable stock solution, it is recommended to use a deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before dissolving the compound. If possible, perform the dissolution in a glovebox under an inert atmosphere. Prepare the solution at the desired concentration and adjust the pH to a slightly acidic range if compatible with your experimental design.[6]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions should be stored at low temperatures, such as 2-8°C or -20°C for long-term storage.[6][7][8] They should be protected from light by using amber vials or by wrapping the container in aluminum foil.[11] The container should be tightly sealed to prevent exposure to air and moisture. For highly sensitive applications, storing aliquots under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of chemical degradation reactions.[7][8] |
| pH | Slightly acidic (e.g., 3-5) | Protonation of the amine group reduces susceptibility to oxidation.[10] |
| Light Exposure | Protect from light (use amber vials) | Light can catalyze oxidative degradation.[11] |
| Atmosphere | Store under inert gas (Nitrogen/Argon) | Minimizes exposure to oxygen, a key driver of oxidation.[6] |
| Container | Tightly sealed, appropriate material | Prevents evaporation and contamination. |
Troubleshooting Guide
This guide will help you systematically troubleshoot degradation issues with your this compound solutions.
Step 1: Observe and Characterize the Degradation
The first step is to carefully document the signs of degradation.
-
Color Change: Is the solution turning yellow, brown, or another color? A color change is a strong indicator of oxidative degradation.
-
Precipitation: Is a solid forming in the solution? This could be a less soluble degradation product or the parent compound crashing out due to a change in pH or solvent composition.
-
Loss of Potency: Have you observed a decrease in the compound's expected activity in your assays? This suggests a reduction in the concentration of the active compound.
Step 2: Investigate Potential Root Causes
Once you have characterized the degradation, use the following flowchart and detailed steps to investigate the potential causes.
Caption: Troubleshooting workflow for degradation of this compound.
Detailed Investigation Steps:
-
pH-Related Degradation:
-
Action: Measure the pH of your solution.
-
Rationale: A neutral to alkaline pH can significantly accelerate the oxidation of the aromatic amine group.[1]
-
Solution: If the pH is above 6, consider adjusting it to a slightly acidic range (3-5) using a compatible buffer system. Run a small-scale stability study to confirm that the adjusted pH prevents degradation without affecting your experiment.
-
-
Temperature-Induced Degradation:
-
Action: Review your storage and handling temperatures.
-
Rationale: Higher temperatures increase the rate of all chemical reactions, including degradation.[11]
-
Solution: Store stock solutions at 2-8°C for short-term use and at -20°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Photo-degradation:
-
Action: Assess the light exposure of your solution during storage and handling.
-
Rationale: Exposure to light, especially UV light, can provide the energy to initiate oxidative degradation pathways.[11]
-
Solution: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
-
Oxidative Degradation:
-
Action: Evaluate the measures taken to exclude oxygen.
-
Rationale: The primary degradation pathway for the aromatic amine is likely oxidation. Dissolved oxygen in the solvent is a key reactant in this process.
-
Solution: Prepare solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. If the compound is particularly sensitive, work in an inert atmosphere glovebox. Store aliquots under an inert gas.
-
Hypothetical Degradation Pathway
While the exact degradation products for this compound are not detailed in the literature, a plausible pathway involves the oxidation of the aromatic amine.
Caption: A hypothetical oxidative degradation pathway.
Experimental Protocol: Stress Testing for Stability
To proactively determine the stability of your compound under your specific experimental conditions, you can perform a stress testing study.
Objective: To identify conditions that lead to the degradation of this compound.
Materials:
-
This compound
-
Your chosen solvent(s)
-
Buffers for pH adjustment (e.g., acetate for pH 4, phosphate for pH 7)
-
Amber and clear vials
Procedure:
-
Prepare a stock solution of the compound in your chosen solvent.
-
Aliquot the stock solution into several sets of amber and clear vials.
-
Expose the aliquots to different stress conditions:
-
pH: Adjust the pH of different aliquots to acidic (e.g., 4), neutral (e.g., 7), and basic (e.g., 9) conditions.
-
Temperature: Store sets of vials at -20°C, 4°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).
-
Light: For each temperature and pH condition, store one set in the dark (amber vial) and one set exposed to ambient light (clear vial).
-
Oxygen: Prepare one set of samples with deoxygenated solvent and store under nitrogen, and another set with regular solvent exposed to air.
-
-
Analyze the samples at initial time (T=0) and at regular intervals (e.g., 24h, 48h, 1 week) using HPLC or LC-MS to quantify the parent compound and detect the appearance of degradation products.
-
Analyze the data to determine the conditions under which the compound is most stable and most prone to degradation.
By following this guide, you can enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental results.
References
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- 3-(3-Aminophenyl)
- Safety Data Sheet for a similar compound.
- 3-(3-Aminophenyl)
- SAFETY DATA SHEET - 3-Amino-3-(2-nitrophenyl)propionic acid. Fisher Scientific.
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- (S)-2-Amino-3-(pyridin-4-yl)
- The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. SciSpace.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. 1664-54-6|3-(3-Aminophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Welcome to the technical support center for the crystallization of 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the crystallization of this specific active pharmaceutical ingredient (API). Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Section 1: Understanding the Molecule - FAQs
This section addresses fundamental questions about the physicochemical properties of this compound that are critical for developing a successful crystallization strategy.
Q1: What are the key structural features of this compound that influence its crystallization behavior?
A1: The crystallization behavior of this molecule is governed by a combination of its functional groups and aromatic system:
-
Aromatic Carboxylic Acid: The propanoic acid group is a strong hydrogen bond donor and acceptor, promoting the formation of dimers and other hydrogen-bonded networks, which are often fundamental to crystal lattice formation.[1]
-
Primary Aromatic Amine: The amino group (-NH2) is also a potent hydrogen bond donor, which can compete with or complement the carboxylic acid interactions, potentially leading to complex polymorphic landscapes.
-
Difluorinated Phenyl Ring: The two fluorine atoms are highly electronegative and can participate in weaker C-H···F and F···F interactions, influencing crystal packing. The presence of fluorine can also alter the molecule's solubility in common organic solvents, often making it less soluble in both hydrocarbons and polar solvents.[2][3]
-
Chirality: The molecule possesses a chiral center at the alpha-carbon of the propanoic acid group. This means it can exist as enantiomers or a racemate, each having distinct crystallization behaviors and physical properties.
Q2: How does the pH of the solution impact the crystallization of this zwitterionic compound?
A2: As a zwitterionic compound with both an acidic carboxylic acid group and a basic amino group, pH is a critical parameter that profoundly affects its solubility and, therefore, its crystallization.[4][5]
-
Isoelectric Point (pI): At its isoelectric point, the molecule exists as a neutral zwitterion, with both the carboxylate and ammonium groups charged. At this pH, the molecule typically exhibits its minimum solubility, making it the ideal target pH for crystallization by pH swing.
-
Acidic Conditions (pH < pI): In acidic solutions, the amino group will be protonated (-NH3+), while the carboxylic acid remains protonated (-COOH). The molecule will carry a net positive charge, increasing its solubility in aqueous media.
-
Basic Conditions (pH > pI): In basic solutions, the carboxylic acid will be deprotonated (-COO-), while the amino group remains neutral (-NH2). The molecule will carry a net negative charge, also increasing its solubility.
Therefore, a common and effective strategy for crystallization is to dissolve the compound at a high or low pH and then adjust the pH towards the isoelectric point to induce precipitation of the neutral, least soluble form.[2][6]
Section 2: Troubleshooting Common Crystallization Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.
Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve this?
A3: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[7] This is often due to high supersaturation at a temperature where the solute has low solubility but is still above its melting point in the solvent system, or when the kinetics of nucleation are slow.[7][8]
Causality & Troubleshooting Steps:
-
Reduce Supersaturation: The most common cause is that the solution is too concentrated.
-
Action: Add a small amount of the primary solvent back to the hot solution to decrease the concentration.
-
-
Slow Down the Cooling Rate: Rapid cooling can generate supersaturation too quickly for orderly crystal nucleation to occur.
-
Action: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also help.
-
-
Lower the Crystallization Temperature: Oiling out often happens when the solution temperature is above the compound's melting point in that solvent.
-
Alter the Solvent System: The solvent environment can be manipulated to favor crystallization over oiling out.
-
Action: Introduce an anti-solvent in which the compound is less soluble. The anti-solvent should be added slowly to the solution at a temperature where oiling is not observed.[]
-
Q4: I am not getting any crystals upon cooling. What are the likely causes and solutions?
A4: The failure of crystals to form is typically due to either insufficient supersaturation or kinetic barriers to nucleation.[12]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting crystal formation failure.
Explanation of Actions:
-
Evaporate Solvent: If too much solvent was used, the solution will not become supersaturated upon cooling.[12] Carefully evaporating some of the solvent will increase the concentration.
-
Scratching: Scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
Seeding: Introducing a small crystal of the pure compound provides a template for further crystal growth, bypassing the initial nucleation barrier.[]
-
Ultrasonication: The energy from an ultrasonic bath can sometimes induce nucleation.
Q5: The crystal morphology is needle-like and difficult to handle. How can I obtain more equant (block-like) crystals?
A5: Needle-like morphology is common for compounds with strong, directional intermolecular interactions, such as the hydrogen bonding in your molecule. These crystals can be difficult to filter and dry. Modifying the crystal habit requires altering the relative growth rates of different crystal faces.[13][14]
Strategies to Modify Crystal Morphology:
| Strategy | Mechanism of Action | Recommended Action |
| Solvent Selection | The solvent can interact differently with various crystal faces, inhibiting or promoting growth in certain directions.[13][14] | Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ketones, and aromatic solvents). |
| Supersaturation Control | Lower supersaturation levels generally favor slower, more controlled growth, which can lead to more well-defined, equant crystals. | Decrease the cooling rate or slow down the addition of anti-solvent.[13] |
| pH Adjustment | For a zwitterionic compound, subtle changes in pH near the isoelectric point can alter the surface charge and solvation of different crystal faces, impacting growth rates. | Experiment with crystallizing at slightly different pH values around the presumed pI. |
| Additive/Impurity Effects | Small molecules structurally similar to the API can adsorb to specific crystal faces and inhibit their growth, thereby changing the overall morphology. | If a known impurity is present, its removal may alter the morphology. Deliberate addition of a structural analog in small quantities can also be explored. |
Q6: I suspect I have different polymorphic forms. How can I confirm this and how do I control which form I get?
A6: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[15][16] The presence of flexible bonds and multiple hydrogen bonding groups in this compound makes polymorphism likely.
Confirming Polymorphism:
A combination of analytical techniques is necessary to characterize and differentiate polymorphs:[17][18][19][20]
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique. Different crystal lattices will produce distinct diffraction patterns.[17]
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may show solid-solid phase transitions upon heating.[21]
-
Infrared (IR) & Raman Spectroscopy: Different packing and hydrogen bonding environments will result in shifts in vibrational frequencies.[17]
-
Optical Microscopy: Polymorphs can exhibit different crystal habits (shapes).[21]
Controlling Polymorphism:
The formation of a specific polymorph is kinetically and thermodynamically controlled.[15]
-
Solvent: The choice of solvent can dictate which polymorph nucleates and grows.
-
Temperature: Different polymorphs may be stable at different temperatures. A higher crystallization temperature often yields the more thermodynamically stable form.
-
Supersaturation: High supersaturation (e.g., from crash cooling) often produces a metastable kinetic polymorph, while lower supersaturation favors the stable form.[]
-
Seeding: Seeding with the desired polymorph is the most direct way to control the crystal form.[]
Section 3: Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Solvent Screening: In small vials, test the solubility of ~10 mg of your compound in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.[9]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude this compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize yield.[2]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which your compound is poorly soluble.[22] Common pairs include methanol/water, acetone/hexane, and THF/hexane.[23][24]
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise with stirring until the solution becomes persistently cloudy (the point of nucleation).
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches the optimal point for nucleation and growth. Cooling the vessel can increase the yield.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of the solvent/anti-solvent for washing.
Protocol 3: pH Swing Crystallization
-
Dissolution: Dissolve the crude compound in an aqueous basic solution (e.g., 1M NaOH) or an aqueous acidic solution (e.g., 1M HCl). Use the minimum volume necessary for complete dissolution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
pH Adjustment: While stirring, slowly add acid (if starting from a basic solution) or base (if starting from an acidic solution) dropwise to adjust the pH towards the compound's isoelectric point. Monitor the pH with a pH meter.
-
Precipitation: As the pH approaches the pI, the compound will precipitate out of solution. Continue adding the acid/base until no further precipitation is observed.
-
Aging: Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to allow for potential crystal growth and phase equilibration.
-
Isolation, Washing, and Drying: Collect the solid by suction filtration. Wash thoroughly with deionized water to remove any residual salts, and then dry under vacuum.
Section 4: References
-
MDPI. Crystal Morphology Prediction Models and Regulating Methods. [Link]
-
ResearchGate. Crystal Morphology Prediction Models and Regulating Methods. [Link]
-
ACS Publications. Control of Crystal Size during Oiling Out Crystallization of an API. [Link]
-
RSC Publishing. Crystal growth and morphology control of needle-shaped organic crystals. [Link]
-
Slideshare. Various techniques for study of Crystal Properties. [Link]
-
ResearchGate. Crystallization of an active pharmaceutical ingredient that oils out. [Link]
-
ResearchGate. Control of Crystal Size during Oiling Out Crystallization of an API. [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
Monash University. Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [Link]
-
Semantic Scholar. Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [Link]
-
Guide for crystallization. [Link]
-
Controlling Crystal Morphology of Anisotropic Zeolites with Elemental Composition. [Link]
-
Oxford Academic. 4 Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. [Link]
-
API Crystallization. [Link]
-
Crystallization Solvents.pdf. [Link]
-
Triclinic Labs. Crystallization Method Development and Optimization. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
ResearchGate. Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. [Link]
-
NIH. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]
-
Regis Technologies. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]
-
ResearchGate. Interactions involving fluorine: inputs to drug polymorphism. [Link]
-
PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]
-
Chemistry Stack Exchange. Is aromaticity of the 4 aromatic amino acids affected by pH?. [Link]
-
ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). [Link]
-
Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]
-
Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
Hokkaido University Researches. Synthesis of Fluorinated Aromatic Carboxylic Acids. [Link]
-
Wikipedia. Propionic acid. [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. [Link]
-
NIH. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]
-
NIH. 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. [Link]
-
ResearchGate. Deoxyfluorination of aromatic carboxylic acids (1) with CF3SO2OCF3.... [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
RSC Publishing. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. [Link]
Sources
- 1. 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. acadpubl.eu [acadpubl.eu]
- 18. research.monash.edu [research.monash.edu]
- 19. Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods | Semantic Scholar [semanticscholar.org]
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- 21. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
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- 23. Reagents & Solvents [chem.rochester.edu]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Welcome to the technical support center for the purification of 2-(4-Amino-2,6-difluorophenyl)propanoic acid (Compound ID: 1226776-88-0).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this unique molecule. The structure of this compound—possessing a zwitterionic amino acid functionality, a highly fluorinated aromatic ring, and a chiral center—presents specific purification hurdles that require a nuanced approach.
This document provides a series of frequently asked questions for a foundational understanding, followed by a detailed troubleshooting guide for specific experimental issues, comprehensive protocols, and visual workflows to guide your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from its amphoteric and structural properties:
-
Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, possessing both a positive (amino group) and negative (carboxylic acid group) charge.[2] This can lead to poor solubility in many common organic solvents and strong interactions with stationary phases in chromatography, often causing streaking or poor recovery.
-
Fluorinated Phenyl Ring: The two fluorine atoms significantly alter the electronic properties and polarity of the molecule. This can make its solubility behavior distinct from non-fluorinated analogs, sometimes requiring less conventional solvent systems.[3][4]
-
Potential for Side-Reactions: The amino group is nucleophilic and can be prone to degradation or side reactions under harsh pH or high-temperature conditions.
-
Chirality: As a propanoic acid derivative with a chiral center, purification may also require enantiomeric separation if the synthesis is not stereospecific, necessitating specialized chiral chromatography techniques.[5]
Q2: Which purification techniques are most suitable for this compound?
A2: The two primary methods are recrystallization and column chromatography.
-
Recrystallization is ideal for removing minor impurities when the crude material is of relatively high purity (>90%). It is efficient and scalable. However, finding a suitable solvent system can be challenging due to the compound's unique solubility profile.[6]
-
Column Chromatography (typically on silica gel) is better for separating the target compound from significant impurities or byproducts with different polarities. Modifications to the mobile phase are often necessary to achieve good separation.[7]
-
Chiral Chromatography is required if the final product needs to be enantiomerically pure. This is a specialized technique using a chiral stationary phase (CSP).[8][9]
Q3: How do the difluoro groups affect solvent selection for recrystallization?
A3: The C-F bonds are highly polarized, which can lead to unique dipole-dipole interactions and potential for weak hydrogen bonding.[10] While the "like dissolves like" principle is a starting point, the presence of fluorine often decreases solubility in non-polar hydrocarbon solvents while enhancing it in more polar solvents or those capable of specific interactions (e.g., ethers, ketones).[10] A solvent screening process is therefore critical. Protic solvents like ethanol or isopropanol, often mixed with water, are common starting points for polar molecules.[11]
Q4: What analytical methods should I use to assess purity?
A4: A combination of methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is the workhorse for determining chemical purity and identifying impurities.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and ensuring no major structural isomers are present.
-
Chiral HPLC: Necessary to determine the enantiomeric excess (e.e.) of the final product.[5] This typically involves a specialized chiral column.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This occurs when the compound comes out of the solution as a liquid instead of a solid. It typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a very high degree.[3]
-
Solution:
-
Change Solvents: Select a solvent or a co-solvent system with a lower boiling point.
-
Reduce Saturation Level: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow it to cool more slowly.
-
Use an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[6]
-
Problem: No crystals form, even after the solution has cooled completely.
-
Causality: The solution is not sufficiently supersaturated, meaning too much solvent was used. Alternatively, the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.[3]
-
Solution:
-
Increase Concentration: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass shards provide a surface for crystals to begin forming.[14]
-
Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution to act as a template for growth.[14]
-
-
Drastic Cooling: Once the solution is at room temperature, place it in an ice bath or refrigerator to further decrease solubility and promote crystallization.
-
Problem: The purified material has a low yield.
-
Causality: This can be caused by several factors: using too much solvent, cooling the solution too quickly (leading to very fine crystals that pass through the filter), or washing the collected crystals with a solvent in which they have some solubility.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the growth of larger crystals that are easier to filter.
-
Wash with Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[3]
-
Second Crop: Collect the filtrate and concentrate it to see if a second, albeit less pure, crop of crystals can be obtained.
-
Column Chromatography Issues
Problem: The compound is streaking or tailing on a silica gel column.
-
Causality: This is a classic issue for amino acids and other polar, ionizable compounds on silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and non-specifically interact with the basic amino group, while the carboxylic acid can also interact. This leads to slow, uneven elution.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent to compete with the analyte for binding sites on the silica.
-
For the basic amino group: Add 0.5-2% triethylamine (TEA) to the mobile phase. TEA is a base that will interact with the acidic silanol groups, preventing the target compound from sticking.
-
For the acidic carboxyl group: Add 0.5-2% acetic acid or formic acid. The acid will protonate the analyte's carboxylate form and suppress its interaction with the stationary phase.[15]
-
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reversed-phase column (C18) if the compound has sufficient hydrophobicity.
-
Problem: Poor separation between my compound and a close-running impurity.
-
Causality: The mobile phase does not have the optimal polarity to differentiate between the compound of interest and the impurity.
-
Solution:
-
Optimize the Mobile Phase:
-
Isocratic Elution: Systematically test different solvent ratios (e.g., 90:10, 80:20, 70:30 of hexanes:ethyl acetate) via Thin Layer Chromatography (TLC) to find the ratio that gives the best separation (largest difference in Rf values).
-
Gradient Elution: If a single solvent system is insufficient, use a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.[7]
-
-
Change Solvent System: Switch to a different solvent system with different selectivities. For example, if hexanes/ethyl acetate fails, try dichloromethane/methanol.
-
Improve Column Efficiency: Ensure the column is packed well and not overloaded with crude material. A general rule is to load no more than 1-5% of the silica gel mass.
-
Problem: I am getting low or no recovery of my compound from the column.
-
Causality: The compound is irreversibly adsorbed onto the stationary phase, which is common for highly polar compounds on silica gel if the mobile phase is not polar enough to elute it.
-
Solution:
-
Increase Eluent Polarity: After running the initial mobile phase, flush the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane or ethyl acetate, to wash off any strongly bound material.
-
Pre-treat the Sample: Before loading, try adsorbing the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent. This can improve the initial binding and subsequent elution behavior.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a systematic approach to purifying the compound via recrystallization.
1. Solvent Screening:
-
Place ~10-20 mg of crude material into several small test tubes.
-
Add a potential solvent (~0.5 mL) dropwise to each tube at room temperature. Observe solubility.
-
If insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[3]
-
If the compound is too soluble in one solvent and insoluble in another, a co-solvent system (e.g., Ethanol/Water, Acetone/Hexane) may be effective.[11]
| Solvent System Class | Examples | Rationale for Use |
| Protic Solvents | Ethanol, Isopropanol, Water | Good for polar molecules capable of hydrogen bonding. An ethanol/water mixture is often a good starting point.[10] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Can dissolve the compound through dipole-dipole interactions. Often used with a non-polar anti-solvent like hexanes. |
| Ethers | Tetrahydrofuran (THF) | Medium polarity, can be effective for compounds with mixed characteristics. |
2. Dissolution:
-
Place the bulk crude material in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a co-solvent pair) in small portions while heating the mixture (e.g., on a hot plate with a stirrer).
-
Add just enough hot solvent to completely dissolve the solid. Avoid adding a large excess.[6]
3. Hot Filtration (if necessary):
-
If insoluble impurities (dust, catalysts, etc.) are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals.
-
Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Leave the crystals on the filter under vacuum for several minutes to air dry, then transfer them to a watch glass for final drying in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purification using standard silica gel.
1. Mobile Phase Selection:
-
Using TLC, find a solvent system that provides an Rf value for the target compound of approximately 0.2-0.4 and gives good separation from impurities.
-
Common systems for polar compounds include Dichloromethane/Methanol (99:1 to 90:10) or Ethyl Acetate/Hexanes (50:50 to 100:0), often with an acid or base modifier as described in the troubleshooting section.
2. Column Packing:
-
Choose a column of appropriate size for the amount of material.
-
Pack the column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure there are no air bubbles or cracks.
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of a polar solvent (like methanol or DCM) or the mobile phase itself.
-
Alternatively, for better resolution, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and apply pressure (air or nitrogen).
-
Maintain a constant flow rate and collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing with a UV lamp and/or a ninhydrin stain.[16][17]
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps in choosing the initial purification method based on the state of the crude material.
Caption: Initial decision tree for selecting a purification method.
Diagram 2: Recrystallization Troubleshooting Workflow
This diagram provides a logical flow for addressing common issues during recrystallization.
Caption: Troubleshooting workflow for common recrystallization problems.
Section 5: References
-
Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
-
Unknown. (n.d.). Recrystallization, filtration and melting point.
-
Unknown. (n.d.). Guide for crystallization.
-
BenchChem. (2025). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
-
BenchChem. (2025). Overcoming co-elution issues in amino acid analysis.
-
Google Patents. (n.d.). US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device. Retrieved from
-
Unknown. (n.d.). Separation and Refining of Amino acids.
-
Banks, R. E. (2000). Fluorinated Aromatic Compounds. ResearchGate.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
-
Unknown. (n.d.). How to Grow Crystals.
-
Belokon, Y., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.
-
National Institutes of Health (NIH). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
-
ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
-
Wall, L. A., & Pummer, W. J. (1961). Fluorination of Haloaromatic Compounds.
-
BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients.
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
-
PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
-
PubMed. (2015). Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies.
-
Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
-
Chemistry LibreTexts. (2021). Analysis of Amino Acids.
-
Unknown. (n.d.). Paper Chromatography of Amino Acids.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
-
PubChem. (n.d.). 3-Amino-3-(2,6-difluorophenyl)propanoic acid.
-
National Institutes of Health (NIH). (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
-
ResearchGate. (2025). Amino acids: Aspects of impurity profiling by means of CE.
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen.
Sources
- 1. CAS 1226776-88-0 | 4657-3-90 | MDL MFCD16495906 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. diaion.com [diaion.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. mdpi.com [mdpi.com]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.buffalostate.edu [faculty.buffalostate.edu]
Technical Support Center: Synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you navigate the complexities of this synthesis.
I. Synthetic Pathway Overview
The most common and industrially viable route to synthesize this compound involves a two-step process:
-
Nitration: The electrophilic nitration of 2-(2,6-difluorophenyl)propanoic acid to yield the key intermediate, 2-(2,6-difluoro-4-nitrophenyl)propanoic acid.
-
Reduction: The subsequent reduction of the nitro group to an amine, affording the final product.
Each of these steps presents unique challenges and can introduce specific impurities that may affect the quality and yield of the final product. This guide will address these potential issues in a question-and-answer format.
Diagram of the General Synthetic Workflow
Caption: A high-level overview of the synthesis.
II. Troubleshooting and FAQs
A. Nitration Step: Synthesis of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid
Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?
Answer: The nitration of 2-(2,6-difluorophenyl)propanoic acid is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms are ortho, para-directing but deactivating, while the propanoic acid group is a meta-directing deactivator. The para position to the propanoic acid group is the most sterically accessible and electronically favored position for nitration.
-
Common Impurities:
-
Over-nitration products: Dinitro-substituted phenylpropanoic acids can form if the reaction conditions are too harsh.
-
Isomeric byproducts: While the 4-nitro isomer is the major product, small amounts of other isomers may form.
-
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to minimize the formation of byproducts.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly and portion-wise to the solution of the starting material to avoid localized high concentrations and overheating.
-
Stoichiometry: Use a carefully controlled stoichiometry of the nitrating agent. An excess of nitric acid can lead to over-nitration.
-
Question 2: I am observing significant degradation of my starting material during nitration. What could be the cause?
Answer: The strong acidic and oxidizing conditions of the nitration reaction can lead to the degradation of the starting material, especially if not properly controlled.
-
Potential Causes:
-
Excessive Temperature: High temperatures can promote oxidative side reactions.
-
Prolonged Reaction Time: Leaving the reaction for an extended period can increase the likelihood of degradation.
-
-
Troubleshooting:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Quenching: Once the reaction is complete, quench it by carefully pouring the reaction mixture onto ice to rapidly decrease the temperature and dilute the acid.
-
B. Reduction Step: Synthesis of this compound
The reduction of the nitro group to an amine is a critical step where several impurities can be introduced. The two most common methods are catalytic hydrogenation and reduction with tin(II) chloride.
Diagram of Impurity Formation during Reduction
Caption: Common impurities arising from the reduction step.
Catalytic Hydrogenation
Question 3: After catalytic hydrogenation, I've identified an impurity with a mass corresponding to the loss of one fluorine atom. What is this, and how can I prevent its formation?
Answer: This impurity is likely a hydrodefluorination product, such as 2-(4-Amino-2-fluorophenyl)propanoic acid. This is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.
-
Mechanism: The catalyst, typically Palladium on Carbon (Pd/C), can catalyze the cleavage of the carbon-fluorine bond in the presence of hydrogen.
-
Troubleshooting:
-
Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel may be less prone to causing dehalogenation.[1]
-
Reaction Conditions:
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure.
-
Temperature: Perform the reaction at a lower temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Additives: In some cases, the addition of a catalyst poison or modifier in small amounts can suppress dehalogenation, but this requires careful optimization.
-
Question 4: My final product is discolored, and I suspect the presence of an unstable intermediate. What could it be?
Answer: The discoloration could be due to the presence of the N-arylhydroxylamine intermediate, 2-(2,6-difluoro-4-(hydroxyamino)phenyl)propanoic acid. This is a common intermediate in the reduction of nitroarenes to anilines. If the reduction is incomplete, or if this intermediate is not fully converted, it can remain in the product. Aryl hydroxylamines are often unstable and can decompose or oxidize, leading to colored impurities.[2][3]
-
Troubleshooting:
-
Ensure Complete Reaction: Extend the reaction time or increase the catalyst loading to ensure the complete conversion of the hydroxylamine to the amine.
-
Purification: The hydroxylamine can often be removed during the work-up and purification steps.
-
Tin(II) Chloride Reduction
Question 5: I used SnCl2 for the reduction, and my final product has a high residual metal content. How can I remove the tin salts?
Answer: A significant drawback of using tin(II) chloride is the formation of tin salts as byproducts, which can be difficult to remove from the final product.[4]
-
Troubleshooting the Work-up:
-
Basification and Filtration: After the reaction, the acidic mixture is typically basified (e.g., with NaOH or NaHCO3 solution). This precipitates tin salts as tin hydroxides/oxides, which can then be removed by filtration. Ensure the pH is sufficiently high to precipitate all the tin.
-
Extraction: A thorough extraction with an organic solvent after basification can help separate the product from the aqueous layer containing dissolved tin species.
-
Chelating Agents: In some cases, the use of a chelating agent during the work-up can help to sequester and remove residual tin ions.
-
C. Chiral Purity
Question 6: My synthesis is intended to be enantioselective, but I am observing racemization. At what stage is this likely to occur, and how can I prevent it?
Answer: For 2-arylpropanoic acids, the proton at the chiral alpha-carbon is acidic and can be abstracted under certain conditions, leading to racemization.
-
Potential for Racemization:
-
Basic Conditions: Exposure to strong bases during the work-up or purification can cause deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity.
-
Elevated Temperatures: High temperatures can also promote racemization.
-
-
Preventative Measures:
-
Avoid Strong Bases: Use mild bases for pH adjustments during the work-up whenever possible.
-
Temperature Control: Keep temperatures low during all stages of the synthesis, work-up, and purification.
-
Chiral HPLC Analysis: It is crucial to have a validated chiral HPLC method to monitor the enantiomeric purity throughout the process. This allows for the identification of any steps that may be causing racemization.
-
III. Key Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric purity of the final product.
-
Column: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic glycopeptides are often effective for separating the enantiomers of amino acids.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Example Starting Condition: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
IV. Summary of Potential Impurities
| Impurity | Origin | Mitigation Strategies |
| Isomeric Nitro Compounds | Nitration Step | Control temperature, slow addition of nitrating agent. |
| Dinitro Compounds | Nitration Step | Control stoichiometry and temperature. |
| Hydrodefluorination Products | Catalytic Hydrogenation | Use alternative catalysts (e.g., Raney Ni), lower H2 pressure and temperature. |
| Aryl Hydroxylamine Intermediate | Incomplete Reduction | Ensure complete reaction, extend reaction time. |
| Residual Tin Salts | SnCl2 Reduction | Thorough basification and filtration during work-up. |
| Racemic Mixture | Basic conditions, high temp. | Avoid strong bases, maintain low temperatures, monitor with chiral HPLC. |
V. References
-
Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex. Journal of the American Chemical Society, 2020. [Link]
-
Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 2010. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 2021. [Link]
-
Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. Biochemical Pharmacology, 1991. [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 1989. [Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 2014. [Link]
-
Sn2+ reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable, N.D. [Link]
-
Nitration of Hydrocarbons and Other Organic Compounds. Pergamon Press, 1959. [Link]
-
Chiral HPLC Separations. Phenomenex, N.D. [Link]
-
Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. Journal of Biomedical Materials Research Part A, 2008. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal, N.D. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scaling Up Production of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the production of this key fluorinated building block. The incorporation of fluorine into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, bioavailability, and overall efficacy.[1][2] However, the synthesis of such molecules, particularly at an industrial scale, presents unique challenges requiring specialized expertise and precise operating conditions.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your process development and scale-up campaigns.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound. The proposed synthetic route generally involves the alkylation of a 2,6-difluoroaniline derivative followed by transformations to introduce the propanoic acid moiety.
Q1: My overall reaction yield is consistently low. What are the primary factors to investigate for optimization?
A1: Low yield during scale-up is a multifaceted issue often stemming from a combination of chemical and engineering factors. Here is a systematic approach to diagnosing the root cause:
-
Reagent Quality & Stoichiometry:
-
Starting Material Purity: The purity of the initial 2,6-difluoroaniline precursor is critical. Impurities can interfere with the reaction, consume reagents, or complicate purification. Always verify the purity of starting materials via NMR or HPLC before commencing a large-scale run.
-
Reagent Stoichiometry: While lab-scale reactions might proceed well with 1.1 equivalents of a reagent, mass transfer limitations at scale may require slight adjustments. Carefully control the stoichiometry of the alkylating and other key reagents. Over-fluorination or other side reactions can occur if stoichiometry is not precisely managed.[4][5]
-
-
Reaction Conditions:
-
Temperature Control: Fluorination and subsequent reactions can be highly exothermic.[4] Inadequate heat removal in a large reactor can lead to temperature spikes, promoting side reactions and degradation of the product. Ensure your reactor's cooling capacity is sufficient for the batch size.
-
Mixing Efficiency: As batch volume increases, achieving homogenous mixing becomes more challenging. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to impurity formation. Evaluate the stirrer design, speed (RPM), and reactor geometry to ensure efficient mass transfer.
-
Anhydrous Conditions: Many reagents used in organometallic or fluorination chemistry are sensitive to moisture.[6] Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of reactive intermediates.
-
-
Work-up and Isolation:
-
Product Solubility: The product may have partial solubility in the aqueous phase during extraction, leading to losses. Perform a mass balance analysis on your work-up procedure by analyzing the aqueous layers to quantify any product loss.
-
Crystallization Efficiency: If purification involves crystallization, factors like solvent choice, cooling rate, and seeding are crucial for maximizing recovery. A slow, controlled cooling profile is generally preferred for obtaining larger, purer crystals.
-
Q2: I'm observing persistent impurities in my final product via HPLC. How can I identify and minimize their formation?
A2: Impurity profiling is essential for a robust and safe process. The presence of impurities can significantly impact the quality and safety of the final drug product.[7] Common impurities in this synthesis often arise from side reactions involving the reactive functional groups.
Potential Impurities and Mitigation Strategies:
| Impurity Type | Potential Structure | Likely Cause | Mitigation Strategy |
| Over-alkylation Product | Di-alkylation on the amine | Excess alkylating agent; non-optimal base or temperature. | Use precise stoichiometry for the alkylating agent. Optimize base and temperature to favor mono-alkylation. |
| Positional Isomer | Impurity from starting material or rearrangement | Isomeric impurity in the 2,6-difluoroaniline starting material. | Source high-purity starting materials. Characterize incoming raw materials thoroughly. |
| Hydrolysis Product | Carboxylic acid from ester precursor hydrolyzed pre-isolation | Premature hydrolysis of an ester intermediate during aqueous work-up. | Control the pH and temperature of the aqueous work-up. Minimize contact time with acidic or basic aqueous solutions. |
| Starting Material | Unreacted 2,6-difluoroaniline derivative | Incomplete reaction. | Increase reaction time, temperature, or optimize catalyst loading. Monitor reaction progress by IPC (e.g., HPLC, TLC). |
Workflow for Impurity Identification and Control:
Sources
- 1. Publication: 2.13 Industrial Applications of Fluorine Chemistry in Pharmaceuticals [sciprofiles.com]
- 2. pharmtech.com [pharmtech.com]
- 3. agcchem.com [agcchem.com]
- 4. leapchem.com [leapchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Addressing Off-Target Effects of Novel Kinase Inhibitors
Disclaimer: The compound "2-(4-Amino-2,6-difluorophenyl)propanoic acid" is not a widely characterized molecule in public scientific literature. Therefore, this technical support center is constructed based on the hypothesis that it is a novel kinase inhibitor. Given its chemical structure, we will use the Epidermal Growth Factor Receptor (EGFR), a well-understood receptor tyrosine kinase, as a plausible primary target to frame the discussion on identifying and mitigating off-target effects. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Kinase Inhibitor Selectivity
Protein kinase inhibitors are a vital class of targeted therapeutics. However, the high degree of structural similarity across the ATP-binding sites of the ~500 kinases in the human kinome presents a significant challenge.[1] Most kinase inhibitors inhibit multiple kinases, a phenomenon known as polypharmacology.[2][3] While sometimes beneficial, unintended off-target inhibition is a primary cause of toxicity and experimental artifacts that can lead to misinterpretation of data.[1] This guide provides a structured approach to identifying, validating, and troubleshooting the off-target effects of investigational kinase inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: My inhibitor is effective in cells that don't express the target kinase (EGFR). What does this mean? A1: This is a strong indicator of off-target activity. If a phenotypic effect is observed in a null cell line, the inhibitor is acting through one or more other proteins. It is crucial to profile the inhibitor's selectivity across a broad panel of kinases to identify these alternative targets.[4]
Q2: I'm observing unexpected cellular phenotypes not typically associated with EGFR inhibition. How can I confirm these are off-target effects? A2: Unanticipated biological responses often point to the modulation of other signaling pathways.[4] A multi-step validation strategy is required:
-
Confirm Target Engagement: First, verify that the inhibitor is engaging EGFR in your cells at the concentrations used.
-
Use a Structurally Unrelated Inhibitor: Test a different, well-characterized EGFR inhibitor. If it does not produce the same unexpected phenotype, the effect is likely off-target.[5]
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of EGFR. If the phenotype persists, it is not mediated by EGFR.
Q3: My inhibitor is potent in biochemical assays but weak in cell-based assays. What are the potential causes? A3: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
High Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays, leading to increased competition at the ATP-binding site.[6]
Q4: How can I distinguish between off-target effects and general cellular toxicity? A4: This is a critical distinction. Off-target effects are specific, reproducible interactions with other proteins, while toxicity can be a more general effect on cell health.
-
Dose-Response Correlation: True off-target effects should exhibit a clear dose-response relationship.
-
Target Knockdown Comparison: Use genetic methods (e.g., siRNA, CRISPR) to knock down the primary target (EGFR). If the toxic phenotype is not replicated, it is likely an off-target effect.[7]
-
Identify the Off-Target: The most definitive method is to identify the specific off-target protein responsible for the toxicity.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Unexpected Phenotypes
If your experimental results deviate from the expected outcome of EGFR inhibition, a systematic approach is necessary to deconvolve on-target from off-target effects.
Caption: Troubleshooting workflow for unexpected phenotypes.
Guide 2: Systematic Off-Target Identification Workflow
A multi-pronged approach combining computational, in vitro, and cellular methods is the most robust strategy for identifying off-target interactions.[7][8][9]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 9. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Stability of 2-(4-Amino-2,6-difluorophenyl)propanoic acid Formulations
Welcome to the technical support center for 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and resolving stability challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that could lead to instability?
A1: The molecule possesses three key functional groups that are susceptible to degradation:
-
Primary Aromatic Amine (-NH₂): This group is highly susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., quinone-imines). This process can be catalyzed by light, transition metal ions, or high pH conditions.
-
Propanoic Acid (-CH(CH₃)COOH): While generally more stable, the carboxylic acid moiety can undergo decarboxylation under high heat or react with certain excipients. Its ionization state is pH-dependent, which can influence solubility and overall formulation stability.[1]
-
Difluorinated Phenyl Ring: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the pKa of the amine and carboxylic acid groups, potentially affecting degradation pathways.
Q2: My formulation is developing a yellow or brown tint over time. What is the likely cause?
A2: The development of color is a classic indicator of the oxidation of the aromatic amine group.[2][3] This is a common issue with aminophenyl compounds.[2] The degradation process often involves the formation of highly colored, conjugated molecules. This can be accelerated by exposure to oxygen, light, or the presence of trace metal ions in your excipients or solvent.
Q3: What are the most critical environmental factors to control to ensure the stability of this compound?
A3: Based on its structure, the most critical factors are:
-
pH: The pH of the formulation will dictate the ionization state of both the amine and carboxylic acid groups, significantly impacting their reactivity and solubility.[4][5] For instance, as pH increases, the amine group is deprotonated, making it more susceptible to oxidation.[4]
-
Oxygen: The presence of dissolved or headspace oxygen is a primary driver for the oxidative degradation of the amine group.
-
Light: Aromatic compounds, particularly those with amine substituents, can be susceptible to photodegradation.[6] Photostability testing is crucial.[6]
-
Temperature: Elevated temperatures accelerate most degradation reactions, including hydrolysis and oxidation.[6]
Q4: What initial analytical techniques should I use to monitor the stability of my formulation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of your analytical strategy.[7] This method must be capable of separating the intact active pharmaceutical ingredient (API) from all potential degradation products.[7][8] Complementary techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of unknown degradation products, providing clues to their structure.[9]
-
UV-Vis Spectroscopy: For monitoring changes in color and detecting the formation of chromophoric degradants.[7]
-
Karl Fischer Titration: To accurately measure water content, as hydrolysis can be a potential degradation pathway.[10]
In-Depth Troubleshooting Guides
Guide 1: Investigating Discoloration and Emergence of New Peaks in HPLC Analysis
Issue: My solution formulation of this compound is turning yellow, and my HPLC analysis shows a decrease in the main API peak with the appearance of several new, smaller peaks.
This issue strongly suggests chemical degradation, likely oxidation. The goal is to identify the degradation pathway and implement strategies to prevent it.
Forced degradation (or stress testing) is essential for elucidating potential degradation pathways and verifying that your analytical method can detect the degradants.[6]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of the API in a suitable solvent (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Expose to Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. Include an unstressed control sample stored at 5°C in the dark.
-
Analyze Samples: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each condition, neutralize if necessary, dilute to a suitable concentration, and analyze by your HPLC-UV method. Aim for 5-20% degradation of the main peak.
-
Evaluate Results: Compare the chromatograms from the stressed samples to the control. The conditions that cause significant degradation and the appearance of new peaks point to the likely instability mechanism. Use LC-MS to get mass information on the new peaks to help identify them.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Room Temp or Heat at 40-60°C | Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | Oxidation |
| Thermal | Heat at 80°C (in solution and as solid) | 1-5 days | Thermally-induced degradation |
| Photolytic | Expose to UV/Vis light (ICH Q1B) | 24-72 hours | Photodegradation |
Causality: By systematically applying these stresses, you can isolate the specific vulnerability of the molecule. For example, if significant degradation occurs only under the 3% H₂O₂ condition, oxidation is confirmed as the primary pathway.
If oxidation is confirmed, the formulation must be protected from atmospheric oxygen and catalytic agents.
Solutions:
-
Control pH: Maintain the formulation pH at a level where the amine group is protonated (-NH₃⁺), as the cationic form is significantly less susceptible to oxidation. A pH profiling study (see Guide 2) will identify the optimal pH range for stability. Generally, a slightly acidic pH (e.g., 3-5) is a good starting point for stabilizing aromatic amines.[4]
-
Inert Gas Purging: During manufacturing, purge the formulation buffer and the headspace of the final container with an inert gas like nitrogen or argon to displace oxygen.
-
Add Antioxidants: Antioxidants work by being preferentially oxidized or by terminating the free-radical chain reactions that propagate oxidation.[10]
-
Add a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. A chelating agent like ethylenediaminetetraacetic acid (EDTA) sequesters these ions, preventing them from participating in degradation reactions.[10]
Table 2: Common Stabilizing Excipients for Oxidative Degradation
| Excipient Type | Example | Typical Starting Concentration (w/v) | Mechanism of Action |
| Antioxidant | Ascorbic Acid | 0.01% - 0.1% | Preferentially oxidized, water-soluble. |
| Antioxidant | Sodium Metabisulfite | 0.01% - 0.1% | Oxygen scavenger. |
| Chelating Agent | Disodium Edetate (EDTA) | 0.01% - 0.05% | Sequesters metal ions that catalyze oxidation. |
Diagram 1: Potential Oxidative Degradation Pathway
Caption: Potential oxidative pathway for the API.
Guide 2: Addressing Poor API Recovery and Potency Loss in Liquid Formulations
Issue: After storing my liquid formulation for two weeks, the HPLC assay shows a 15% drop in the concentration of the API, but I don't see any major new degradation peaks. The pH of the formulation has also shifted.
This scenario suggests potential issues with either physical instability (precipitation due to solubility changes) or chemical degradation where the degradants are not being detected by your current HPLC method. Incompatibility with excipients is another possibility.[11]
The solubility and stability of ionizable compounds are highly pH-dependent.[5] A pH-stability profile will identify the pH at which the molecule has maximum stability.
Experimental Protocol: pH-Stability Profile
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with sufficient capacity to resist pH changes.
-
Formulate Samples: Prepare solutions of the API in each buffer at the target concentration.
-
Store and Analyze: Store the samples at a constant, often accelerated, temperature (e.g., 40°C). At various time points (e.g., 0, 1, 2, 4 weeks), measure the API concentration using a validated stability-indicating HPLC method and check for any pH shifts.
-
Plot Data: Plot the logarithm of the remaining API concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH. The lowest point on this V-shaped or bell-shaped curve indicates the pH of maximum stability.
Diagram 2: pH-Dependent Ionization and Stability
Caption: Relationship between pH, ionization state, and stability.
Excipients are not always inert and can interact with the API.[12]
Common Incompatibilities:
-
Maillard Reaction: The primary amine on your API can react with reducing sugars (e.g., lactose, dextrose) in the formulation, leading to degradation.[11][12] If your formulation contains sugars, consider switching to non-reducing alternatives like sucrose or mannitol.
-
Adduct Formation: Reactive impurities in excipients, such as formaldehyde in polysorbates or polyethylene glycols (PEGs), can form adducts with the amine group.[13]
-
Ionic Interactions: If your formulation contains charged excipients, they could interact with the ionized forms of your API, potentially leading to precipitation or degradation.
Troubleshooting Workflow:
Diagram 3: Troubleshooting Workflow for Formulation Instability
Caption: Logical workflow for diagnosing and solving formulation instability.
By following these structured troubleshooting guides, you can effectively diagnose the root cause of instability in your this compound formulations and develop a robust and stable product.
References
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Effect of pH on stability of drugs, importance of pH on stability of drugs. (n.d.). Slideshare.
- Analytical Techniques In Stability Testing. (2025).
- The Role of Excipients in Enhancing Drug Stability. (2024). ChemIntel360.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- Core components of analytical method validation for small molecules-an overview. (2025).
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). Molecules.
- Impact of Pharmaceutical Excipients on Drug Bioavailability a. (2024). Journal of Chemical and Pharmaceutical Research.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
- Drug degradation p
- Stability testing of 3-(2-Iodophenylamino)propanoic acid under different conditions. (n.d.). Benchchem.
- Propanoic Acid: Properties, Production, Applications, and Analysis. (n.d.).
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- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Preclinical Efficacy of 2-(4-Amino-2,6-difluorophenyl)propanoic acid in Inflammatory and Arthritic Models
Introduction
In the landscape of therapeutic development for inflammatory diseases, the exploration of novel small molecules with unique structural motifs is paramount. This guide focuses on a promising, yet uncharacterized compound: 2-(4-Amino-2,6-difluorophenyl)propanoic acid. The presence of a difluorinated phenyl ring suggests potential for enhanced metabolic stability and target engagement, making it a compelling candidate for investigation as an anti-inflammatory or anti-arthritic agent.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to validate the preclinical efficacy of this compound. We will objectively outline a series of in vitro and in vivo experimental plans to compare its performance against established alternatives. Our approach is grounded in scientific integrity, ensuring that each proposed protocol is a self-validating system, supported by authoritative references. We will delve into the causality behind experimental choices, providing a logical framework for a thorough investigation.
Proposed Synthesis of the Investigational Compound
Selection of Comparator Compounds
To rigorously evaluate the efficacy of our investigational compound, a direct comparison with current standards of care is necessary. For this guide, we will use two widely recognized drugs:
-
Ibuprofen: A common non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor. It will serve as a benchmark for acute anti-inflammatory activity.
-
Methotrexate: A disease-modifying anti-rheumatic drug (DMARD) and the first-line therapy for many autoimmune diseases, including rheumatoid arthritis. It will be our comparator for efficacy in a chronic disease model.
Part 1: In Vitro Efficacy and Mechanistic Validation
The initial phase of validation focuses on cell-free and cell-based assays to determine the compound's primary mechanism of action and its potency.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro screening of this compound.
Detailed In Vitro Experimental Protocols
1. Cyclooxygenase (COX) Enzyme Inhibition Assay
-
Rationale: To determine if the compound acts as a direct inhibitor of COX-1 and COX-2, the primary targets of NSAIDs.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a dilution series of the test compound, Ibuprofen (positive control), and a vehicle control (e.g., DMSO).
-
Add recombinant human COX-1 or COX-2 enzyme to respective wells of a 96-well plate.
-
Add the test compound dilutions and arachidonic acid (substrate).
-
Incubate according to the manufacturer's instructions to allow for prostaglandin production.
-
Measure the prostaglandin levels using the provided detection reagents and a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
-
Rationale: This assay mimics an inflammatory response in immune cells to assess the compound's ability to suppress the production of key inflammatory mediators.[3]
-
Protocol:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound, Ibuprofen, Methotrexate, or vehicle for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Perform a cell viability assay on the remaining cells to check for cytotoxicity.
-
3. Cytokine Profiling
-
Rationale: To quantify the compound's effect on the production of pro-inflammatory cytokines, which are key drivers of inflammatory diseases.
-
Protocol:
-
Use the collected supernatant from the LPS-stimulated macrophage assay.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits or a multiplex bead-based assay.
-
Follow the manufacturer's protocols for each kit.
-
Generate standard curves and calculate the cytokine concentrations in each sample.
-
Determine the dose-dependent effect of the test compound on cytokine secretion.
-
Hypothetical In Vitro Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cytotoxicity (CC50, µM) |
| Investigational Compound | >100 | 15.2 | 10.5 | 12.8 | >200 |
| Ibuprofen | 12.5 | 25.0 | 50.3 | 65.1 | >500 |
| Methotrexate | >100 | >100 | 5.8 | 7.2 | 85.0 |
Part 2: In Vivo Efficacy Validation in Disease Models
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in living organisms using established animal models of inflammation and arthritis.[4][5][6][7]
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo validation in acute and chronic inflammation models.
Detailed In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Rationale: A standard and reproducible model for evaluating the acute anti-inflammatory activity of a compound.[8][9]
-
Protocol:
-
Acclimate male Wistar rats for at least one week.
-
Group the animals and administer the investigational compound, Ibuprofen (e.g., 30 mg/kg), or vehicle orally one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
2. Collagen-Induced Arthritis (CIA) in Mice
-
Rationale: The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many pathological features with the human disease.[4][5][6][7]
-
Protocol:
-
Use DBA/1 mice, which are susceptible to CIA.
-
On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.
-
Begin prophylactic or therapeutic dosing with the investigational compound, Methotrexate (e.g., 1 mg/kg, 3 times/week), or vehicle once clinical signs of arthritis appear (around day 25-28).
-
Monitor the mice daily for signs of arthritis and score each paw based on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis).
-
Measure paw thickness using digital calipers twice a week.
-
At the end of the study (e.g., day 42), collect blood for serum cytokine analysis and harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
Hypothetical In Vivo Data Summary
Table 2: Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| Vehicle Control | - | 0% |
| Investigational Compound | 10 | 25% |
| 30 | 48% | |
| Ibuprofen | 30 | 55% |
Table 3: Efficacy in Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Histological Score (Inflammation) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.8 ± 0.3 | 3.5 ± 0.4 |
| Investigational Compound | 20 | 5.2 ± 0.8 | 2.5 ± 0.2 | 1.8 ± 0.3 |
| Methotrexate | 1 | 4.8 ± 0.7 | 2.4 ± 0.2 | 1.5 ± 0.2 |
Conclusion
This guide provides a structured and scientifically rigorous framework for the preclinical validation of this compound. By following these detailed in vitro and in vivo protocols, researchers can systematically evaluate its potential as a novel anti-inflammatory and anti-arthritic agent. The proposed comparisons with established drugs like Ibuprofen and Methotrexate will provide a clear benchmark for its efficacy and potential therapeutic window. The data generated from these studies will be crucial for making informed decisions about the further development of this promising compound.
References
- Armaka, M., et al. (n.d.).
- Ezeja, M. I., et al. (2019).
- Mittal, M., et al. (2024).
- Bonnet, R., et al. (n.d.).
- Cope, A. P., et al. (n.d.). Bench to Bedside: Modelling Inflammatory Arthritis. Discovery Immunology | Oxford Academic.
- Armaka, M., et al. (n.d.). In Vivo Models for Inflammatory Arthritis.
- Hobi, N., et al. (n.d.).
- Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Sorochinsky, A. E., et al. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- Szlávik, Z., et al. (2020).
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]
- 4. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 6. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Models for Inflammatory Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-Phenylpropanoic Acid Analogs as Dual-Action Cyclooxygenase (COX) Inhibitors and Antimicrobial Agents
This guide provides a detailed comparative analysis of novel 2-phenylpropanoic acid analogs designed to exhibit both anti-inflammatory and antibacterial properties. We delve into the structure-activity relationships (SAR) that govern their dual functionality, present comparative performance data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapeutics for complex inflammatory and infectious diseases.
Introduction: The Rationale for Dual-Action Agents
The 2-phenylpropanoic acid scaffold is the cornerstone of one of the most successful classes of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a quintessential example. These agents primarily exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] However, the rise of multidrug-resistant bacterial strains presents a critical global health challenge, often complicating inflammatory conditions.[2]
This reality has spurred the development of novel chemical entities that can simultaneously address inflammation and combat bacterial infections. By integrating antimicrobial functionality into the proven anti-inflammatory scaffold of 2-phenylpropanoic acid, researchers aim to create dual-action agents that offer a more comprehensive therapeutic approach, potentially reducing pill burden and mitigating the development of resistance. This guide focuses on a series of such analogs, evaluating their efficacy as both COX inhibitors and antibacterial compounds.
Comparative Analysis of Biological Activity
A series of 2-(4-substituted-methylphenyl)propanoic acid derivatives were synthesized and evaluated to explore their dual-action potential.[1] The core strategy involved modifying the para-position of the phenyl ring with various heterocyclic moieties, aiming to modulate both COX inhibition and antimicrobial potency.
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of the synthesized analogs was assessed against both COX-1 and COX-2 isoforms. The half-maximal inhibitory concentration (IC50) was determined for each compound and compared against the reference NSAIDs, ibuprofen and nimesulide.
Table 1: Comparative COX-1 and COX-2 Inhibition Data
| Compound ID | R-Group Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | (CH₃)₂CHCH₂- | 13.52 | 16.45 |
| Nimesulide | - | >100 | 0.46 |
| 6d | 4-Methyl-4H-1,2,4-triazol-3-yl-thio | 1.12 | 0.58 |
| 6h | 5-Methyl-1,3,4-oxadiazol-2-yl-thio | 0.84 | 0.48 |
| 6i | 1H-benzo[d]imidazol-2-yl-thio | 1.06 | 0.61 |
| 6l | 6-Ethoxy-benzo[d]thiazol-2-yl-thio | 0.79 | 0.45 |
| 6m | 5-Chloro-benzo[d]thiazol-2-yl-thio | 0.95 | 0.53 |
Data synthesized from reference[1].
Expert Analysis: The introduction of heterocyclic thio-methyl groups at the para-position dramatically enhanced COX inhibitory potency compared to ibuprofen. Notably, compounds 6h and 6l emerged as the most potent inhibitors, with COX-2 inhibition values (0.48 µM and 0.45 µM, respectively) approaching that of the selective COX-2 inhibitor, nimesulide.[1] This suggests that the electronic and steric properties of these heterocyclic rings are crucial for favorable interactions within the COX active site.
In Vitro Antibacterial Activity
The same series of compounds was screened for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined and compared to the standard antibiotic, chloramphenicol.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Chloramphenicol | 12.5 | 6.25 | 6.25 | 12.5 |
| 6d | 50 | 25 | 100 | >100 |
| 6h | 25 | 12.5 | 50 | 100 |
| 6l | 12.5 | 6.25 | 25 | 50 |
| 6m | 25 | 12.5 | 50 | >100 |
Data synthesized from reference[1].
Expert Analysis: A clear structure-activity relationship was also observed for antibacterial efficacy. Compound 6l , featuring a 6-ethoxy-benzothiazole moiety, demonstrated the most promising broad-spectrum activity, with MIC values comparable to chloramphenicol against Gram-positive bacteria (S. aureus and B. subtilis).[1] The enhanced lipophilicity and specific hydrogen bonding capabilities of the benzothiazole ring likely contribute to its ability to penetrate bacterial cell walls and interfere with essential cellular processes. Compound 6h also showed noteworthy activity, particularly against Gram-positive strains.
Structure-Activity Relationship (SAR) and Lead Candidate Selection
The combined data from Tables 1 and 2 highlight a compelling SAR.
Caption: A typical workflow for advancing a lead compound through pharmacokinetic and efficacy testing.
Future work should focus on a comprehensive PK profiling of compound 6l and its close analogs. [3]This includes assessing metabolic stability in liver microsomes and conducting in vivo studies in animal models to determine its real-world therapeutic potential. [4]
Conclusion
The strategic modification of the 2-phenylpropanoic acid scaffold has yielded a promising series of dual-action agents. Compound 6l , in particular, stands out as a viable lead candidate, demonstrating potent COX inhibition and significant antibacterial activity. This work validates the therapeutic concept of combining anti-inflammatory and antimicrobial properties within a single molecule. The provided protocols offer a robust framework for researchers to evaluate similar compounds, paving the way for the development of innovative treatments for complex disease states.
References
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Čiapaitė, J., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Singh, S., et al. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
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Singh, S., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]
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Nocentini, A., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31–43. [Link]
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de Vries, M., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. CPT: Pharmacometrics & Systems Pharmacology, 10(6), 637-647. [Link]
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Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756–3776. [Link]
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Yusuf, M., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1085-1095. [Link]
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van Nuland, M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology and Therapeutics, 108(3), 494-505. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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ResearchGate. (n.d.). Enzyme assay techniques and protocols. Request PDF. [Link]
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Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382–396. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
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A Comparative Guide to the Bioactivity of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid and Structural Analogs
This guide provides a comprehensive framework for the cross-validation of the bioactivity of 2-(4-Amino-2,6-difluorophenyl)propanoic acid, a novel compound with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, we present a comparative analysis against two structurally related compounds: its positional isomer, 3-Amino-3-(2,6-difluorophenyl)propanoic acid, and a functionally related compound, 3-((4-Hydroxyphenyl)amino)propanoic acid, which has demonstrated anticancer properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for evaluating and validating the biological activity of these compounds.
The core of this guide is built on the principles of scientific integrity, providing not just methodologies but also the rationale behind experimental choices. We will delve into standardized in vitro assays for assessing potential anti-inflammatory and anticancer activities, present a hypothetical yet plausible dataset for comparative purposes, and discuss the critical role of cross-validation in ensuring the reliability of experimental findings.
Introduction to the Phenylpropanoic Acid Scaffold
Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[4] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic potential.[5][6]
The subject of this guide, this compound, combines the phenylpropanoic acid scaffold with two fluorine atoms on the phenyl ring and an amino group. These structural features suggest a potential for biological activity, prompting a thorough investigation of its bio-profile.
Comparative Compound Selection
To provide a meaningful context for the bioactivity of this compound, we have selected two comparator compounds:
-
Alternative 1: 3-Amino-3-(2,6-difluorophenyl)propanoic acid: This positional isomer allows for an investigation into how the relative positions of the amino and propanoic acid groups on the difluorophenyl ring affect bioactivity.
-
Alternative 2: 3-((4-Hydroxyphenyl)amino)propanoic acid: This compound, while differing in its phenyl substitutions, belongs to a class of derivatives that has shown promising anticancer and antioxidant properties, providing a functional benchmark.[1][2][3]
The chemical structures of the target compound and its selected alternatives are depicted below.
Caption: Chemical structures of the target compound and selected alternatives.
Experimental Protocols for Bioactivity Assessment
To conduct a comprehensive comparison, we propose a panel of in vitro assays targeting two key areas of potential bioactivity: anti-inflammatory and anticancer effects. The following protocols are based on established and widely accepted methodologies.
Assessment of Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay
Inflammation is a critical physiological response, and its dysregulation is implicated in numerous diseases. Nitric oxide (NO) is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
-
Cell Culture: Maintain A549 human lung adenocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. [7]2. Cell Seeding: Seed the A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight. [7]3. Compound Treatment: Expose the cells to a range of concentrations of the test compounds for 48 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. [8]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [8]6. Absorbance Measurement: Shake the plates for 10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. [9]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Comparative Bioactivity Data (Hypothetical)
As direct experimental data for this compound is not available, the following tables present a hypothetical but plausible set of results to illustrate the comparative analysis. These values are based on the known activities of structurally similar compounds.
Table 1: Hypothetical Anti-Inflammatory Activity
| Compound | IC50 (µM) for NO Inhibition |
| This compound | 15.8 |
| 3-Amino-3-(2,6-difluorophenyl)propanoic acid | 25.2 |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | > 100 |
| Ibuprofen (Positive Control) | 8.5 |
Table 2: Hypothetical Anticancer Activity
| Compound | IC50 (µM) on A549 cells |
| This compound | 22.5 |
| 3-Amino-3-(2,6-difluorophenyl)propanoic acid | 45.1 |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 38.7 |
| Doxorubicin (Positive Control) | 0.8 |
Cross-Validation of Bioactivity Data
The reliability of in vitro bioactivity data is paramount in drug discovery. Cross-validation is a statistical method used to assess how the results of a statistical analysis will generalize to an independent data set. In the context of our comparative study, cross-validation ensures that the observed differences in bioactivity are robust and not due to experimental artifacts.
A common and effective method is k-fold cross-validation . This involves partitioning the experimental data into 'k' subsets. The analysis is then performed 'k' times, with each run using a different subset as the test set and the remaining 'k-1' subsets as the training set. The results from the 'k' runs are then averaged to produce a single, more reliable estimate of the model's performance.
For our proposed assays, this would mean repeating the entire experiment multiple times (e.g., 3-5 independent runs) and analyzing the consistency of the calculated IC50 values. This approach helps to identify and mitigate the impact of random experimental errors and biological variability.
Caption: Conceptual diagram of k-fold cross-validation.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing and cross-validating the bioactivity of this compound. By employing standardized in vitro assays and comparing its activity against structurally and functionally related compounds, researchers can gain valuable insights into its therapeutic potential. The hypothetical data presented suggests that the positioning of the amino and propanoic acid groups, as well as the nature of the phenyl ring substitutions, can significantly influence both anti-inflammatory and anticancer activities.
Future work should focus on generating empirical data for the target compound and its analogs to validate these hypotheses. Further mechanistic studies, such as investigating the inhibition of specific enzymes (e.g., cyclooxygenases) or signaling pathways (e.g., NF-κB), would provide a more complete understanding of the molecular mechanisms underlying the observed bioactivities. The application of robust cross-validation techniques will be essential in ensuring the reliability and reproducibility of these future findings.
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A Comparative Benchmarking Guide: Evaluating 2-(4-Amino-2,6-difluorophenyl)propanoic Acid Against Known Cysteine Protease Inhibitors
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space for potent and selective enzyme inhibitors. Among the myriad of molecular scaffolds, fluorinated amino acid derivatives have garnered significant interest due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity.[1] This guide provides a comprehensive framework for benchmarking a novel, hypothetical compound, 2-(4-Amino-2,6-difluorophenyl)propanoic acid, against a well-characterized inhibitor.
For the purpose of this guide, we will hypothesize that this compound (designated as "Test Compound") is a competitive inhibitor of a cysteine protease, "CysProtease-X". Cysteine proteases are a class of enzymes implicated in various physiological and pathological processes, including cancer progression, making them attractive drug targets. Our benchmark will be E-64, a widely recognized, irreversible inhibitor of many cysteine proteases.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to inhibitor characterization. We will delve into the causality behind experimental choices, provide step-by-step protocols for robust evaluation, and present a logical framework for data interpretation, adhering to the principles of expertise, authoritativeness, and trustworthiness.
Understanding the Mechanism: Competitive Inhibition
Before delving into the experimental protocols, it is crucial to understand the hypothesized mechanism of action for our Test Compound. Competitive inhibitors typically resemble the enzyme's natural substrate and bind to the active site, thereby preventing the substrate from binding.[2] This interaction is reversible, and its effect can be overcome by increasing the substrate concentration.
Caption: A diagram illustrating the principle of competitive enzyme inhibition.
Experimental Protocols
In Vitro Enzyme Inhibition Assay: Determining IC₅₀ and Mode of Inhibition
The initial step in characterizing any new inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and to elucidate its mode of inhibition.[3][4]
Rationale for Experimental Design:
-
Choice of Assay: A continuous, fluorescence-based assay is chosen for its high sensitivity and real-time monitoring of enzyme activity.
-
Substrate Concentration: To accurately determine the IC₅₀ of a competitive inhibitor, the substrate concentration should be at or below its Michaelis-Menten constant (Kₘ).[3] This ensures that the assay is sensitive to the competitive binding of the inhibitor.
-
Controls: Including a "no inhibitor" control (vehicle, e.g., DMSO) and a positive control (E-64) is essential for data normalization and validation of the assay's performance.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES, pH 6.0, containing 5 mM DTT and 1 mM EDTA.
-
CysProtease-X Solution: Prepare a 2X stock solution of the enzyme in assay buffer.
-
Substrate Solution: Prepare a 2X stock solution of a fluorogenic peptide substrate (e.g., Z-FR-AMC) in assay buffer, at a concentration equal to its Kₘ.
-
Inhibitor Solutions: Prepare serial dilutions of the Test Compound and E-64 in DMSO. Then, prepare intermediate dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate inhibitor dilution (Test Compound or E-64) or vehicle (for the 0% inhibition control) to the wells.
-
Add 50 µL of the 2X enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the data by expressing the velocities as a percentage of the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]
-
Caption: Workflow for the determination of IC₅₀ values.
Cell-Based Assay: Assessing Cellular Potency
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit the target in a cellular environment.
Rationale for Experimental Design:
-
Cell Line Selection: A human cancer cell line known to overexpress a relevant cysteine protease (e.g., a cathepsin) is chosen.
-
Endpoint Measurement: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability. A reduction in cell viability upon treatment with the inhibitor can suggest on-target or off-target cytotoxic effects.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the chosen cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Test Compound and E-64 in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitors or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value.
-
Comparative Data Summary
The following tables present hypothetical data for the Test Compound and the benchmark inhibitor, E-64, based on the protocols described above.
Table 1: In Vitro Enzymatic Inhibition
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition |
| Test Compound | 150 | 75 | Competitive, Reversible |
| E-64 | 25 | N/A | Irreversible |
Kᵢ (inhibition constant) for the Test Compound was determined through subsequent kinetic studies (e.g., Lineweaver-Burk plots) by measuring the effect of the inhibitor on Kₘ at different substrate concentrations. E-64 is an irreversible inhibitor, so a Kᵢ value is not applicable in the same context.
Table 2: Cell-Based Assay (Cancer Cell Line)
| Compound | GI₅₀ (µM) |
| Test Compound | 5.2 |
| E-64 | 2.8 |
Discussion and Interpretation of Results
The hypothetical data presented above allows for a comprehensive comparison of our Test Compound with the established inhibitor, E-64.
-
In Vitro Potency and Mechanism: The Test Compound exhibits a moderate IC₅₀ value of 150 nM against CysProtease-X. Its competitive mode of inhibition, as determined by kinetic studies, suggests that it directly competes with the substrate for binding to the active site.[2] In contrast, E-64 demonstrates a more potent IC₅₀ of 25 nM and acts through an irreversible mechanism. The reversibility of the Test Compound could be advantageous in certain therapeutic contexts, potentially leading to fewer off-target effects and a more controllable pharmacodynamic profile.
-
Cellular Efficacy: In the cell-based assay, both compounds demonstrate the ability to reduce cell viability, with E-64 being approximately twice as potent as the Test Compound. The higher GI₅₀ values compared to the IC₅₀ values are expected, as factors such as cell membrane permeability, metabolic degradation, and efflux pumps can influence a compound's effective concentration within the cell. The observed cellular activity of the Test Compound is a promising indicator of its potential for further development.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach for the initial benchmarking of a novel enzyme inhibitor, this compound. By employing a combination of in vitro enzymatic assays and cell-based screens, and comparing the results to a well-characterized benchmark inhibitor like E-64, researchers can gain valuable insights into the compound's potency, mechanism of action, and cellular efficacy. The hypothetical data illustrates a scenario where the Test Compound, while less potent than E-64, exhibits a desirable reversible and competitive mode of inhibition, warranting further investigation and optimization in a drug discovery program.
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assessing the specificity of 2-(4-Amino-2,6-difluorophenyl)propanoic acid
A Technical Guide to Assessing the Specificity of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid
Authored by: Senior Application Scientist
Introduction: The Imperative of Selectivity in Drug Discovery
In the development of targeted therapeutics, potency is but one side of the coin; the other, equally critical side is specificity. An exceptionally potent compound is of little therapeutic value if it interacts with numerous off-targets, leading to unforeseen toxicities and a diminished therapeutic window. The central challenge in kinase inhibitor development, for instance, is to design molecules that selectively engage the target of interest while sparing the hundreds of other structurally similar kinases within the human kinome.[1] This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of the specificity of a novel small molecule, using this compound (hereafter referred to as 'Compound A') as a working example.
This document is intended for researchers, drug discovery scientists, and chemical biologists. It moves beyond a simple listing of protocols to explain the causal logic behind the experimental strategy—why certain assays are chosen, how they complement one another, and how to interpret the resulting data to build a robust specificity profile.
Tier 1: Initial Profiling - Casting a Wide Net
The first step in characterizing a new chemical entity is to gain a broad, unbiased view of its potential interaction landscape. This initial screen is designed to be comprehensive rather than deep, prioritizing the identification of all potential binding partners to generate hypotheses for more focused subsequent investigation.
In Silico Prediction & Broad-Panel Screening
Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, computational and high-throughput biochemical screens offer a cost-effective initial assessment.[2] In silico methods, such as docking Compound A against a library of protein structures, can predict potential binding interactions based on structural complementarity.[1] However, these predictions must be validated empirically. Large-scale biochemical screens, often outsourced to specialized contract research organizations (CROs), provide the first layer of experimental validation.[3][4] These services test the compound against hundreds of purified kinases at a single, high concentration (e.g., 1-10 µM) to identify any significant inhibitory activity.[2]
Workflow: Initial Specificity Assessment Funnel
The diagram below illustrates the initial workflow, starting broad and progressively narrowing the focus to the most relevant interactions.
Caption: Fig 2. Pathway modulation.
A Western blot analysis using a phospho-specific antibody against p-Substrate would be used to experimentally validate this pathway modulation in a dose-dependent manner. Comparing the cellular IC50 for p-Substrate inhibition with the in vitro IC50 for Target Kinase inhibition helps to establish a clear Structure-Activity Relationship (SAR).
Conclusion
Assessing the specificity of a small molecule like this compound is a systematic, multi-tiered process. It begins with a broad, unbiased screen to identify potential interactions, followed by rigorous in vitro quantification of potency and affinity for both the primary target and key off-targets. Crucially, these findings must be validated in a cellular context to confirm target engagement and link it to a functional biological outcome. By following this logical, evidence-based framework, researchers can build a comprehensive and reliable specificity profile, a critical step in the successful development of novel, targeted therapeutics.
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A Comparative Guide to the Pharmacokinetic Profiles of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid Analogs
This guide provides an in-depth comparison of the pharmacokinetic profiles of 2-(4-Amino-2,6-difluorophenyl)propanoic acid and its conceptual analogs. The focus is on elucidating how structural modifications influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this promising chemical scaffold. The experimental data presented herein is representative, designed to illustrate key pharmacokinetic principles and guide researchers in the strategic design of new chemical entities with optimized drug-like properties.
Introduction: The Strategic Imperative of Early Pharmacokinetic Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition. For novel compound series like this compound, which holds potential as an anti-inflammatory agent, early and comprehensive ADME profiling is not just a regulatory requirement but a strategic necessity.[1][2] It allows for the rational design of analogs with improved bioavailability, optimal tissue distribution, predictable metabolic fate, and an appropriate half-life.
The parent compound, this compound, possesses a fluorinated phenyl ring, a structural motif known to influence metabolic stability and binding affinity. By systematically modifying this core structure, we can modulate its physicochemical properties to enhance its overall pharmacokinetic profile. This guide will explore these modifications and their consequences, supported by validated experimental protocols.
The ADME Quartet: A Comparative Analysis
The pharmacokinetic profile of a drug is the culmination of four interconnected processes: Absorption, Distribution, Metabolism, and Excretion. Understanding how structural changes to an analog impact each of these is fundamental to its development.
Absorption and Bioavailability
For a drug to be effective, it must first enter the systemic circulation.[3] Bioavailability, the fraction of an administered dose that reaches the bloodstream, is a critical parameter.[3][4] It is primarily assessed by determining the area under the plasma concentration-time curve (AUC).[3]
We will consider three hypothetical analogs to illustrate key concepts:
-
Parent Compound: this compound
-
Analog A (Ester Prodrug): Ethyl 2-(4-amino-2,6-difluorophenyl)propanoate
-
Analog B (Lipophilic Addition): 2-(4-Amino-2,6-difluoro-3-methylphenyl)propanoic acid
-
Analog C (Polar Addition): 2-(4-Amino-2,6-difluoro-3-hydroxymethylphenyl)propanoic acid
Table 1: Comparative Oral Pharmacokinetic Parameters in Rats
| Parameter | Parent Compound | Analog A (Ester Prodrug) | Analog B (Lipophilic) | Analog C (Polar) | Causality of Variation |
| Cmax (ng/mL) | 850 | 1200 | 950 | 600 | Cmax, the peak plasma concentration, is influenced by the rate and extent of absorption.[4] The ester prodrug (Analog A) shows a higher Cmax due to increased passive diffusion across the gut wall before hydrolysis to the active parent form. |
| Tmax (hr) | 1.5 | 1.0 | 1.5 | 2.0 | Tmax, the time to reach Cmax, reflects the absorption rate.[4] Faster absorption for the more lipophilic prodrug leads to a shorter Tmax. The more polar Analog C is absorbed more slowly. |
| AUC (ng·hr/mL) | 4250 | 6100 | 4800 | 3100 | AUC is the most reliable measure of bioavailability.[3] The prodrug strategy (Analog A) significantly enhances exposure. The added polar group on Analog C reduces overall absorption. |
| Oral Bioavailability (%) | 45% | 65% | 51% | 33% | Increased lipophilicity of the prodrug enhances membrane permeability, boosting bioavailability. Conversely, increased polarity in Analog C hinders absorption. |
Causality Behind Experimental Choices: The selection of an ester prodrug (Analog A) is a common strategy to mask a polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption via passive diffusion. The addition of a methyl group (Analog B) slightly increases lipophilicity, while a hydroxymethyl group (Analog C) increases polarity, providing a clear structure-activity relationship for intestinal absorption.
Distribution
Once absorbed, a drug distributes throughout the body. Key parameters include the Volume of Distribution (Vd) and Plasma Protein Binding (PPB). High PPB can limit the amount of free drug available to exert its effect, while Vd indicates the extent of tissue penetration.
-
Parent Compound & Analogs: The acidic nature of the propanoic acid moiety typically leads to high binding to albumin. Fluorine substitution can further increase this binding.
-
Impact of Analogs: The increased lipophilicity of Analog B would likely lead to a higher Vd compared to the parent, suggesting greater distribution into tissues. Conversely, the more polar Analog C would likely have a lower Vd, remaining more confined to the systemic circulation.
Metabolism
Drug metabolism, primarily occurring in the liver, transforms compounds into more water-soluble metabolites for easier excretion.[5][6] This process involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[5][6] The fluorines at positions 2 and 6 on the phenyl ring are strategically placed to block metabolism at those sites, a technique known as "metabolic blocking."
-
Parent Compound: The primary metabolic pathways would likely be N-acetylation or glucuronidation of the amino group (Phase II) and glucuronidation of the carboxylic acid (Phase II).
-
Analog A (Ester Prodrug): Is rapidly hydrolyzed by esterases in the blood and liver to release the active parent compound.
-
Analog B (Lipophilic Addition): The added methyl group provides a new site for Phase I oxidation (hydroxylation), potentially leading to faster clearance.
-
Analog C (Polar Addition): The hydroxyl group is a prime site for rapid Phase II glucuronidation, which would likely result in very rapid clearance and a short half-life.
Excretion
The body eliminates drugs and their metabolites primarily through the kidneys (urine) or the liver (bile/feces).[5] Clearance (CL) is the volume of plasma cleared of the drug per unit time, and the elimination half-life (t½) is the time required for the plasma concentration to decrease by half.
Table 2: Comparative Clearance and Half-Life
| Parameter | Parent Compound | Analog B (Lipophilic) | Analog C (Polar) | Causality of Variation |
| Clearance (mL/min/kg) | 5.5 | 8.2 | 15.0 | Clearance is affected by metabolism and renal excretion. The new metabolic site on Analog B and the readily conjugatable group on Analog C increase the rate of elimination. |
| Half-life (t½) (hr) | 6.8 | 5.1 | 2.5 | Half-life is inversely related to clearance. The faster clearance of Analogs B and C results in a significantly shorter duration of action. |
Experimental Workflows & Protocols
To generate the data discussed above, a series of standardized in vitro and in vivo assays are essential. These protocols form a self-validating system, where in vitro results help predict in vivo outcomes. All preclinical studies must be conducted under Good Laboratory Practices (GLP).[1][7]
Preclinical Pharmacokinetic Study Workflow
The overall process for evaluating the pharmacokinetic profile of a new analog involves several integrated steps, from initial in vitro screening to definitive in vivo studies.
Caption: Workflow for a preclinical pharmacokinetic study.
Protocol: In Vitro Metabolic Stability Assay
Causality Statement: This assay is a cornerstone of early ADME testing. It uses liver microsomes, which are rich in cytochrome P450 enzymes, to predict how quickly a compound will be metabolized in the liver (in vivo hepatic clearance).[8] A compound that is rapidly degraded in this assay will likely have a short half-life and low oral bioavailability due to first-pass metabolism.[5]
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (cofactor for CYP450 enzymes).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the microsomal suspension to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
The "0 min" sample serves as the initial concentration reference.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol: In Vivo Pharmacokinetic Study in Rats
Causality Statement: While in vitro assays are predictive, an in vivo study is the definitive method for determining a drug's pharmacokinetic profile in a living system.[[“]] It integrates all ADME processes simultaneously.[[“]][10] Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability. The IV dose provides a baseline where 100% of the drug enters circulation, against which the oral dose absorption is compared.
Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein cannulas for blood sampling.
-
Fast animals overnight before dosing but allow access to water.
-
-
Dosing:
-
IV Group: Administer the drug via the tail vein at a low dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO).
-
PO Group: Administer the drug via oral gavage at a higher dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of the drug in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.
-
Calculate key parameters: Cmax, Tmax, AUC, t½, CL, and Vd.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Regulatory Grounding and Future Directions
The described studies are fundamental components of a non-clinical safety program as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[11][12][13][14] The data generated is critical for selecting a lead candidate, establishing a safe starting dose for human trials, and is a mandatory part of any Investigational New Drug (IND) application submitted to regulatory bodies like the FDA.[2][7]
The logical relationship between these studies and regulatory milestones is crucial for efficient drug development.
Caption: Drug development progression from discovery to clinic.
Conclusion
The pharmacokinetic profile of this compound analogs is highly dependent on their specific chemical structure. By employing scientifically sound and validated experimental methodologies, researchers can establish clear structure-pharmacokinetic relationships. Prodrug strategies can effectively enhance oral bioavailability, while the introduction of new metabolic sites can significantly alter clearance and half-life. A thorough understanding of these principles, grounded in robust experimental data, is paramount for any drug development professional aiming to successfully advance a new chemical entity from the laboratory to the clinic.
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A Comparative Analysis of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid: A Hypothetical Head-to-Head Study in Oncology
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[1][3] This guide explores the hypothetical compound, 2-(4-Amino-2,6-difluorophenyl)propanoic acid, a novel chemical entity that, for the purposes of this discussion, is postulated to exhibit potent anti-proliferative activity in non-small cell lung cancer (NSCLC).
While "this compound" itself is not a widely documented compound, its structural motifs, including the fluorinated phenyl ring and the propanoic acid side chain, are present in various biologically active molecules.[4][5][6][7] This guide will therefore serve as a framework for a hypothetical head-to-head comparison of our compound of interest with a standard-of-care treatment for NSCLC, Gefitinib. Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a common therapeutic for NSCLC harboring activating EGFR mutations.
This document will provide a detailed, theoretical examination of the preclinical data one would need to generate to robustly compare these two compounds, complete with experimental protocols and expected data readouts.
Hypothetical Mechanism of Action and Rationale for Comparison
Based on its structure, we can hypothesize that this compound may act as a covalent inhibitor of a key oncogenic protein. The difluorophenyl group can enhance binding pocket interactions, while the propanoic acid moiety could be involved in either direct binding or modulation of solubility and pharmacokinetics. For this hypothetical study, we will presume that our compound targets a downstream effector in the EGFR signaling pathway, offering a potential advantage in cases of acquired resistance to EGFR inhibitors like Gefitinib.
The following diagram illustrates the proposed, hypothetical signaling pathway and the points of intervention for both Gefitinib and our novel compound.
Caption: Hypothetical signaling pathway in NSCLC.
Comparative In Vitro Efficacy
A crucial first step in a head-to-head comparison is to determine the relative potency of the compounds in relevant cancer cell lines. For this study, we would utilize an EGFR-mutant NSCLC cell line, such as HCC827.
Table 1: Hypothetical In Vitro Potency Data
| Compound | Target Cell Line | IC50 (nM) |
| This compound | HCC827 | 50 |
| Gefitinib | HCC827 | 25 |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed HCC827 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in complete culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity and Off-Target Effects
A successful therapeutic agent should exhibit high selectivity for its target to minimize toxicity. A kinase panel screen would be an appropriate method to assess the selectivity of our hypothetical compound.
Table 2: Hypothetical Kinase Selectivity Profile
| Compound | Target Kinase | % Inhibition at 1 µM | Off-Target Kinases with >50% Inhibition at 1 µM |
| This compound | MEK1 | 95% | None |
| Gefitinib | EGFR | 98% | None |
Experimental Protocol: Kinase Panel Screen
-
Compound Preparation: Prepare a 1 µM solution of this compound.
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases. The assays are typically radiometric or fluorescence-based, measuring the phosphorylation of a substrate by each kinase in the presence of the test compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (DMSO). Hits are identified as kinases with inhibition above a certain threshold (e.g., 50%).
In Vivo Efficacy: Xenograft Tumor Model
To translate in vitro findings to a more biologically relevant system, a mouse xenograft model is essential.
Table 3: Hypothetical In Vivo Efficacy in a NSCLC Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 |
| This compound | 50 mg/kg, p.o., daily | 75 |
| Gefitinib | 25 mg/kg, p.o., daily | 60 |
Experimental Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 HCC827 cells into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 150 mm^3. Randomize mice into treatment groups.
-
Treatment: Administer the compounds or vehicle control orally on a daily basis.
-
Tumor Measurement: Measure tumor volume with calipers every three days.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Caption: Experimental workflow for preclinical comparison.
Conclusion
This guide has outlined a hypothetical yet scientifically rigorous framework for a head-to-head comparison of a novel compound, this compound, with the standard-of-care treatment, Gefitinib, in the context of NSCLC. The strategic use of fluorine in drug design holds immense promise for the development of next-generation therapeutics.[8] While the compound at the center of this guide is theoretical, the experimental workflows and data interpretation principles presented here are universally applicable to the preclinical evaluation of novel drug candidates. Through a systematic approach encompassing in vitro potency and selectivity, followed by in vivo efficacy studies, researchers can build a comprehensive data package to support the advancement of promising molecules into clinical development.
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Safety Operating Guide
Proper Disposal Procedures for 2-(4-Amino-2,6-difluorophenyl)propanoic acid: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 2-(4-Amino-2,6-difluorophenyl)propanoic acid, a specialized chemical compound used in research and development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes best practices based on the hazardous characteristics of its constituent functional groups: a halogenated aromatic ring, a primary aromatic amine, and a carboxylic acid. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Chemical Profile
Before handling or disposal, it is imperative to understand the potential hazards associated with this compound. This assessment is derived from the known risks of its structural components.
-
Halogenated Aromatic Compound: The difluorophenyl group makes the compound a halogenated organic waste.[1] Such substances can be persistent in the environment and may require specific disposal methods like high-temperature incineration to ensure complete destruction.[2]
-
Primary Aromatic Amine: Aromatic amines are a class of compounds with recognized health hazards, including potential carcinogenicity and mutagenicity.[3][4] They can be toxic to aquatic life and should not be released into the environment.[3][5] Skin absorption is a common route of exposure.[3]
-
Propanoic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While propionic acid itself is a common industrial chemical, its derivatives must be handled with care, avoiding contact with bases to prevent vigorous reactions.[6][7]
Based on this analysis, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of via standard trash or sewer systems.[8][9]
Table 1: Hazard Profile and Regulatory Considerations
| Hazard Class | Associated Functional Group | Key Risks | Primary Regulatory Framework |
| Halogenated Organic Waste | Difluorophenyl | Environmental persistence, requires controlled disposal. | Resource Conservation and Recovery Act (RCRA) |
| Toxic/Carcinogenic Potential | Aromatic Amine | Carcinogenicity, mutagenicity, aquatic toxicity. | RCRA, Occupational Safety and Health Administration (OSHA) |
| Corrosivity (Acidic) | Propanoic Acid | Chemical burns, reactivity with bases. | RCRA |
Pre-Disposal: Segregation and Labeling
Proper waste management begins at the point of generation. Strict segregation and clear labeling are the first lines of defense against accidental mixing and improper disposal.[5]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, properly vetted waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.[8][10]
-
Categorize as Halogenated Organic Waste: This compound must be collected in a waste stream designated for halogenated organic compounds.[1][11] Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[11]
-
Avoid Incompatibles: Ensure that incompatible materials are not added to the same container. Specifically, keep this acidic compound separate from bases, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[12][13]
-
Labeling: Immediately label the waste container. The label must be clear, legible, and permanently affixed.[9]
-
Content Identification: Clearly write "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[11]
-
Hazard Communication: Affix appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard, Corrosive).
-
Caption: Waste Segregation Workflow for the compound.
On-Site Storage and Handling
Proper storage of the designated waste container is crucial to maintain a safe laboratory environment pending pickup by Environmental Health and Safety (EHS) personnel.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[8] This measure is designed to contain any potential leaks or spills.
-
Container Integrity: Keep the waste container closed at all times except when adding waste.[8][10] This minimizes the release of vapors and prevents spills. The lid must be securely fastened.
-
Storage Limits: Be aware of the volume limits for SAAs (e.g., not to exceed 55 gallons of total hazardous waste, though institutional limits may be lower).[8] Schedule regular pickups with your institution's EHS department to avoid exceeding these limits.[8]
Disposal Procedures
The final disposal of this compound must be conducted through your institution's certified hazardous waste management program. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.[14]
Step-by-Step Disposal Protocol:
-
Request Pickup: Once the waste container is full or you are approaching storage time limits, submit a hazardous waste pickup request to your institution's EHS or equivalent department.[14] Follow their specific online or paper-based request procedures.
-
Documentation: Ensure all associated paperwork is completed accurately. This typically includes a hazardous waste tag or manifest that details the contents of the container.
-
EHS Collection: Trained EHS professionals will collect the waste from your laboratory's SAA. They are responsible for the compliant transportation, consolidation, and transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16]
-
Final Treatment: At the TSDF, the primary method for disposing of halogenated organic waste is high-temperature incineration.[2] This process ensures the complete destruction of the molecule, breaking it down into less harmful components under controlled conditions.
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key.[12]
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.[7] Label it as "Spill Debris containing this compound."
-
For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[14]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
-
Caption: Emergency Spill Response Protocol for the compound.
By adhering to this structured and scientifically grounded disposal plan, laboratory professionals can manage this compound waste safely and responsibly, upholding the highest standards of laboratory safety and environmental stewardship.
References
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- Amine Disposal For Businesses. Collect and Recycle.
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Comprehensive Safety and Handling Guide for 2-(4-Amino-2,6-difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Precautionary Principle
Due to the novelty of 2-(4-Amino-2,6-difluorophenyl)propanoic acid, comprehensive toxicological data is not available. Therefore, the foundational principle for handling this compound is to assume it is hazardous.[1] This approach is based on its chemical structure, which includes an aminophenyl group and difluoro substitutions, suggesting potential for biological activity and reactivity. Structurally similar compounds, such as other aminophenylpropanoic acids and difluorophenyl derivatives, have been noted to cause skin, eye, and respiratory irritation.[2][3]
Core Safety Assumption: Treat this compound as a substance that is potentially toxic, an irritant, and environmentally harmful until proven otherwise. All personnel must be trained on handling chemicals with unknown hazards.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is critical to prevent exposure through inhalation, ingestion, or skin and eye contact.[6][7]
Table 1: Recommended PPE for Handling this compound
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields.[8] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1] | N95 respirator (if not in a ventilated enclosure).[9] |
| Dissolving in Solvents | Chemical splash goggles.[8] | Nitrile or neoprene gloves.[1] | Laboratory coat.[8] | Work in a certified chemical fume hood.[1] |
| Running Reactions | Chemical splash goggles and face shield.[8] | Nitrile or neoprene gloves.[1] | Chemical-resistant apron over a laboratory coat.[9] | Work in a certified chemical fume hood.[1] |
| Handling Waste | Chemical splash goggles.[8] | Heavy-duty nitrile or butyl rubber gloves.[9] | Chemical-resistant apron over a laboratory coat.[9] | Work in a certified chemical fume hood.[1] |
Justification for PPE Selection:
-
Eye and Face Protection: The potential for splashes of solutions or airborne particles necessitates robust eye and face protection. Standard safety glasses are a minimum, with chemical splash goggles and face shields required for procedures with a higher risk of splashing.[8][9]
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact.[1] For prolonged handling or in the event of a spill, heavy-duty gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10]
-
Body Protection: A lab coat is standard, with a chemical-resistant apron providing an additional barrier during reactions and waste handling.[9]
-
Respiratory Protection: Due to the unknown inhalation toxicity, all work with the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize airborne exposure.[1] If a fume hood is not feasible, a NIOSH-approved respirator is mandatory.[8]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. This step-by-step guide outlines the key stages of handling this compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The container must be clearly labeled with the chemical name and appropriate hazard warnings.[11] If the compound is transferred to a secondary container, that container must also be properly labeled.
Step 2: Handling and Experimental Use
-
Engineering Controls: All manipulations of this compound must be performed in a properly functioning chemical fume hood.[1]
-
Minimizing Exposure: Always use the smallest quantity of the chemical necessary for the experiment.[5] Avoid the formation of dust when handling the solid material.[12]
-
Safe Practices: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.
Step 3: Spill Management
-
In the event of a spill, evacuate the immediate area and notify your supervisor.[1]
-
For a small spill, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material.[13]
-
Place the absorbed material in a sealed container for proper disposal as hazardous waste.[14]
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step 4: First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is critical to protect both human health and the environment.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated, labeled, and sealed hazardous waste container.[16][17] Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[14]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[11]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[18]
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance and to schedule a waste pickup.[19]
Visualizing the Safety Workflow
To further clarify the critical safety procedures, the following diagrams illustrate the necessary steps for personal protection and waste disposal.
Caption: Workflow for donning, using, and doffing PPE.
Caption: Step-by-step process for hazardous waste disposal.
References
- Novel Chemicals with Unknown Hazards SOP.
- 3-(3-Aminophenyl)propanoic acid - Synquest Labs.
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- Halogenated Solvents in Laboratories - Campus Operations.
- Personal protective equipment for handling 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid - Benchchem.
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- SAFETY DATA SHEET - Sigma-Aldrich.
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- Safety Data Sheet - Angene Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
